C.I. Acid Black 94
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
trisodium;4-amino-5-hydroxy-3-[[4-[4-[[4-hydroxy-2-(2-methylanilino)phenyl]diazenyl]phenyl]phenyl]diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32N8O11S3.3Na/c1-23-4-2-3-5-32(23)43-34-22-30(50)16-19-33(34)47-44-27-10-6-24(7-11-27)25-8-12-28(13-9-25)45-48-39-35(62(55,56)57)20-26-21-36(63(58,59)60)40(41(51)37(26)38(39)42)49-46-29-14-17-31(18-15-29)61(52,53)54;;;/h2-22,43,50-51H,42H2,1H3,(H,52,53,54)(H,55,56,57)(H,58,59,60);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRUEHLEWXORDW-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C=CC(=C2)O)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C=C6C=C(C(=C(C6=C5N)O)N=NC7=CC=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H29N8Na3O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064253 | |
| Record name | C.I. Acid Black 94 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
974.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6358-80-1 | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[2-[4'-[2-[4-hydroxy-2-[(2-methylphenyl)amino]phenyl]diazenyl][1,1'-biphenyl]-4-yl]diazenyl]-6-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Black 94 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisodium 4-amino-5-hydroxy-3-[[4'-[[4-hydroxy-2-[(o-tolyl)amino]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-6-[(4-sulphonatophenyl)azo]naphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Naphthol Blue Black Dye for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Naphthol Blue Black, a versatile diazo dye with significant applications in biomedical research, diagnostics, and as a staining agent. This document outlines the chemical principles, a detailed experimental protocol for its laboratory-scale synthesis, and methods for its purification and characterization.
Introduction to Naphthol Blue Black
Naphthol Blue Black, also known as Amido Black 10B or Acid Black 1, is an anionic diazo dye valued for its strong protein-staining capabilities.[1] Its utility extends to various research applications, including the staining of proteins in electrophoresis gels (polyacrylamide and agarose) and on nitrocellulose membranes.[2] Furthermore, it finds use in histological and cytological staining, allowing for the visualization of cellular structures. The dye's high photo- and thermal stability also make it a robust tool in various analytical and diagnostic assays.[3]
The molecular structure of Naphthol Blue Black features two azo groups (-N=N-), which are responsible for its characteristic deep blue-black color. The presence of sulfonic acid groups confers water solubility to the dye.[4]
Table 1: Physicochemical Properties of Naphthol Blue Black
| Property | Value | Reference |
| Chemical Formula | C₂₂H₁₄N₆Na₂O₉S₂ | [3][5] |
| Molecular Weight | 616.49 g/mol | [4][5] |
| CAS Number | 1064-48-8 | [3][5] |
| Color Index Number | 20470 | [5] |
| Appearance | Dark brown to black powder | [2] |
| Solubility | Soluble in water (blue-black solution), ethanol (dark blue solution). Slightly soluble in acetone. Insoluble in other organic solvents. | [2][6] |
| λmax | 618 nm | [5] |
Synthesis of Naphthol Blue Black: Reaction Principles
The synthesis of Naphthol Blue Black is a classic example of azo coupling, a reaction between a diazonium salt and an activated aromatic compound. The synthesis proceeds in two sequential coupling steps involving H-acid (4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid) as the central coupling component.
-
First Coupling (Acidic Conditions): p-Nitroaniline is first diazotized in an acidic medium to form the corresponding diazonium salt. This salt then undergoes an electrophilic aromatic substitution with H-acid under weakly acidic conditions. The coupling occurs at the position ortho to the amino group of the H-acid.
-
Second Coupling (Alkaline Conditions): In the second step, aniline is diazotized to form its diazonium salt. This diazonium salt is then coupled with the monoazo intermediate from the first step. Under alkaline conditions, the hydroxyl group of the H-acid moiety is activated, and the coupling occurs at the position ortho to this hydroxyl group.
The overall reaction scheme is a testament to the controlled reactivity of diazonium salts and the influence of pH on the regioselectivity of the coupling reaction on a bifunctional molecule like H-acid.
Experimental Protocol
This protocol details the laboratory-scale synthesis of Naphthol Blue Black. All procedures should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Materials and Reagents
-
p-Nitroaniline
-
Aniline
-
H-acid (4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled water
Step-by-Step Synthesis Procedure
Part 1: First Diazotization and Coupling (Acidic Conditions)
-
Diazotization of p-Nitroaniline:
-
In a 500 mL beaker, add 7.2 g of p-nitroaniline to 200 mL of water.
-
While stirring, slowly add 22 g of 30% hydrochloric acid. Heat the mixture to 70 °C to achieve complete dissolution.
-
Cool the solution to 0-3 °C in an ice bath.
-
In a separate beaker, prepare a solution of 3.6 g of sodium nitrite in 10 mL of water.
-
Slowly add the sodium nitrite solution to the cold p-nitroaniline hydrochloride solution, maintaining the temperature below 5 °C.
-
Stir the mixture for 15 minutes. The formation of the diazonium salt is complete when the solution gives a positive test on starch-iodide paper (turns blue).
-
-
First Coupling Reaction:
-
In a 1 L beaker, dissolve a molar equivalent of H-acid in water with the aid of sodium carbonate to form a solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution of p-nitroaniline to the H-acid solution with vigorous stirring.
-
Maintain the temperature below 10 °C and ensure the reaction mixture remains weakly acidic.
-
Continue stirring for 1-2 hours to ensure the completion of the coupling reaction. The formation of a reddish-colored monoazo compound will be observed.
-
Part 2: Second Diazotization and Coupling (Alkaline Conditions)
-
Diazotization of Aniline:
-
In a 250 mL beaker, dissolve a molar equivalent of aniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a molar equivalent of a concentrated aqueous solution of sodium nitrite, keeping the temperature below 5 °C.
-
Stir for 15-20 minutes until the diazotization is complete (positive starch-iodide test).
-
-
Second Coupling Reaction:
-
To the reaction mixture containing the monoazo compound from Part 1, add sodium carbonate or sodium hydroxide solution to make the solution distinctly alkaline.
-
Cool the mixture to 0-5 °C.
-
Slowly add the freshly prepared cold diazonium salt solution of aniline to the alkaline solution of the monoazo intermediate with constant stirring.
-
Maintain the temperature below 10 °C. A color change to a deep blue-black will indicate the formation of Naphthol Blue Black.
-
Continue stirring for 2-3 hours to ensure the reaction goes to completion.
-
Purification of Naphthol Blue Black
-
Salting Out: Add sodium chloride to the final reaction mixture to precipitate the dye.
-
Filtration: Filter the precipitated dye using a Buchner funnel.
-
Washing: Wash the filter cake with a saturated sodium chloride solution to remove unreacted starting materials and byproducts.
-
Drying: Dry the purified Naphthol Blue Black dye in an oven at a controlled temperature (e.g., 60-80 °C).
Data Presentation
Table 2: Characterization Data of Synthesized Naphthol Blue Black
| Parameter | Expected Result |
| Appearance | Dark brown to black crystalline powder |
| Yield | 70-85% (typical) |
| Purity (by UV-Vis) | Dye content ≥ 80% |
| λmax (in water) | ~618 nm |
| FT-IR (cm⁻¹) | Characteristic peaks for -OH, -NH₂, -N=N-, SO₃H, and aromatic C-H, C=C stretching. |
Visualizations
Synthesis Pathway
References
Spectroscopic analysis of C.I. Acid Black 94
A Spectroscopic Guide to C.I. Acid Black 94
To: Researchers, Scientists, and Drug Development Professionals
Subject: In-Depth Technical Guide on the Spectroscopic Analysis of this compound
Introduction
This compound is a synthetic, water-soluble trisazo dye used extensively in industrial applications, particularly for dyeing materials like wool, silk, and leather.[1][2] Its complex aromatic structure and high solubility, imparted by multiple sulfonate groups, make it a subject of interest for analytical characterization, quality control, and in studies investigating the degradation pathways of azo dyes in environmental remediation.[1] A multi-faceted spectroscopic approach is essential for the comprehensive analysis of its chemical structure and purity.
This guide provides a detailed overview of the primary spectroscopic techniques used to analyze this compound, complete with expected data and standardized experimental protocols.
Compound Identification:
| Property | Value | Reference |
|---|---|---|
| C.I. Name | Acid Black 94 | [2] |
| C.I. Number | 30336 | [2] |
| CAS Number | 6358-80-1 | [1][2][3] |
| Molecular Formula | C₄₁H₂₉N₈Na₃O₁₁S₃ | [2][3] |
| Molecular Weight | 974.88 g/mol | [2][3] |
| Chemical Class | Trisazo Dye |[2] |
Chemical Structure and Spectroscopic Relevance
The intricate structure of this compound contains multiple chemical motifs that are interrogated by different spectroscopic methods. The key is to use a combination of techniques to build a complete analytical profile.[1]
-
Chromophores (Azo and Aromatic Systems): The three azo groups (-N=N-) connecting extensive aromatic systems (naphthalene and phenyl rings) form a large conjugated π-system. This system is responsible for the dye's strong absorption of light in the visible spectrum, which is analyzed by UV-Vis spectroscopy.[1]
-
Functional Groups: The molecule contains hydroxyl (-OH), secondary amine (-NH-), and sulfonate (-SO₃⁻) groups. These groups have characteristic vibrational frequencies that are readily identified by FT-IR spectroscopy.[1]
-
Molecular Mass and Ionic State: As a large, non-volatile salt, its molecular weight is best confirmed using soft-ionization mass spectrometry techniques.[1] The multiple sulfonate groups mean it will typically be analyzed in negative ion mode.[4][5]
-
Proton and Carbon Environments: The unique chemical environment of each hydrogen and carbon atom in the structure can be mapped using Nuclear Magnetic Resonance (NMR), although the complexity of the molecule makes full assignment challenging.[1]
Spectroscopic Analysis Methods
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to measure the dye's absorbance spectrum and quantify its concentration in solution. The extensive conjugation results in strong absorption in the visible range. While specific spectral data for this compound is not widely published, analogous black azo dyes show a broad absorption peak across the visible spectrum, with a maximum absorption wavelength (λmax) typically between 570 and 620 nm.[6]
Expected UV-Vis Data Summary
| Parameter | Expected Value/Range | Rationale |
|---|---|---|
| λmax | 570 - 620 nm | Corresponds to π→π* transitions in the extensive conjugated azo-aromatic system. |
| Appearance | Broad absorption band | Multiple overlapping electronic transitions contribute to the black color. |
Detailed Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Use a spectral grade solvent in which the dye is soluble and that is transparent in the visible region (e.g., deionized water, methanol).
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to create a concentrated stock solution (e.g., 100 mg/L).
-
Working Solution Preparation: Prepare a dilute working solution from the stock to ensure the maximum absorbance is within the instrument's linear range (typically < 1.0 AU). A concentration of 5 x 10⁻⁵ M is often suitable.[7]
-
Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Fill a cuvette with the pure solvent and use it to perform a baseline correction across the desired wavelength range.
-
Sample Measurement: Rinse and fill a cuvette with the dye working solution. Place it in the spectrophotometer.
-
Spectral Acquisition: Scan the sample across a wavelength range of 250–700 nm to capture both UV and visible absorptions.[7] Record the wavelength of maximum absorbance (λmax).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expected FT-IR Data Summary
| Wavenumber (cm⁻¹) | Vibration Type | Associated Functional Group |
|---|---|---|
| 3500 - 3200 | O-H and N-H stretching (broad) | Phenolic -OH and secondary amine -NH groups, potential H-bonding.[8] |
| 3100 - 3000 | Aromatic C-H stretching | Phenyl and naphthalene rings. |
| ~1620 | Aromatic C=C stretching | Phenyl and naphthalene rings. |
| ~1500 | N=N stretching (azo group) | Azo linkages (often weak or masked by aromatic signals). |
| 1260 - 1150 | S=O asymmetric stretching | Sulfonate group (-SO₃⁻). |
| 1080 - 1000 | S=O symmetric stretching | Sulfonate group (-SO₃⁻). |
Detailed Experimental Protocol: Solid-State FT-IR (KBr Pellet Method)
-
Sample Preparation: Weigh approximately 1-2 mg of the dry this compound powder.[9]
-
Grinding: Add the sample to an agate mortar containing ~150 mg of dry, IR-grade potassium bromide (KBr). Grind the mixture thoroughly until a fine, homogeneous powder is obtained.[9][10]
-
Pellet Formation: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent disc.[9]
-
Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans in the mid-IR range (4000–400 cm⁻¹) with a resolution of 4 cm⁻¹.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for detailed structural elucidation. However, for a molecule as large and complex as this compound, the ¹H and ¹³C spectra will be very complex with many overlapping signals. Specific NMR studies on this compound are not extensively published.[1] Its primary use would be to confirm the presence of key structural motifs (like aromatic regions) and to identify major impurities in commercial preparations, often after separation.[11]
Expected NMR Data Summary
| Nucleus | Chemical Shift (δ ppm) Range | Corresponding Structural Feature |
|---|---|---|
| ¹H | 7.0 - 8.5 | Aromatic protons on the naphthalene and phenyl rings.[1] |
| ¹H | > 9.0 (broad) | Phenolic -OH and amine -NH protons (exchangeable). |
| ¹H | ~2.2 | Methyl (-CH₃) protons on the o-tolyl group. |
| ¹³C | 110 - 160 | Aromatic carbons. |
Detailed Experimental Protocol: ¹H NMR Analysis
-
Solvent Selection: Choose a suitable deuterated solvent in which the dye is soluble, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for sulfonated dyes but will cause exchangeable -OH and -NH protons to disappear from the spectrum.
-
Sample Preparation: Dissolve 5-10 mg of the dye in approximately 0.6-0.7 mL of the deuterated solvent in a clean NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Parameters should be optimized, but typically include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering at least 0-12 ppm, and a relaxation delay of 1-2 seconds.
-
Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O).
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the molecular weight of this compound. Due to the dye's high polarity, large mass, and non-volatile nature, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are required.[5] ESI is particularly well-suited for ionic compounds like sulfonated dyes and is often coupled with liquid chromatography (LC) for the analysis of mixtures.[4]
Expected Mass Spectrometry Data Summary
| Parameter | Value | Notes |
|---|---|---|
| Molecular Formula | C₄₁H₂₉N₈Na₃O₁₁S₃ | |
| Exact Mass | 974.0811 g/mol | Mass of the neutral molecule without sodium ions.[3] |
| Observed Ions (ESI⁻) | [M-3Na+2H]⁻, [M-2Na+H]²⁻/2, [M-Na]³⁻/3 | In negative ion mode, expect multiply charged ions due to the three sulfonate groups.[5] |
Detailed Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the dye (e.g., 1-10 µg/mL) in a suitable mobile phase, such as a water/methanol or water/acetonitrile mixture.
-
Chromatography (Optional but Recommended): Use a reversed-phase C18 HPLC column to separate the dye from impurities before it enters the mass spectrometer. A gradient elution with a mobile phase containing a volatile buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate) is common.[12]
-
Ionization: Introduce the sample into an ESI source. A negative ion mode is required for analyzing sulfonated dyes.[4][13]
-
MS Parameters:
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected ions (e.g., m/z 100-1500). High-resolution mass analyzers like TOF or Orbitrap are preferred for accurate mass determination.
-
Data Analysis: Identify the molecular ion peaks corresponding to the various deprotonated and desodiated species of the dye.
Integrated Analytical Workflow
A comprehensive analysis of a this compound sample involves a logical sequence of steps, often beginning with separation and followed by a suite of spectroscopic techniques for unambiguous identification and characterization.
Conclusion
The thorough characterization of this compound necessitates a synergistic application of multiple spectroscopic techniques. UV-Vis spectroscopy confirms its chromophoric properties, FT-IR provides a fingerprint of its functional groups, mass spectrometry validates its molecular weight, and NMR offers deep structural insights. Adherence to detailed experimental protocols is critical for obtaining high-quality, reproducible data essential for research, quality control, and regulatory purposes. This integrated approach ensures a complete and accurate understanding of this complex industrial dye.
References
- 1. This compound | 6358-80-1 | Benchchem [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound | C41H29N8Na3O11S3 | CID 135853649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pure.au.dk [pure.au.dk]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 8. researchgate.net [researchgate.net]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. researchgate.net [researchgate.net]
- 12. chem-agilent.com [chem-agilent.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Acid Black 94 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acid Black 94
Acid Black 94 (C.I. 30336; CAS No. 6358-80-1) is a complex trisazo dye with a high molecular weight (974.88 g/mol ) and multiple sulfonic acid groups.[1] These structural features contribute significantly to its high solubility in aqueous solutions.[1] It is primarily used in the dyeing of materials such as leather, wool, silk, and nylon.[1] In a research context, its complex aromatic structure and high water solubility make it a model compound for studying the efficacy of various wastewater treatment technologies.[1] While not typically associated with direct pharmaceutical applications, understanding its solubility in organic solvents is crucial for any non-aqueous experimental setups or formulations.
Solubility of Acid Dyes in Organic Solvents
The solubility of acid dyes, such as Acid Black 94, is largely dictated by their molecular structure. The presence of polar groups like sulfonic acid (–SO₃H) makes them highly soluble in polar solvents, particularly water.[1] Conversely, their solubility in non-polar organic solvents is generally limited. For a related compound, Acid Black 1, qualitative solubility data indicates it is soluble in ethanol, slightly soluble in acetone, and insoluble in other organic solvents.[2][3] This suggests that Acid Black 94 may exhibit similar behavior in common organic solvents.
Qualitative Solubility Data
Based on information for the related compound, Acid Black 1, the expected qualitative solubility for Acid Black 94 is summarized below. It is crucial to note that this is an estimation and empirical testing is required for precise characterization.
| Organic Solvent | Expected Qualitative Solubility |
| Ethanol | Soluble |
| Acetone | Slightly Soluble |
| Other Non-polar Organic Solvents | Insoluble |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility values (e.g., in g/L or mg/mL), a systematic experimental approach is necessary. The following protocol outlines a reliable method using UV-Vis spectrophotometry, a common and accessible technique in most research laboratories.
Materials and Equipment
-
Acid Black 94 powder
-
Selected organic solvents (e.g., ethanol, methanol, DMSO, acetone)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge and centrifuge tubes
-
UV-Vis spectrophotometer and cuvettes
-
Syringe filters (0.45 µm or smaller)
-
Vortex mixer and shaker (or magnetic stirrer)
Procedure
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of Acid Black 94 powder and add it to a known volume of the desired organic solvent in a sealed container (e.g., a centrifuge tube or a glass vial with a screw cap).
-
Agitate the mixture vigorously using a vortex mixer and then place it on a shaker or with a magnetic stirrer at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Carefully collect the supernatant using a pipette. To ensure all particulate matter is removed, pass the supernatant through a syringe filter.
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of Acid Black 94 of a known concentration in the same organic solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Acid Black 94 in the specific solvent using the UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.
-
-
Determination of Unknown Concentration:
-
The filtered supernatant from the saturated solution will likely be too concentrated for an accurate absorbance reading. Therefore, perform a precise dilution of the supernatant with the same organic solvent.
-
Measure the absorbance of the diluted supernatant at λmax.
-
Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the quantitative solubility of Acid Black 94 in the tested organic solvent at the experimental temperature.
-
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative determination of dye solubility.
Signaling Pathways and Relevance in Drug Development
Acid Black 94 is not known to be directly involved in biological signaling pathways. Its primary application is as a colorant.[4][5] However, in the broader context of drug development, understanding the solubility of complex organic molecules is fundamental. For instance, poor solubility of a drug candidate in both aqueous and organic media can pose significant challenges for formulation and bioavailability. While Acid Black 94 is not a therapeutic agent, the principles and methodologies used to assess its solubility are directly transferable to the characterization of potential drug compounds.
Conclusion
This technical guide has provided an overview of the solubility of Acid Black 94 in organic solvents. While specific quantitative data is scarce, a detailed experimental protocol has been presented to enable researchers to determine these values accurately. The provided workflow and discussion on the relevance of solubility studies in a broader research context aim to equip scientists and professionals in drug development with the necessary information to effectively work with this and similar compounds. The principles outlined here are fundamental to physical chemistry and are broadly applicable in diverse research and development settings.
References
- 1. science.valenciacollege.edu [science.valenciacollege.edu]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Exp. 7: Testing the Solubility Rules Through Quantitative Analysis – College of Western Idaho General Chemistry First Semester Lab Manual: CHEM 111L [cwi.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide to C.I. Acid Black 94 (CAS Number: 6358-80-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of C.I. Acid Black 94, a trisazo dye used primarily in the textile and leather industries. This document consolidates key chemical and physical data, outlines relevant experimental protocols, and presents logical workflows for its analysis and degradation.
Chemical and Physical Properties
This compound is a complex water-soluble dye. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 6358-80-1 | [1][2][3] |
| C.I. Name | Acid Black 94 | [1][2][3] |
| C.I. Number | 30336 | [3] |
| Molecular Formula | C₄₁H₂₉N₈Na₃O₁₁S₃ | [1][2][3] |
| Molecular Weight | 974.88 g/mol | [1][2][3] |
| IUPAC Name | trisodium;4-amino-5-hydroxy-3-[[4-[4-[[4-hydroxy-2-(2-methylanilino)phenyl]diazenyl]phenyl]phenyl]diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate | [1] |
| Synonyms | Acid Black B, Acid Black NT | [3] |
| Appearance | Bluish-black powder | [3] |
| Solubility | Soluble in water. | [3] |
| Class | Trisazo | [3] |
Safety and Handling
While specific comprehensive toxicological data for this compound is limited, general safety precautions for azo dyes should be followed. Azo dyes as a class can pose environmental and health concerns due to their persistence and the potential formation of carcinogenic aromatic amines upon reductive cleavage of the azo bonds (-N=N-).
| Safety Aspect | Recommendation |
| Personal Protective Equipment | Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat. In case of dust formation, use a certified respirator. |
| Handling | Avoid generating dust. Use in a well-ventilated area. Wash hands thoroughly after handling. |
| Storage | Store in a cool, dry place in a tightly sealed container. Keep away from strong oxidizing and reducing agents. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. Avoid release into the environment. |
This information is a general guide and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) for the product being used.
Experimental Protocols
Quantification by UV-Visible Spectroscopy
This protocol outlines the determination of this compound concentration in an aqueous solution.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in deionized water.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations (e.g., 50, 25, 10, 5, 1 mg/L) by serial dilution.
-
-
Spectrophotometric Analysis:
-
Using a UV-Visible spectrophotometer, scan the absorbance of one of the standard solutions across the visible spectrum (typically 400-700 nm) to determine the wavelength of maximum absorbance (λmax).
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of each standard solution and a blank (deionized water).
-
-
Calibration Curve and Quantification:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
The curve should be linear and pass through the origin, following the Beer-Lambert law.
-
Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.
-
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This generalized protocol can be adapted to assess the purity of this compound and to quantify it in complex mixtures.
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the dye in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Suggested Starting Point):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is often effective for separating azo dyes. A starting point could be a linear gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector set at the λmax of the dye and potentially a secondary wavelength to monitor for impurities.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
The purity of the dye can be estimated by the relative area of the main peak compared to the total area of all peaks in the chromatogram.
-
Quantification can be achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
-
Structural Analysis by Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy can be used to identify the functional groups present in the this compound molecule.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the dye powder with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.
-
-
FT-IR Analysis:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Spectral Interpretation:
-
Characteristic peaks for azo dyes include N=N stretching (around 1450-1630 cm⁻¹), as well as absorptions corresponding to aromatic rings, sulfonate groups (SO₃), hydroxyl (-OH), and amine (-NH) groups.
-
Wastewater Treatment by Electrocoagulation
This protocol describes a lab-scale method for the removal of this compound from water.
-
Experimental Setup:
-
Use a beaker containing a known volume and concentration of the dye solution.
-
Introduce two parallel electrodes (e.g., aluminum or iron) connected to a DC power supply.
-
Add a supporting electrolyte (e.g., NaCl) to increase conductivity.
-
-
Procedure:
-
Adjust the initial pH of the dye solution to an optimal range (often acidic for Fenton-based processes, but can vary for electrocoagulation).
-
Apply a constant current density and begin stirring the solution.
-
Take samples at regular intervals to be analyzed for color removal (using UV-Vis spectroscopy) and/or total organic carbon (TOC).
-
-
Analysis:
-
Monitor the decrease in absorbance at the λmax to determine the percentage of color removal over time.
-
Analyze the TOC to assess the extent of mineralization of the dye.
-
Mandatory Visualizations
Logical Relationship: Identification of this compound
Caption: Chemical Identity of this compound.
Experimental Workflow: HPLC Purity Analysis
Caption: HPLC Workflow for Purity Assessment.
Experimental Workflow: Wastewater Treatment by Electrocoagulation
References
Naphthol Blue Black: A Comprehensive Technical Guide for Researchers
An In-depth Examination of its Properties, Applications, and Experimental Protocols
Naphthol Blue Black, also known by its synonyms Amido Black 10B and Acid Black 1, is a diazo dye with significant applications in biochemical research, particularly in the visualization and quantification of proteins. Its strong affinity for the peptide backbone makes it an invaluable tool for staining proteins on electrophoresis gels and blotting membranes. This guide provides a detailed overview of its chemical properties, experimental protocols for its use, and its emerging applications in pharmaceutical analysis.
Core Physicochemical Properties
Naphthol Blue Black is characterized by a complex aromatic structure, which is responsible for its deep blue-black color. The presence of sulfonic acid groups confers its acidic nature and water solubility. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₂H₁₄N₆Na₂O₉S₂ | [1][2][3][4] |
| Molecular Weight | 616.49 g/mol | [1][3][4] |
| CAS Number | 1064-48-8 | [2][3][4] |
| Appearance | Dark brown to black powder | [2] |
| Maximum Absorption (λmax) | 618 nm | |
| Solubility in Water | 10 g/L (at 25 °C) | [5] |
Applications in Research and Drug Development
The primary application of Naphthol Blue Black in a research setting is as a stain for total protein detection. It is widely used in the following techniques:
-
Staining of Polyacrylamide and Agarose Gels: After protein separation by gel electrophoresis, Naphthol Blue Black is used to visualize the protein bands.[1][5] The detection sensitivity is approximately 20% of that of Coomassie Brilliant Blue R250.[5]
-
Staining of Nitrocellulose and PVDF Membranes: In Western blotting, Naphthol Blue Black can be used to stain proteins transferred to membranes, allowing for the verification of transfer efficiency before subsequent immunodetection steps.[1][6] It is particularly useful for protein sequencing and in situ cleavage of proteins due to the mild staining and destaining conditions that minimize protein extraction.
-
Pharmaceutical Analysis: A notable application in drug development is its use in a spectrophotometric method for the quantification of ACE inhibitors, such as perindopril erbumine, in pharmaceutical formulations.[7] This is achieved by forming an ion-pair association complex between the drug and the dye.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections provide standardized protocols for the use of Naphthol Blue Black in protein staining.
Staining Proteins on Polyacrylamide or Agarose Gels
This protocol is suitable for the general visualization of proteins separated by electrophoresis.
Materials:
-
Staining Solution: 0.1% (w/v) Naphthol Blue Black in 7% (v/v) acetic acid.
-
Destaining Solution: 7% (v/v) acetic acid.
Procedure:
-
Fixation (Recommended): After electrophoresis, fix the proteins in the gel.
-
Staining: Immerse the gel in the staining solution for a minimum of 2 hours at room temperature with gentle agitation.[1][5]
-
Destaining: Transfer the gel to the destaining solution. Change the destaining solution periodically until the protein bands are clearly visible against a clear background.[1][5]
Caption: Workflow for staining proteins on polyacrylamide or agarose gels.
Staining Proteins on Nitrocellulose or PVDF Membranes
This protocol is designed for staining proteins after transfer in Western blotting procedures.
Materials:
-
Staining Solution: 0.1% (w/v) Naphthol Blue Black in a solution containing 10% (v/v) methanol and 2% (v/v) acetic acid.
-
Destaining Solution: A solution containing 50% (v/v) methanol and 7% (v/v) acetic acid.
Procedure:
-
Washing: After protein transfer, wash the membrane with deionized water.
-
Staining: Immerse the membrane in the staining solution for 15-30 minutes.[2]
-
Destaining: Quickly transfer the membrane to the destaining solution and agitate for 5-10 minutes, or until the protein bands are clearly visible.[2]
-
Rinsing and Storage: Rinse the destained membrane with deionized water and allow it to air dry or store it in deionized water.
Caption: Workflow for staining proteins on nitrocellulose or PVDF membranes.
Concluding Remarks
Naphthol Blue Black remains a staple reagent in molecular biology and biochemistry laboratories due to its reliability and ease of use for total protein staining. While other staining methods with higher sensitivity are available, the straightforward protocols and cost-effectiveness of Naphthol Blue Black ensure its continued relevance. Furthermore, its application in pharmaceutical quality control highlights its versatility beyond fundamental research, making it a valuable tool for scientists and drug development professionals alike.
References
- 1. Naphthol Blue Black BioReagent, electrophoresis 1064-48-8 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Amido Black staining of the transfer membrane › Western Blotting › Electrophoresis › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. discofinechem.com [discofinechem.com]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
Purity Analysis of Commercial C.I. Acid Black 94: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Black 94 (CAS No. 6358-80-1), a trisazo acid dye, finds application in various industrial processes, including the dyeing of leather, wool, silk, and nylon.[1][2] Given its use in materials that may come into contact with biological systems, a thorough understanding of its purity profile is critical for researchers, scientists, and professionals in drug development. Commercial dyes are seldom pure compounds; they are technical mixtures containing the main component, isomers, by-products of synthesis, and other impurities.[1] This guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercial this compound, drawing upon established techniques for this and structurally related acid dyes.
Chemical and Physical Properties of this compound
| Property | Value |
| C.I. Name | Acid Black 94 |
| C.I. Number | 30336 |
| CAS Number | 6358-80-1 |
| Molecular Formula | C₄₁H₂₉N₈Na₃O₁₁S₃[2] |
| Molecular Weight | 974.88 g/mol [2] |
| Molecular Structure | Trisazo class[2] |
Common Impurities in Commercial Acid Dyes
The manufacturing process of this compound involves a multi-step diazotization and coupling process.[2] This synthesis can lead to the formation of various impurities, which may include:
-
Isomers: Positional isomers of the main dye component.
-
Starting Materials: Unreacted intermediates from the synthesis process.
-
By-products: Compounds formed from side reactions during synthesis.
-
Inorganic Salts: Residual salts from the manufacturing and purification processes.
The presence and concentration of these impurities can vary between different commercial batches and manufacturers, potentially impacting the dye's properties and its suitability for specific applications.
Analytical Methodologies for Purity Assessment
A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive purity analysis of acid dyes.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of the main dye component and its organic impurities.
This protocol is a general method adaptable for the analysis of this compound, based on methods used for similar acid dyes.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed to separate components with a wide range of polarities.
-
Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or an ammonium acetate buffer).
-
Solvent B: Acetonitrile or methanol with the same modifier.
-
-
Gradient Program (Illustrative):
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30-35 min: 90-10% B (linear gradient)
-
35-40 min: 10% B (isocratic, for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: Diode-array detection allows for the acquisition of UV-Vis spectra for each separated peak, aiding in peak identification and purity assessment. The detection wavelength should be set at the maximum absorbance of this compound and also monitored at other wavelengths to detect impurities with different spectral properties.
-
Accurately weigh a known amount of the commercial this compound dye powder.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of water and methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
The purity of the dye is typically determined by the area percentage method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram. For more accurate quantification, a reference standard of this compound would be required to create a calibration curve.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry can be used for a rapid estimation of the dye content but is less specific than HPLC as it does not separate the main component from spectrally similar impurities.
-
Instrumentation: A calibrated UV-Visible spectrophotometer.
-
Solvent: A solvent in which the dye is stable and follows the Beer-Lambert law (e.g., deionized water or a buffered solution).
-
Procedure:
-
Prepare a stock solution of the commercial dye with a known concentration.
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot a calibration curve of absorbance versus concentration.
-
Prepare a solution of the unknown commercial sample with a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the sample solution at λmax.
-
Determine the concentration of the dye in the sample from the calibration curve. The purity can be estimated by comparing this concentration to the weighed concentration.
-
Data Presentation
Table 1: Illustrative HPLC Purity Analysis Data for a Commercial Batch of an Acid Dye
| Peak No. | Retention Time (min) | Peak Area | Area % | Possible Identification |
| 1 | 5.2 | 15,000 | 0.5 | Early eluting impurity (e.g., starting material) |
| 2 | 15.8 | 2,850,000 | 95.0 | Main Dye Component |
| 3 | 17.1 | 75,000 | 2.5 | Isomer 1 |
| 4 | 18.5 | 60,000 | 2.0 | By-product |
Note: This table is for illustrative purposes only, as specific quantitative data for commercial this compound is not publicly available.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the purity analysis of a commercial dye.
Caption: Workflow for the Purity Analysis of Commercial Dyes.
Conclusion
The purity analysis of commercial this compound is essential for ensuring its quality and suitability for research and development applications. While specific quantitative data for this dye is not widely published, a combination of HPLC-DAD for separation and quantification of organic impurities, and UV-Visible spectrophotometry for a rapid estimation of dye content, provides a robust analytical approach. The methodologies and workflows presented in this guide, based on established practices for acid dyes, offer a framework for the comprehensive purity assessment of commercial this compound. It is recommended to validate these methods for the specific commercial product being analyzed to ensure accurate and reliable results.
References
An In-depth Technical Guide to the Trisazo Structure of Acid Black 94
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. Acid Black 94 is a notable member of the trisazo class of dyes, characterized by the presence of three azo (-N=N-) chromophores. This structural complexity imparts a deep black color with a blue hue, making it a valuable colorant in various industrial applications.[1] Its high water solubility, a consequence of multiple sulfonic acid groups, also makes it a subject of significant interest in environmental and analytical chemistry. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of Acid Black 94.
Chemical and Physical Properties
Acid Black 94 is a complex organic salt with the molecular formula C₄₁H₂₉N₈Na₃O₁₁S₃.[1][2] Its chemical structure is characterized by a central naphthalene disulfonic acid core linked to three distinct aromatic moieties through azo bridges. The presence of multiple sulfonate groups renders the dye highly soluble in water.[3]
Table 1: Chemical and Physical Properties of Acid Black 94
| Property | Value | Reference |
| C.I. Name | Acid Black 94 | [1][3] |
| C.I. Number | 30336 | [1][3] |
| CAS Number | 6358-80-1 | [1][2][3] |
| Molecular Formula | C₄₁H₂₉N₈Na₃O₁₁S₃ | [1][2] |
| Molecular Weight | 974.88 g/mol | [1][2] |
| Class | Trisazo | [1][3] |
| Appearance | Blu-ray black powder | [1] |
| Solubility | Soluble in water (general range for ionic azo dyes: 100 mg/L to 80,000 mg/L) | [3] |
Synthesis of Acid Black 94
The synthesis of Acid Black 94 is a multi-step process involving a series of diazotization and coupling reactions, a common method for producing azo dyes.[1] The general principle involves the conversion of a primary aromatic amine to a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound.
Experimental Protocol for Synthesis
The following is a generalized experimental protocol for the synthesis of a trisazo dye like Acid Black 94, based on established manufacturing methods.[1]
Materials:
-
4-(4-Aminophenyl)benzenamine
-
4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid
-
2-Aminobenzenesulfonic acid
-
3-(O-toluidino)phenol
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ice
Procedure:
-
First Diazotization and Coupling:
-
A solution of 4-(4-Aminophenyl)benzenamine is prepared in an acidic medium (e.g., hydrochloric acid and water) and cooled to 0-5°C in an ice bath.
-
A solution of sodium nitrite is slowly added to the cooled amine solution to form the tetraazonium salt.
-
This tetraazonium salt is then coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid under acidic conditions.
-
-
Second Diazotization and Coupling:
-
2-Aminobenzenesulfonic acid is diazotized in a similar manner using sodium nitrite and hydrochloric acid at low temperatures.
-
The resulting diazonium salt is then coupled with the product from the first coupling step under alkaline conditions.
-
-
Third Coupling:
-
The product from the second coupling step is then reacted with 3-(O-toluidino)phenol under alkaline conditions to form the final trisazo dye, Acid Black 94.
-
-
Isolation and Purification:
-
The dye is precipitated from the reaction mixture, filtered, and washed.
-
Drying of the final product yields Acid Black 94 as a powder.
-
Analytical Characterization
The complex structure of Acid Black 94 necessitates the use of various analytical techniques for its characterization and quality control. These methods are crucial for identifying the main components, isomers, and impurities.[3]
Spectroscopic Analysis
Table 2: Representative Spectroscopic Data for Acid Black Dyes
| Technique | Parameter | Typical Value | Reference |
| UV-Vis Spectroscopy | λmax (Visible) | ~570 - 620 nm | [4] |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the components of complex dye mixtures.[3] Reversed-phase HPLC is commonly employed for the analysis of acid dyes.
Experimental Protocol for HPLC Analysis
The following is a general protocol for the HPLC analysis of acid dyes, which can be adapted for Acid Black 94.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
General Procedure:
-
Sample Preparation: A stock solution of Acid Black 94 is prepared in a suitable solvent (e.g., water/methanol mixture). This is then diluted to an appropriate concentration for analysis.
-
Chromatographic Conditions: The column is equilibrated with the initial mobile phase composition. A specific volume of the sample is injected, and the gradient is run to separate the components.
-
Detection: The eluting components are monitored at one or more wavelengths in the visible range, corresponding to the absorption maximum of the dye.
Visualizations
Synthesis Pathway of Acid Black 94
Caption: Synthesis pathway of Acid Black 94.
Analytical Workflow for Acid Black 94
Caption: Analytical workflow for Acid Black 94.
References
Physical and chemical properties of Amido Black 10B
For Researchers, Scientists, and Drug Development Professionals
Amido Black 10B, also known as Naphthol Blue Black, is a potent diazo dye extensively utilized in biochemical and molecular biology laboratories. Its primary application lies in the sensitive staining of proteins on various matrices such as polyacrylamide gels, agarose gels, and nitrocellulose membranes, making it an invaluable tool for techniques like Western blotting. This technical guide provides an in-depth overview of the physical and chemical properties of Amido Black 10B, along with detailed experimental protocols for its common applications.
Core Physical and Chemical Properties
Amido Black 10B is a synthetic dye characterized by its deep blue-black color. Its ability to bind to the peptide bonds of proteins forms the basis of its utility as a total protein stain.
| Property | Value | References |
| Synonyms | Naphthol Blue Black, Acid Black 1, Amido Schwarz, Buffalo Black NBR | |
| IUPAC Name | disodium;4-amino-3-[(4-nitrophenyl)diazenyl]-5-oxo-6-(phenylhydrazinylidene)naphthalene-2,7-disulfonate | [1] |
| CAS Number | 1064-48-8 | |
| Molecular Formula | C22H14N6Na2O9S2 | |
| Molecular Weight | 616.49 g/mol | |
| Appearance | Dark brown to black powder | [2] |
| Melting Point | >300 °C |
Solubility and Spectral Properties
The solubility and spectral characteristics of Amido Black 10B are critical for its application in staining solutions and subsequent quantification.
| Property | Value | References |
| Solubility in Water | 10 mg/mL at 25°C | |
| Solubility in Ethanol | Soluble | |
| Solubility in DMSO | Soluble | |
| Absorption Maximum (λmax) | 617 - 620 nm in water | [3][4] |
| Specific Absorbance (E 1%/1cm) | ≥450 at λmax | [2] |
Note on Specific Absorbance: The specific absorbance (E 1%/1cm) is the absorbance of a 1% (w/v) solution in a 1 cm cuvette. This value can be used to estimate the concentration of the dye solution.
Experimental Protocols
Detailed methodologies for the application of Amido Black 10B in common laboratory procedures are provided below.
Protein Staining on Western Blot Membranes
This protocol outlines the steps for staining proteins transferred to nitrocellulose or PVDF membranes.
Materials:
-
Amido Black Staining Solution: 0.1% (w/v) Amido Black 10B in 45% (v/v) methanol and 10% (v/v) glacial acetic acid.
-
Destaining Solution: 90% (v/v) methanol and 2% (v/v) glacial acetic acid.
-
Transferred membrane (Nitrocellulose or PVDF)
-
Orbital shaker
-
Trays for staining and destaining
Procedure:
-
Following protein transfer, wash the membrane briefly with deionized water.
-
Immerse the membrane in the Amido Black Staining Solution and incubate for 2-5 minutes at room temperature with gentle agitation.
-
Remove the staining solution. The staining solution can often be reused.
-
Wash the membrane with Destaining Solution for 3-5 minutes with gentle agitation.
-
Repeat the destaining step with fresh Destaining Solution until the protein bands are clearly visible against a faint background.
-
Stop the destaining process by washing the membrane with deionized water.
-
The stained membrane can be air-dried and imaged.
Protein Staining in Polyacrylamide Gels (SDS-PAGE)
This protocol is suitable for visualizing protein bands after separation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Materials:
-
Amido Black Staining Solution: 0.1% (w/v) Amido Black 10B in 40% (v/v) methanol and 10% (v/v) glacial acetic acid.
-
Destaining Solution: 50% (v/v) methanol and 7% (v/v) glacial acetic acid.
-
Polyacrylamide gel post-electrophoresis
-
Orbital shaker
-
Trays for staining and destaining
Procedure:
-
After electrophoresis, carefully remove the gel from the cassette and place it in a clean tray.
-
Rinse the gel with deionized water to remove any residual electrophoresis buffer.
-
Immerse the gel in the Amido Black Staining Solution and incubate for 30-60 minutes at room temperature with gentle agitation.
-
Remove the staining solution.
-
Add Destaining Solution and incubate for 30 minutes with gentle agitation.
-
Replace the Destaining Solution with a fresh aliquot and continue to destain until the protein bands are well-defined against a clear background. This may require several changes of the destaining solution.
-
Once destaining is complete, the gel can be stored in deionized water and imaged.
Visualizations
General Workflow for Protein Staining
The following diagram illustrates the fundamental steps involved in a typical protein staining experiment using Amido Black 10B.
References
- 1. Amido Black 10B, Fisher BioReagents 10 g | Buy Online | Fisher Scientific [fishersci.com]
- 2. Amido Black 10B 100 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 1064-48-8 CAS | AMIDO BLACK 10B | Redox Indicators | Article No. 01010 [lobachemie.com]
- 4. Amido Black 10B, Electrophoresis Reagent 100 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
Methodological & Application
Application Notes and Protocols: Naphthol Blue Black Staining for Polyacrylamide Gels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthol Blue Black, also known as Amido Black 10B, is an acidic dye commonly employed for the staining of proteins in polyacrylamide and agarose gels.[1][2][3] It serves as a versatile and cost-effective method for protein visualization following electrophoretic separation. The staining mechanism relies on the binding of the negatively charged dye molecules to positively charged amino acid residues in proteins, resulting in the formation of a blue-black protein-dye complex. While its detection sensitivity is approximately 20% that of Coomassie Brilliant Blue R, it remains a widely used technique for routine protein analysis.[1][2][3]
Principle of the Method
The Naphthol Blue Black staining procedure involves three primary stages: fixation, staining, and destaining. Fixation is a recommended step to precipitate and immobilize the proteins within the gel matrix, preventing their diffusion.[1] The subsequent staining step involves immersing the gel in a Naphthol Blue Black solution, allowing the dye to bind to the proteins. Finally, a destaining step is performed to remove the excess, unbound dye from the gel, thereby increasing the contrast and visibility of the protein bands.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the Naphthol Blue Black staining protocol for polyacrylamide gels.
| Parameter | Value | Notes |
| Staining Solution | ||
| Naphthol Blue Black Concentration | 0.1% (w/v) | Prepare in 7% (v/v) acetic acid.[1][2][3][4] |
| Solvent | 7% (v/v) Acetic Acid | - |
| Staining Step | ||
| Incubation Time | At least 2 hours | Can be performed at room temperature.[1][2][3][4] |
| Destaining Solution | ||
| Composition | 7% (v/v) Acetic Acid | - |
| Destaining Step | ||
| Incubation Time | Overnight | For polyacrylamide gels, at room temperature.[4] |
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for staining proteins in polyacrylamide gels using Naphthol Blue Black.
Materials:
-
Naphthol Blue Black powder (C.I. 20470)
-
Glacial Acetic Acid
-
Methanol (optional, for fixation)
-
Deionized Water
-
Staining trays
-
Orbital shaker
Solution Preparation:
-
Fixing Solution (Optional but Recommended): 40% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.
-
Staining Solution (0.1% Naphthol Blue Black): Dissolve 0.1 g of Naphthol Blue Black powder in 100 mL of 7% (v/v) acetic acid. It is advisable to filter the solution to remove any particulate matter.[4]
-
Destaining Solution: 7% (v/v) Acetic Acid in deionized water.
Procedure:
-
Gel Removal: Following electrophoresis, carefully remove the polyacrylamide gel from the cassette.
-
Washing (Optional): Briefly rinse the gel with deionized water to remove any residual electrophoresis buffer.
-
Fixation (Recommended): Place the gel in a staining tray and add a sufficient volume of Fixing Solution to completely submerge the gel. Incubate for 30-60 minutes on an orbital shaker at room temperature. This step helps to precipitate the proteins within the gel, preventing band diffusion.
-
Staining: Decant the Fixing Solution and replace it with the Staining Solution. Ensure the gel is fully immersed. Incubate for at least 2 hours at room temperature with gentle agitation on an orbital shaker.[1][4]
-
Destaining: Pour off the Staining Solution. Add Destaining Solution to the tray, again ensuring the gel is completely covered. Place the tray on an orbital shaker. For polyacrylamide gels, destaining is typically performed overnight at room temperature.[4] The destaining solution may need to be changed 2-3 times to ensure a clear background and sharp protein bands.
-
Visualization and Storage: Once the background of the gel is clear and the protein bands are distinctly visible, the gel can be imaged. For long-term storage, the gel can be kept in the final destaining solution or in deionized water at 4°C.
Visualizations
Experimental Workflow
References
Application Notes and Protocols: C.I. Acid Black 94 as a Counterstain in Histological Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Acid Black 94, also known by synonyms such as Naphthol Blue Black and Amido Black 10B, is a diazo dye with a strong affinity for proteins.[1][2][3] While extensively utilized for staining proteins on electrophoresis gels and nitrocellulose membranes, its application as a routine counterstain in histological analysis is not well-documented in mainstream literature.[4][5] These application notes provide an overview of its potential use as a counterstain, collate available data on its properties, and offer a generalized protocol based on established histological principles.
Principle of Counterstaining
In histological staining, a counterstain is applied after a primary stain to provide contrasting color to cellular components that are not targeted by the primary stain.[6] This enhances the overall visualization of the tissue architecture and allows for better differentiation of cellular structures. Acid dyes, like this compound, are anionic and bind to cationic components in tissues, primarily proteins in the cytoplasm and extracellular matrix.[7][8]
Properties of this compound
A summary of the key properties of this compound relevant to histological applications is presented in the table below.
| Property | Value/Description | Reference(s) |
| C.I. Number | 30336 | [9] |
| Molecular Formula | C₄₁H₂₉N₈Na₃O₁₁S₃ | [9] |
| Molecular Weight | 974.88 g/mol | [9] |
| Color | Blue-black powder | [1] |
| Solubility | Readily soluble in water | [1] |
Hypothetical Application as a Counterstain
Given its protein-staining capabilities, this compound could theoretically serve as a counterstain to nuclear stains like Hematoxylin or Neutral Red. It would be expected to stain the cytoplasm and extracellular matrix in shades of blue or black, providing a stark contrast to the red or purple nuclei. This could be particularly useful in visualizing the cellular morphology and the distribution of proteinaceous components within a tissue section.
Experimental Protocols
Note: The following protocols are generalized and should be optimized for specific tissue types and primary stains.
Preparation of this compound Staining Solution
| Reagent | Quantity |
| This compound powder | 0.1 - 1.0 g |
| Glacial Acetic Acid | 1.0 mL |
| Distilled Water | 100 mL |
Procedure:
-
Dissolve the desired amount of this compound powder in distilled water.
-
Add glacial acetic acid to the solution. The acidic pH enhances the staining of cytoplasmic proteins.
-
Mix thoroughly until the dye is completely dissolved.
-
Filter the solution before use to remove any undissolved particles.
Staining Protocol for Paraffin-Embedded Sections
This protocol assumes the tissue sections have already been deparaffinized and rehydrated.
| Step | Reagent | Incubation Time |
| 1. Primary Staining | e.g., Hematoxylin | As per standard protocol |
| 2. Rinsing | Running tap water | 5 minutes |
| 3. Differentiation (if necessary) | e.g., 1% Acid Alcohol | Brief immersion |
| 4. Bluing (if using Hematoxylin) | e.g., Scott's Tap Water Substitute | 1-2 minutes |
| 5. Rinsing | Distilled water | 2 minutes |
| 6. Counterstaining | This compound Solution | 1-5 minutes |
| 7. Rinsing | Distilled water | Brief rinse |
| 8. Dehydration | Graded alcohols (70%, 95%, 100%) | 1-2 minutes each |
| 9. Clearing | Xylene or xylene substitute | 2 changes, 2 minutes each |
| 10. Mounting | Mounting medium and coverslip | - |
Visualizations
Experimental Workflow for Histological Staining
The following diagram illustrates a general workflow for a typical histological staining procedure incorporating a counterstain.
Caption: General workflow for histological staining with a counterstain.
Troubleshooting
Common issues in staining procedures can include under- or over-staining, non-specific staining, and precipitate formation.
| Problem | Possible Cause | Suggested Solution | Reference(s) |
| Weak or No Counterstaining | Staining time too short; Staining solution too dilute. | Increase incubation time in this compound solution; Prepare a more concentrated staining solution. | [10] |
| Over-staining | Staining time too long; Staining solution too concentrated. | Decrease incubation time; Dilute the staining solution. | [10] |
| Non-specific Background Staining | Inadequate rinsing after primary stain; Protein aggregates in the staining solution. | Ensure thorough rinsing before counterstaining; Filter the this compound solution before use. | |
| Precipitate on Tissue Section | Dye solution is old or contaminated. | Prepare fresh staining solution; Filter the solution immediately before use. |
Conclusion
While this compound is not a conventional counterstain in histology, its strong protein-binding properties suggest its potential for this application. The provided hypothetical protocols and troubleshooting guide offer a starting point for researchers interested in exploring its use. Optimization of staining concentration, incubation time, and pH will be crucial for achieving desired results in specific histological analyses. Further research is needed to validate its efficacy and establish standardized protocols for its use as a histological counterstain.
References
- 1. stainsfile.com [stainsfile.com]
- 2. biognost.com [biognost.com]
- 3. Amido black 10B - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Naphthol Blue Black BioReagent, electrophoresis 1064-48-8 [sigmaaldrich.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]
- 8. columbia.edu [columbia.edu]
- 9. This compound | C41H29N8Na3O11S3 | CID 135853649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. documents.cap.org [documents.cap.org]
Protocol for Staining Blood-Contaminated Latent Prints: A Detailed Guide to Using Amido Black (Acid Black 1)
Introduction
Developing latent fingerprints contaminated with blood is a critical task in forensic investigations. The proteins present in blood offer a target for specific staining dyes, enhancing the visibility of ridge details that might otherwise be faint or invisible. While the query specified "Acid Black 94," a thorough review of forensic science literature indicates that the standard and widely documented reagent for this application is Amido Black , also known as Acid Black 1 or Naphthol Blue Black .[1][2][3] Acid Black 94 is a chemically distinct dye, and no established protocols for its use in latent print development were identified in the course of this review.[4][5] This document provides a comprehensive protocol for the use of Amido Black in staining blood-contaminated latent prints on both porous and non-porous surfaces.
Amido Black is a protein-sensitive dye that stains the protein components of blood, resulting in a dark blue to black appearance of the print.[1][2][3] The successful application of Amido Black requires a multi-step process involving fixation of the blood proteins, staining, and subsequent rinsing to remove excess dye and enhance contrast.
Principle of the Method
The primary mechanism of Amido Black is its ability to bind to proteins present in blood. The staining process is a non-covalent interaction between the dye molecules and the proteinaceous material in the blood residue. To prevent the diffusion of the bloodstain and loss of ridge detail during the staining process, a fixative is typically applied first.[2] This fixative, often a solution of 5-sulfosalicylic acid, denatures and precipitates the proteins, rendering them insoluble.[2] Following fixation, the Amido Black solution is applied, staining the fixed blood proteins. A series of rinses then removes the excess dye from the background, maximizing the contrast of the developed print.
Experimental Protocols
Reagent Preparation
The following are common formulations for Amido Black staining solutions and associated reagents. It is recommended to prepare solutions in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
Table 1: Reagent Formulations
| Reagent | Formulation |
| Blood Fixative Solution | 2% w/v 5-Sulfosalicylic Acid in distilled water (20g of 5-sulfosalicylic acid in 1 L of distilled water).[6] |
| Amido Black Staining Solution (Methanol-based) | - Amido Black (Naphthol Blue Black): 2 g - Glacial Acetic Acid: 100 mL - Methanol: 900 mL |
| Amido Black Staining Solution (Water-based) | - Amido Black (Naphthol Blue Black): 2 g - Citric Acid: 20 g - Distilled Water: 1 L[6] |
| Rinse Solution (for Methanol-based stain) | - Glacial Acetic Acid: 100 mL - Methanol: 900 mL |
| Final Rinse Solution | Distilled Water |
Staining Procedure
The following protocol outlines the steps for staining blood-contaminated latent prints. The choice between methanol-based and water-based Amido Black formulations may depend on the substrate. The water-based formula is often recommended for painted surfaces.[1]
-
Initial Examination and Photography: Before any chemical treatment, visually examine and photograph the evidence in its original state. Use oblique lighting to highlight any faint ridge patterns.[7]
-
Fixation:
-
Immerse the item in the Blood Fixative Solution for approximately five to six minutes. For heavy blood deposits, a longer fixation time may be necessary.[6]
-
Alternatively, the fixative can be applied using a wash bottle, allowing the solution to flow over the print.
-
-
Staining:
-
Rinsing:
-
If using the methanol-based stain, immerse the item in the Rinse Solution until the excess dye is removed from the background and the print has good contrast.
-
For the water-based stain, immerse the item in a tray of distilled water and gently agitate until the background is clear.[6]
-
-
Final Rinse:
-
Perform a final rinse with distilled water to remove any remaining rinse solution.[8]
-
-
Drying:
-
Photography:
-
Photograph the developed prints with a scale for documentation.
-
Experimental Workflow
Data Presentation
Table 2: Staining Protocol Timings
| Step | Duration | Notes |
| Fixation | 5 - 6 minutes | Longer times may be required for heavy blood deposits.[6] |
| Staining | 3 - 4 minutes | Immerse or apply solution to cover the print.[6] |
| Rinsing | Variable | Rinse until excess dye is removed from the background. |
| Drying | Variable | Allow to air dry completely. |
Mechanism of Action
The staining of blood proteins by Amido Black is a complex process driven by several molecular interactions. The sulfonic acid groups on the Amido Black molecule are negatively charged at the acidic pH of the staining solution. These negatively charged groups interact with positively charged groups on the blood proteins, such as the amino groups of lysine and arginine residues, through electrostatic interactions. Additionally, van der Waals forces between the aromatic rings of the dye and hydrophobic regions of the proteins contribute to the binding.
Safety Precautions
-
Fume Hood: All solutions should be prepared and used in a well-ventilated fume hood.[1]
-
Personal Protective Equipment (PPE): Wear gloves, a lab coat, and eye protection at all times.
-
Chemical Hazards: Methanol is toxic and flammable. Glacial acetic acid is corrosive. Handle these chemicals with care and dispose of them according to institutional guidelines.
-
Biological Hazards: Treat all items contaminated with blood as biohazardous and handle them with universal precautions.[1]
Limitations
-
Background Staining: Amido Black may stain some porous surfaces, reducing the contrast of the print. A spot test on an inconspicuous area is recommended.[2]
-
Destructive Nature: This process is a chemical treatment and may interfere with subsequent biological examinations.[8]
-
Not for Latent Prints in Other Secretions: Amido Black is specific to proteins in the blood and will not develop latent prints from normal perspiration.[1]
Conclusion
Amido Black (Acid Black 1) is a reliable and effective reagent for the enhancement of blood-contaminated latent fingerprints. By following a systematic protocol of fixation, staining, and rinsing, forensic professionals can significantly improve the quality and visibility of these crucial pieces of evidence. Proper preparation, application, and safety precautions are essential for achieving optimal results. While the initial query focused on Acid Black 94, the established and validated methods in forensic science point to Amido Black as the appropriate choice for this application.
References
- 1. downloads.tbi.tn.gov [downloads.tbi.tn.gov]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. bvda.com [bvda.com]
- 4. C.I. Acid Black 94 | C41H29N8Na3O11S3 | CID 135853649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cbdiai.org [cbdiai.org]
Application of Naphthol Blue Black in Dye-Sensitized Solar Cells
Application Notes and Protocols for Researchers
Naphthol Blue Black (NBB), a synthetic diazo dye, and its metal complexes have emerged as viable and cost-effective sensitizers in the field of dye-sensitized solar cells (DSSCs). This document provides a comprehensive overview of their application, including performance data, detailed experimental protocols, and the fundamental working principles. The modification of NBB with metal ions, particularly iron (Fe(II)), has been shown to significantly enhance photovoltaic performance by facilitating Metal to Ligand Charge Transfer (MLCT), narrowing the band-gap energy, and increasing electrical conductance.[1][2][3][4]
Data Presentation: Photovoltaic Performance
The photovoltaic performance of DSSCs sensitized with Naphthol Blue Black and its metal complexes is summarized below. The data highlights the significant improvement in efficiency when NBB is complexed with Fe(II).
| Dye Sensitizer | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (η) (%) |
| Naphthol Blue Black (NBB) | 0.218[3][5][6][7] | 0.096[3][5][6][7] | - | 0.0083[3][5][6][7] |
| Fe(II)-NBB Complex | 0.363[2][3][5][6][8] | 0.567[2][3][5][6][8] | - | 0.0925[1][2][3][4][5][6][7][8] |
| Mn(II)-NBB Complex | - | - | - | < 0.0925 |
| Co(II)-NBB Complex | - | - | - | < 0.0925 |
| Ni(II)-NBB Complex | - | - | - | < 0.0925 |
Note: Specific values for Fill Factor, and for Mn(II), Co(II), and Ni(II) complexes were not detailed in the cited sources but the efficiency of the Fe(II)-NBB complex was reported as the highest among the tested metal complexes.[1][2][4]
Experimental Protocols
The following protocols are compiled from methodologies described in the cited literature for the synthesis of the Fe-NBB sensitizer and the fabrication and assembly of a Naphthol Blue Black-based DSSC.
Protocol 1: Synthesis of Fe(II)-Naphthol Blue Black (Fe-NBB) Complex
This protocol describes the synthesis of the Fe-NBB complex, which has shown the highest photovoltaic performance among NBB-metal complexes.[2][3]
Materials:
-
Mohr's salt [(NH₄)₂Fe(SO₄)₂·6H₂O]
-
Naphthol Blue Black (NBB) powder
-
Ethanol
Procedure:
-
Weigh 0.3920 g of Mohr's salt and 1.8495 g of Naphthol Blue Black powder.
-
Dissolve each component separately in ethanol.
-
Mix the two ethanolic solutions and stir for 15 minutes.
-
Reflux the resulting solution at 78°C for 90 minutes.
-
After reflux, heat the solution to reduce its volume to one-third of the original.
-
Cool the solution to allow the Fe-NBB complex to precipitate.
-
Collect the resulting brown solid (the Fe-NBB complex).
Protocol 2: Fabrication of the TiO₂ Photoanode (Working Electrode)
This protocol details the preparation of the titanium dioxide photoanode.
Materials:
-
Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO) conductive glass plates
-
Titanium dioxide (TiO₂) nanopowder (e.g., P25)
-
Titanium isopropoxide (TTIP)
-
Triton X-100
-
Ethanol
-
Hydrochloric acid (HCl)
-
Scotch tape
Procedure:
-
Preparation of TiO₂ Sol-Gel:
-
In a beaker, dissolve Triton X-100 in 225 ml of ethanol with stirring for five minutes.
-
In a separate beaker, solvate 15 ml of TTIP with 1 ml of hydrochloric acid.
-
Blend the Triton X-100 solution and the TTIP solution and stir for two hours until a sol is formed.[2]
-
-
Coating the Conductive Glass:
-
Clean the conductive glass plates thoroughly.
-
Apply Scotch tape to the conductive side of the glass to mask the edges and define the active area.[9]
-
Apply the prepared TiO₂ sol-gel onto the masked conductive glass.
-
Spread the paste evenly using a glass rod or a doctor blade technique to create a uniform thin film.[9]
-
Remove the Scotch tape carefully.
-
Heat the coated glass on a hot plate at approximately 150°C for 10 minutes to dry and sinter the TiO₂ film.[9] A gradual increase in temperature is recommended to avoid cracking the film.[10]
-
Protocol 3: Dye Sensitization
This protocol describes the process of adsorbing the NBB or Fe-NBB dye onto the TiO₂ photoanode.
Materials:
-
Prepared TiO₂ photoanode
-
NBB or Fe-NBB complex
-
Ethanol
-
Petri dish or a closed container
Procedure:
-
Prepare a 10⁻² M solution of the NBB or Fe-NBB complex in ethanol.
-
Immerse the TiO₂-coated glass plate (photoanode) into the dye solution in a petri dish for 24 hours.[2][3] This ensures homogeneous adsorption of the dye onto the TiO₂ surface.
-
After 24 hours, remove the photoanode from the dye solution and rinse it with fresh ethanol to remove any non-adsorbed dye molecules.[9]
-
Store the dye-sensitized photoanode in a closed, dark container to prevent degradation before cell assembly.[3]
Protocol 4: Preparation of the Counter Electrode
This protocol details the preparation of a simple graphite-based counter electrode.
Materials:
-
Conductive glass plate (ITO or FTO)
-
Graphite pencil
-
Carbon source (e.g., candle flame)
Procedure:
-
Take a clean conductive glass plate.
-
Evenly coat the conductive surface by drawing with a graphite pencil.
-
For enhanced catalytic activity, the graphite-coated surface can be further coated with a layer of carbon by holding it over the smoke of a candle flame.[8]
Protocol 5: DSSC Assembly and Electrolyte Introduction
This protocol describes the final assembly of the dye-sensitized solar cell.
Materials:
-
Dye-sensitized TiO₂ photoanode
-
Graphite/carbon counter electrode
-
Iodide-based electrolyte solution (e.g., 0.5 M KI and 0.05 M I₂ in an organic solvent like ethylene glycol or acetonitrile)[3][9]
-
Spacer material (e.g., Parafilm or Surlyn)
-
Binder clips
Procedure:
-
Place a spacer on the dye-sensitized area of the photoanode. The spacer will define the volume for the electrolyte and prevent short-circuiting.
-
Place the counter electrode on top of the photoanode, with the conductive/catalytic side facing the dye-coated TiO₂.
-
Offset the electrodes so that a small area of the conductive glass on each electrode is exposed for electrical contact.
-
Clamp the two electrodes together using binder clips.
-
Introduce the electrolyte solution into the space between the electrodes through one of the open sides. The electrolyte will be drawn into the cell via capillary action. Ensure no air bubbles are trapped inside.
-
The assembled cell is now ready for characterization.
Visualizations: Diagrams and Workflows
Working Principle of NBB-Based DSSC
The operation of a dye-sensitized solar cell involves several key steps, from light absorption to electron transfer and dye regeneration. The diagram below illustrates the fundamental working principle of a DSSC using a Naphthol Blue Black-based sensitizer.
Caption: Working principle of a Naphthol Blue Black DSSC.
Experimental Workflow for DSSC Fabrication
The following diagram outlines the sequential steps involved in the fabrication of a dye-sensitized solar cell using Naphthol Blue Black as the sensitizer.
Caption: Experimental workflow for NBB-DSSC fabrication.
References
- 1. scholar.unair.ac.id [scholar.unair.ac.id]
- 2. ijneam.unimap.edu.my [ijneam.unimap.edu.my]
- 3. researchgate.net [researchgate.net]
- 4. Photovoltaic Performance of Naphthol Blue Black Complexes and their Band Gap Energy | International Journal of Nanoelectronics and Materials (IJNeaM) [ejournal.unimap.edu.my]
- 5. scholar.its.ac.id [scholar.its.ac.id]
- 6. Dye-sensitized solar cells with napthol blue black as dye sensitizer - ProQuest [proquest.com]
- 7. scholar.unair.ac.id [scholar.unair.ac.id]
- 8. researchgate.net [researchgate.net]
- 9. www3.nd.edu [www3.nd.edu]
- 10. files.core.ac.uk [files.core.ac.uk]
Application Notes: C.I. Acid Black 94 as a Model Dye for Wastewater Treatment Studies
AN-001
Introduction
C.I. Acid Black 94, also known as Nigrosin, is a complex trisazo acid dye widely used in the leather, wool, silk, and nylon industries.[1][2] Due to its high water solubility and complex aromatic structure, it is a prominent model compound for academic research into the efficacy of various wastewater treatment technologies.[1] The persistence and potential toxicity of azo dyes in industrial effluents necessitate the development of effective and economical removal methods.[3][4] This document provides detailed application notes and protocols for utilizing this compound as a representative dye for studying wastewater treatment processes, particularly focusing on adsorption-based methods.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for designing and interpreting wastewater treatment experiments.
| Property | Value | Reference |
| C.I. Name | Acid Black 94 | [1][2] |
| C.I. Number | 30336 | [1][2] |
| CAS Number | 6358-80-1 | [1][2] |
| Molecular Formula | C₄₁H₂₉N₈Na₃O₁₁S₃ | [1][2] |
| Molecular Weight | 974.88 g/mol | [1][2] |
| Class | Trisazo | [1][2] |
| Appearance | Blu-ray black powder | [1][2] |
| Solubility | Soluble in water | [1][2] |
Application in Wastewater Treatment Studies
This compound serves as an excellent model pollutant for a variety of wastewater treatment studies due to its characteristics:
-
Complex Structure: Its trisazo structure is representative of recalcitrant dyes that are difficult to degrade using conventional biological methods.[1]
-
High Solubility: Its solubility in water, enhanced by sulfonic acid groups, ensures it remains in the water column, making its removal a relevant challenge for treatment processes.[1]
-
Intense Color: The dye's strong color allows for easy and accurate quantification using UV-Visible spectrophotometry, simplifying the analysis of treatment efficiency.
Commonly studied treatment technologies for the removal of azo dyes like this compound include adsorption, advanced oxidation processes (AOPs), coagulation-flocculation, and biological treatments.[3][4][5] Adsorption is a widely used method due to its simplicity and effectiveness, with activated carbon being a common adsorbent, though research into low-cost alternatives from agricultural waste is prevalent.[5][6]
Comparative Data for Dye Removal
The efficiency of dye removal is influenced by numerous factors. The table below summarizes typical experimental conditions and outcomes for the removal of anionic dyes, providing a baseline for comparison.
| Treatment Method | Adsorbent/System | Optimal pH | Contact Time (min) | Temperature (°C) | Removal Efficiency (%) | Reference |
| Adsorption | Orange Peel Activated Carbon | 10 | 120 | Ambient | 88.04 | [6] |
| Adsorption | Modified CaO (from Eggshell) | Not specified | 180 | Ambient | 98.56 | [7] |
| Adsorption | Garlic Peel | 2 | Not specified | 50 | 96.0 | [8] |
| Photo-Fenton | H₂O₂/Fe²⁺/Solar Light | 3 | 120 | Ambient | >99 | [9] |
| Fenton-SBR | H₂O₂/Fe²⁺ + SBR | 3.5 | Not specified | 25 | 99.0 | [10] |
| Electrocoagulation | Aluminum Anode | 4.0 - 8.0 | ~10 | Ambient | ~100 | [11] |
Experimental Protocols
This section outlines a general protocol for a batch adsorption experiment to determine the removal efficiency of this compound from a synthetic wastewater solution.
Materials and Reagents
-
This compound (dye powder)
-
Distilled or deionized water
-
Adsorbent material (e.g., activated carbon, biochar)
-
Hydrochloric acid (HCl, 0.1 M) for pH adjustment
-
Sodium hydroxide (NaOH, 0.1 M) for pH adjustment
-
Glassware: beakers, volumetric flasks, Erlenmeyer flasks
-
Analytical balance
-
pH meter
-
Orbital shaker
-
UV-Visible Spectrophotometer
-
Syringe filters (0.45 µm) or centrifuge
Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 1000 mg/L): Accurately weigh 1.0 g of this compound powder. Dissolve it in a small amount of distilled water in a beaker. Transfer the solution to a 1000 mL volumetric flask and dilute to the mark with distilled water. Mix thoroughly.
-
Working Solutions: Prepare a series of working solutions (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution.[12] For example, to prepare 100 mL of a 50 mg/L solution, pipette 5 mL of the 1000 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.
Batch Adsorption Experiment
-
Setup: Add a fixed amount of adsorbent (e.g., 0.1 g) to a series of Erlenmeyer flasks.[13]
-
Dye Addition: Add a fixed volume (e.g., 50 mL) of a known concentration dye working solution to each flask.
-
pH Adjustment: Adjust the initial pH of the solutions to the desired value using 0.1 M HCl or 0.1 M NaOH.
-
Agitation: Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 RPM) for a predetermined contact time (e.g., 120 minutes) at a constant temperature.[6]
-
Separation: After agitation, separate the adsorbent from the solution by filtration through a 0.45 µm syringe filter or by centrifugation.[6]
-
Analysis: Measure the final concentration of this compound in the filtrate/supernatant using a UV-Visible Spectrophotometer at its maximum absorbance wavelength (λmax). The λmax for similar black dyes is often around 618 nm, but should be determined experimentally by scanning the dye solution.[10]
-
Calculation: Calculate the percentage of dye removal using the following equation: Removal (%) = [(C₀ - Cₑ) / C₀] x 100 Where C₀ is the initial dye concentration (mg/L) and Cₑ is the equilibrium dye concentration (mg/L).
Visualizations
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// Define Edges (Workflow) prep_stock -> prep_work [color="#5F6368"]; prep_work -> add_dye [color="#5F6368"]; add_adsorbent -> add_dye [color="#5F6368"]; add_dye -> adjust_ph [color="#5F6368"]; adjust_ph -> agitate [color="#5F6368"]; agitate -> separate [color="#5F6368"]; separate -> analyze [color="#5F6368"]; analyze -> calculate [color="#5F6368"]; } end_dot Caption: Experimental workflow for a batch adsorption study.
// Center Node center [label="Dye Removal\nEfficiency", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,0!"];
// Surrounding Nodes ph [label="Solution pH", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="-2.5,1.5!"]; temp [label="Temperature", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="2.5,1.5!"]; dose [label="Adsorbent Dose", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124", pos="-3,0!"]; conc [label="Initial Dye\nConcentration", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124", pos="3,0!"]; time [label="Contact Time", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-2!"];
// Edges ph -> center [color="#5F6368"]; temp -> center [color="#5F6368"]; dose -> center [color="#5F6368"]; conc -> center [color="#5F6368"]; time -> center [color="#5F6368"]; } end_dot Caption: Key parameters influencing dye removal efficiency.
References
- 1. This compound | 6358-80-1 | Benchchem [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. jeeng.net [jeeng.net]
- 4. Dye Removal from Water and Wastewater Using Various Physical, Chemical, and Biological Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Biomass-Based Adsorbents for Removal of Dyes From Wastewater: A Review [frontiersin.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. sdiarticle4.com [sdiarticle4.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. matec-conferences.org [matec-conferences.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Adsorption of Naphthol Blue Black onto Activated Carbon
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naphthol Blue Black (NBB), also known as Amido Black 10B, is an azo dye widely used in various industries, including textiles, printing, and biological staining.[1][2] The release of NBB into wastewater poses significant environmental and health concerns due to its potential toxicity and carcinogenicity.[2] Adsorption using activated carbon is a highly effective and widely employed method for the removal of such dyes from aqueous solutions, owing to its large surface area and porous structure.[1][2][3] This document provides detailed protocols and application notes for studying the adsorption of Naphthol Blue Black onto activated carbon.
Experimental Protocols
This section outlines the detailed methodology for conducting batch adsorption experiments to evaluate the efficiency of activated carbon in removing Naphthol Blue Black from aqueous solutions.
1. Materials and Reagents
-
Naphthol Blue Black (C.I. Name: Acid Black 1, C.I. Number: 20470)
-
Activated Carbon (powdered or granular)
-
Hydrochloric Acid (HCl, 0.1 M)
-
Sodium Hydroxide (NaOH, 0.1 M)
-
Distilled or Deionized Water
-
Conical flasks (100 mL or 250 mL)
-
Mechanical shaker
-
UV-Vis Spectrophotometer
-
pH meter
-
Centrifuge or filtration apparatus
2. Preparation of Naphthol Blue Black Stock Solution
A stock solution of Naphthol Blue Black is prepared by dissolving a precisely weighed amount of the dye in distilled water. For example, a 1 g/L stock solution can be prepared by dissolving 1 gram of NBB powder in 1 liter of distilled water.[1] Working solutions of desired concentrations (e.g., 5 to 100 mg/L) are then prepared by diluting the stock solution.[1][4]
3. Batch Adsorption Experiments
Batch adsorption studies are performed to investigate the effects of various parameters on the adsorption process.
-
Effect of Contact Time:
-
Add a fixed amount of activated carbon (e.g., 0.2 g) to a series of conical flasks, each containing a specific volume (e.g., 25 mL) of NBB solution of a known initial concentration (e.g., 25 mg/L).[1]
-
Place the flasks in a mechanical shaker and agitate at a constant speed (e.g., 150 rpm) at room temperature.[1]
-
Withdraw samples at different time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).[1]
-
Separate the activated carbon from the solution by centrifugation or filtration.
-
Analyze the remaining concentration of NBB in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax = 618 nm).[1]
-
-
Effect of Adsorbent Dosage:
-
Effect of Initial Dye Concentration:
-
Prepare NBB solutions of varying initial concentrations (e.g., 5, 10, 15, 20, 25 mg/L).[1]
-
Add a fixed amount of activated carbon to each solution.
-
Agitate the flasks until equilibrium is reached.
-
Determine the final dye concentration in each solution.
-
-
Effect of pH:
-
Prepare NBB solutions of a fixed concentration.
-
Adjust the initial pH of the solutions to different values (e.g., 2, 4, 6, 8, 10) using 0.1 M HCl or 0.1 M NaOH.[1]
-
Add a fixed amount of activated carbon to each solution.
-
Agitate the flasks for the equilibrium time.
-
Measure the final dye concentration. Studies have shown that the optimal pH for NBB adsorption is often acidic, around pH 3-6.[1][5]
-
4. Data Analysis
The amount of NBB adsorbed per unit mass of activated carbon at equilibrium (qe, mg/g) is calculated using the following equation:
qe = (C₀ - Ce) * V / m
Where:
-
C₀ is the initial concentration of NBB (mg/L)
-
Ce is the equilibrium concentration of NBB (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the activated carbon (g)
The percentage of dye removal can be calculated as:
% Removal = ((C₀ - Ce) / C₀) * 100
Data Presentation
The quantitative data from the adsorption studies can be summarized in tables for easy comparison.
Table 1: Effect of Initial Concentration on Adsorption Capacity
| Initial Concentration (mg/L) | Equilibrium Concentration (mg/L) | Adsorption Capacity (qe, mg/g) | Removal Efficiency (%) |
| 10 | 1.5 | 4.25 | 85.0 |
| 20 | 4.0 | 8.00 | 80.0 |
| 30 | 7.5 | 11.25 | 75.0 |
| 40 | 12.0 | 14.00 | 70.0 |
| 50 | 17.5 | 16.25 | 65.0 |
Table 2: Adsorption Isotherm Parameters for Naphthol Blue Black Adsorption
| Isotherm Model | Parameters | Values |
| Langmuir | qmax (mg/g) | 27.39 - 45.45[4][5] |
| KL (L/mg) | Varies | |
| R² | > 0.99[4] | |
| Freundlich | KF ((mg/g)(L/mg)¹/ⁿ) | Varies |
| n | > 1 | |
| R² | > 0.98[5] |
Table 3: Adsorption Kinetic Model Parameters
| Kinetic Model | Parameters | Values |
| Pseudo-first-order | k₁ (min⁻¹) | Varies |
| R² | < 0.99 | |
| Pseudo-second-order | k₂ (g/mg·min) | Varies |
| R² | > 0.99[4][6] |
Visualizations
Experimental Workflow for Batch Adsorption Study
Caption: Workflow for the batch adsorption of Naphthol Blue Black onto activated carbon.
Factors Affecting Naphthol Blue Black Adsorption
Caption: Key parameters influencing the adsorption of Naphthol Blue Black.
References
- 1. Adsorption of Naphthol Blue Black Dye onto Acid Activated Titania Pillared Bentonite: Equilibrium Study : Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Adsorption of methylene blue onto activated carbon produced from tea (Camellia sinensis L.) seed shells: kinetics, equilibrium, and thermodynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journal-jps.com [journal-jps.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Photocatalytic Degradation of C.I. Acid Black 94
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup and protocols for the photocatalytic degradation of the azo dye C.I. Acid Black 94. The information is compiled from various studies on the degradation of similar azo dyes, offering a strong foundation for developing and executing experiments in this area.
Introduction to Photocatalytic Degradation
Photocatalytic degradation is an advanced oxidation process that utilizes a semiconductor photocatalyst and a light source to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻). These ROS are powerful oxidizing agents that can break down complex organic molecules, like this compound, into simpler and less harmful compounds, ultimately leading to their mineralization. Titanium dioxide (TiO₂) is a commonly used photocatalyst due to its high efficiency, chemical stability, and low cost. Other catalysts like Mn-doped SrTiO₃, CeFeO₃, and ZnO have also shown effectiveness in degrading azo dyes.[1][2][3][4][5]
The efficiency of the photocatalytic degradation process is influenced by several key parameters, including the type and dosage of the photocatalyst, the initial concentration of the dye, the pH of the solution, and the intensity and wavelength of the light source.[3][4][5]
Experimental Setup
A typical experimental setup for the photocatalytic degradation of this compound consists of a photoreactor, a light source, and analytical equipment to monitor the degradation process.
Photoreactor:
-
A batch reactor is commonly used, often with a double-walled quartz immersion well to allow for cooling and to ensure the transmission of UV light.[6]
-
The reactor should be equipped with a magnetic stirrer to ensure a homogenous suspension of the photocatalyst in the dye solution.
Light Source:
-
Commonly used light sources include xenon lamps, high-pressure mercury lamps, and UV lamps.[7] The choice of lamp depends on the absorption spectrum of the photocatalyst. For TiO₂, UV irradiation is typically required.
Analytical Equipment:
-
UV-Vis Spectrophotometer: Used to monitor the decolorization of the dye solution by measuring the absorbance at its maximum wavelength (λmax).[8][9]
-
Total Organic Carbon (TOC) Analyzer: To determine the extent of mineralization of the dye.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For the identification of intermediate degradation products.
Experimental Protocols
The following are generalized protocols for conducting a photocatalytic degradation experiment for this compound. Researchers should optimize these parameters for their specific experimental conditions.
Preparation of Dye Solution and Catalyst Suspension
-
Prepare a stock solution of this compound in deionized water.
-
Dilute the stock solution to the desired initial concentration (e.g., 10-50 mg/L).
-
Weigh the desired amount of photocatalyst (e.g., TiO₂, 0.1-1.0 g/L) and add it to the dye solution.
-
Stir the suspension in the dark for a set period (e.g., 30 minutes) to reach adsorption-desorption equilibrium between the dye and the catalyst surface.
Photocatalytic Degradation Procedure
-
Place the reactor containing the dye and catalyst suspension under the light source.
-
Turn on the light source to initiate the photocatalytic reaction.
-
Maintain constant stirring and temperature throughout the experiment.
-
At regular time intervals, withdraw aliquots of the suspension.
-
Centrifuge or filter the aliquots to remove the photocatalyst particles before analysis.
Analytical Procedure
-
Measure the absorbance of the supernatant at the λmax of this compound using a UV-Vis spectrophotometer.
-
The degradation efficiency (%) can be calculated using the following formula: Degradation Efficiency (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time t.
Data Presentation
The following tables summarize typical experimental conditions and results for the photocatalytic degradation of azo dyes similar to this compound.
Table 1: Experimental Parameters for Photocatalytic Degradation of Acid Black Dyes
| Parameter | Range/Value | Reference |
| Dye | Acid Black 194 | [4] |
| Initial Concentration | 3 x 10⁻⁵ M | [4] |
| Photocatalyst | CeFeO₃ | [4] |
| Catalyst Dosage | 0.06 g / 100 ml | [4] |
| pH | 8.0 | [4] |
| Light Source | Not Specified | [4] |
| Irradiation Time | Not Specified | [4] |
| Degradation Efficiency | Follows first-order kinetics | [4] |
| Dye | Acid Black 1 | [3][7] |
| Initial Concentration | 10 mg/L | [7] |
| Photocatalyst | Mn-doped SrTiO₃ | [3][7] |
| Catalyst Dosage | 50 mg / 100 mL | [7] |
| pH | Not Specified | [3][7] |
| Light Source | 300 W Xenon (Xe) lamp (λ > 420 nm) | [7] |
| Irradiation Time | 120 min | [3][7] |
| Degradation Efficiency | 88.3% | [3][7] |
| Dye | Reactive Black 5 | [6] |
| Initial Concentration | 10 mg/L | [6] |
| Photocatalyst | TiO₂ nanopowder | [6] |
| Catalyst Dosage | 0.3 g/L | [6] |
| pH | 5.1 (natural) | [6] |
| Light Source | 125 W UV light | [6] |
| Irradiation Time | ~15-20 min for near-complete decolorization | [6] |
| Degradation Efficiency | Follows first-order kinetics | [6] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the photocatalytic degradation of this compound.
Mechanism of Photocatalytic Degradation
Caption: General mechanism of photocatalytic degradation of organic dyes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tjpsj.org [tjpsj.org]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes: Spectrophotometric Detection of Heavy Metal Ions in Solution Using Acid Black 94
Introduction
Heavy metal contamination in aqueous environments is a significant environmental and health concern. Developing simple, rapid, and sensitive methods for the detection of toxic heavy metal ions is crucial for environmental monitoring and public safety. Acid dyes, a class of synthetic organic compounds, have shown potential as chromogenic reagents for the detection of metal ions due to their ability to form colored complexes. This application note describes a proposed method for the detection of heavy metal ions, such as lead (Pb²⁺) and silver (Ag⁺), using Acid Black 94, a trisazo acid dye. The methodology is based on the observed colorimetric and spectrophotometric changes upon the formation of a complex between the dye and the metal ions. While direct studies on Acid Black 94 for this application are not prevalent, the principles are derived from similar dyes like Acid Red 94, which has been successfully used for sensing Pb²⁺ and Ag⁺ ions.[1][2]
Principle of Detection
The detection mechanism is based on the formation of a coordination complex between the Acid Black 94 dye and the target heavy metal ions. This complexation is expected to alter the electronic structure of the dye molecule, leading to a change in its light absorption properties. This change can be observed as a color shift in the solution and can be quantified by measuring the absorbance spectrum using a UV-Visible spectrophotometer. The change in absorbance at a specific wavelength is proportional to the concentration of the metal ion, allowing for quantitative analysis.
Experimental Protocols
1. Materials and Reagents
-
Acid Black 94 (C.I. 30336) : Analytical grade powder.[3]
-
Stock solutions of heavy metal ions (1000 ppm) : Prepared by dissolving appropriate salts (e.g., Pb(NO₃)₂, AgNO₃) in deionized water.
-
Buffer solutions : pH buffers (e.g., acetate, phosphate) to maintain optimal pH for complex formation.
-
Deionized water : For all dilutions and solution preparations.
-
UV-Visible Spectrophotometer
-
pH meter
-
Volumetric flasks and pipettes
2. Preparation of Standard Solutions
-
Acid Black 94 Stock Solution (1 mM) : Dissolve the required amount of Acid Black 94 powder in deionized water to prepare a 1 mM stock solution. Store in a dark bottle.
-
Working Standard of Acid Black 94 (10 µM) : Dilute the stock solution with deionized water to obtain a 10 µM working solution.
-
Metal Ion Working Standards (1-100 µM) : Prepare a series of standard solutions of the target metal ions by diluting the 1000 ppm stock solution with deionized water.
3. Spectrophotometric Measurement
-
Wavelength Scan : Record the UV-Visible absorption spectrum of the 10 µM Acid Black 94 solution in the range of 400-800 nm to determine the wavelength of maximum absorbance (λmax).
-
Complex Formation : In a series of test tubes, add a fixed volume of the 10 µM Acid Black 94 solution and varying volumes of the metal ion standard solutions. Adjust the final volume with deionized water.
-
pH Optimization : Repeat the complex formation at different pH values using appropriate buffer solutions to determine the optimal pH for the reaction.
-
Incubation : Allow the solutions to stand for a specific time (e.g., 5-10 minutes) to ensure complete complex formation.
-
Absorbance Measurement : Measure the absorbance of each solution at the λmax of the complex. A new peak or a significant shift in the original peak of the dye is expected upon complexation.[1]
-
Calibration Curve : Plot the change in absorbance (ΔA) against the concentration of the metal ion to generate a calibration curve.
Data Presentation
Table 1: Hypothetical Spectroscopic Data for Acid Black 94 and its Metal Complexes
| Analyte | λmax (nm) of Free Dye | λmax (nm) of Complex | Color of Free Dye | Color of Complex |
| Pb²⁺ | ~620 | ~580 | Blue-black | Violet-black |
| Ag⁺ | ~620 | ~590 | Blue-black | Purple-black |
Table 2: Hypothetical Quantitative Analysis Parameters for Heavy Metal Detection using Acid Black 94
| Metal Ion | Linear Range (µM) | Limit of Detection (LOD) (µM) | R² of Calibration Curve |
| Pb²⁺ | 0.5 - 50 | 0.15 | 0.995 |
| Ag⁺ | 1 - 60 | 0.25 | 0.992 |
Visualizations
Caption: Proposed signaling pathway for heavy metal ion detection.
Caption: Experimental workflow for spectrophotometric analysis.
References
- 1. Simple, selective detection and efficient removal of toxic lead and silver metal ions using Acid Red 94 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple, selective detection and efficient removal of toxic lead and silver metal ions using Acid Red 94 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. worlddyevariety.com [worlddyevariety.com]
Quantitative Protein Analysis Using Naphthol Blue Black Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthol Blue Black (NBB), also known as Amido Black 10B, is a widely used anionic dye for the staining of proteins in various applications, including polyacrylamide gel electrophoresis (PAGE), agarose gels, and on blotting membranes such as nitrocellulose and polyvinylidene difluoride (PVDF).[1][2] Its utility extends to the quantitative analysis of total protein, offering a straightforward and cost-effective alternative to other common staining methods. This document provides detailed application notes and protocols for the use of Naphthol Blue Black in quantitative protein analysis, tailored for professionals in research and drug development.
NBB binds to proteins primarily through electrostatic interactions between the sulfonic acid groups of the dye and the positively charged amino groups of the protein, as well as through non-polar interactions. This binding results in a dark blue-black color, the intensity of which is proportional to the amount of protein present, allowing for spectrophotometric quantification. The absorbance maximum of the NBB-protein complex is approximately 620 nm.[3][4]
Principle of Naphthol Blue Black Staining
The quantitative determination of proteins using Naphthol Blue Black is based on the principle of dye-binding. In an acidic environment, NBB binds to the basic and aromatic amino acid residues of proteins. The amount of dye bound is directly proportional to the mass of the protein. By measuring the absorbance of the eluted dye or the density of the stained protein bands, the protein concentration can be determined relative to a known protein standard.
References
Application Notes: Amido Black 10B Staining for Proteins on Nitrocellulose Membranes
Introduction
Amido Black 10B (also known as Naphthol Blue Black or Acid Black 1) is a sensitive amino acid-staining azo dye commonly employed in biochemical research for the detection of total protein on nitrocellulose and polyvinylidene difluoride (PVDF) membranes.[1][2] This technique is a crucial step in Western blotting workflows, allowing for the rapid verification of protein transfer efficiency from a polyacrylamide gel to the membrane before proceeding with more specific and often costly immunodetection steps.[3][4] As an anionic dye, Amido Black 10B binds non-covalently to the positively charged amino groups of basic amino acid residues and the N-terminus of proteins, resulting in dark blue-black bands against a lighter background.[5][6]
Principle and Applications
The primary application of Amido Black 10B staining is to visualize all transferred proteins on a blot, confirming that proteins have successfully migrated out of the gel and have been captured by the membrane. This qualitative check helps troubleshoot issues related to poor or uneven protein transfer, preventing the waste of valuable antibodies and reagents on a suboptimal blot.[4]
Compared to other common total protein stains, Amido Black 10B offers a significant sensitivity advantage over Ponceau S and is comparable to Coomassie Brilliant Blue.[3][7] While Ponceau S is easily reversible, its lower sensitivity may fail to detect low-abundance proteins. Amido Black provides a more permanent and robust stain, making it ideal for documentation and semi-quantitative analysis.[3][8] However, its less reversible nature means it may interfere with subsequent immunodetection, though protocols exist to minimize this.[3][4]
Quantitative Data Presentation
The choice of stain often depends on the required sensitivity and the intended downstream applications. Amido Black 10B provides a balance of high sensitivity and ease of use for total protein visualization on membranes.
| Stain | Typical Detection Limit (per band) | Reversibility | Compatibility with Immunodetection | Reference |
| Amido Black 10B | ~50 ng | Low (Not easily reversible) | Can interfere; best for endpoint analysis or with caution | [2][3] |
| Ponceau S | ~200 ng | High (Easily reversible with water/TBS-T washes) | High; standard for transfer verification before blocking | [9] |
| Coomassie Blue R-250 | ~50 ng | Low | Not recommended for nitrocellulose; can interfere with antibody binding | [2][3] |
| Colloidal Gold | ~2 ng | Very Low (Permanent) | Not compatible | [2][3] |
Experimental Workflow Visualization
The following diagram outlines the standard workflow for staining a nitrocellulose membrane with Amido Black 10B after protein transfer.
Caption: Workflow for Amido Black 10B protein staining.
Detailed Experimental Protocols
This section provides a detailed methodology for preparing the necessary reagents and performing the Amido Black 10B staining procedure.
I. Reagent Preparation
A. Amido Black Staining Solution (0.1% w/v)
-
Amido Black 10B powder: 0.1 g
-
Methanol or Isopropanol: 45 mL[10]
-
Glacial Acetic Acid: 10 mL
-
Deionized Water: to a final volume of 100 mL
Instructions:
-
In a chemical fume hood, weigh 0.1 g of Amido Black 10B powder.
-
Add the powder to a 100 mL bottle or beaker.
-
Add 45 mL of methanol (or isopropanol) and 10 mL of glacial acetic acid.[10][11]
-
Mix gently on a magnetic stirrer until the dye is completely dissolved.
-
Bring the final volume to 100 mL with deionized water.
-
Store the solution at room temperature. It is stable for several months.[11]
B. Destaining Solution
-
Methanol or Isopropanol: 250 mL[10]
-
Glacial Acetic Acid: 100 mL
-
Deionized Water: 650 mL
Instructions:
-
Combine 250 mL of methanol (or isopropanol), 100 mL of glacial acetic acid, and 650 mL of deionized water.[10]
-
Mix thoroughly.
-
Store at room temperature.
II. Staining Protocol for Nitrocellulose Membranes
Materials:
-
Nitrocellulose membrane with transferred proteins
-
Amido Black Staining Solution
-
Destaining Solution
-
Deionized Water
-
Shallow trays or containers (large enough to hold the membrane)
-
Orbital shaker (recommended for even staining and destaining)
-
Forceps for handling the membrane
Procedure:
-
Following protein transfer (e.g., via electroblotting), carefully remove the nitrocellulose membrane from the transfer stack using forceps. Handle the membrane only by the edges to avoid contamination.
-
Place the membrane in a clean tray and briefly rinse with deionized water to remove any residual transfer buffer.[2][11]
-
Pour off the water and add a sufficient volume of Amido Black Staining Solution to completely submerge the membrane.
-
Incubate for 1-5 minutes at room temperature with gentle agitation on an orbital shaker.[2][10] A 1-minute incubation is often sufficient; longer times may increase background signal.[2]
-
Using forceps, remove the membrane from the staining solution and transfer it to a new tray containing the Destaining Solution. The staining solution can be saved and reused.
-
Incubate in the Destaining Solution for 5-10 minutes with gentle agitation. Replace the destain solution with a fresh aliquot and continue destaining for another 10-20 minutes, or until the protein bands are clearly visible against a pale blue or white background.[4][10] For a very clear background, the membrane can be destained overnight.[10]
-
Once destaining is complete, rinse the membrane thoroughly in deionized water for 5-10 minutes to remove residual acid and alcohol.[2]
-
Place the membrane on a clean, non-absorbent surface and allow it to air dry completely.
-
The stained, dry membrane can be scanned or photographed for permanent documentation.
Stain Comparison and Selection Logic
The choice of a total protein stain is dictated by experimental needs, particularly sensitivity requirements and whether the blot will be used for subsequent immunodetection.
Caption: Decision logic for choosing a protein membrane stain.
References
- 1. Amido black 10B - Wikipedia [en.wikipedia.org]
- 2. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. www2.nau.edu [www2.nau.edu]
- 5. researchgate.net [researchgate.net]
- 6. openaccesspub.org [openaccesspub.org]
- 7. Amido Black staining of the transfer membrane › Western Blotting › Electrophoresis › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 8. users.ox.ac.uk [users.ox.ac.uk]
- 9. Your Go-To Guide for Protein Stains - Biotium [biotium.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. biognost.com [biognost.com]
C.I. Acid Black 94: Application Notes and Protocols for Staining Proteins in Agarose Gel Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of C.I. Acid Black 94, also known as Amido Black 10B or Naphthol Blue Black, for the visualization of proteins separated by agarose gel electrophoresis. This fast and effective staining method serves as a valuable alternative to other common protein stains such as Coomassie Brilliant Blue.
Introduction
This compound is an anionic dye that binds to proteins through ionic interactions between its sulfonic acid groups and the basic amino acid residues of the proteins.[1] This interaction results in the formation of a visible blue-black protein-dye complex, allowing for the qualitative and semi-quantitative analysis of protein bands within an agarose gel matrix. The staining process is rapid, and the dye is readily soluble in common laboratory solvents, making it a convenient choice for routine protein analysis.
Key Applications
-
Verification of protein separation: Rapidly visualize protein bands following agarose gel electrophoresis to confirm successful separation.
-
Purity assessment: Estimate the purity of a protein sample by observing the number and intensity of stained bands.
-
Monitoring protein expression: Qualitatively compare the levels of specific proteins across different samples.
Comparison with Other Stains
This compound offers a balance of speed and sensitivity. While it may not reach the detection limits of silver staining, it is significantly faster. Compared to Coomassie Brilliant Blue (CBB), Amido Black staining can often be completed more quickly.[2][3][4] One study noted that Amido Black staining approached saturation in as little as 10 minutes for proteins in a polyacrylamide gel.[3]
Quantitative Data Summary
The following table summarizes key quantitative parameters for protein staining using this compound in comparison to other common staining methods. Please note that sensitivity can vary depending on the specific protein, gel thickness, and protocol used.
| Parameter | This compound (Amido Black 10B) | Coomassie Brilliant Blue (R-250) | Silver Staining |
| Limit of Detection | >50 ng/band (on blot membranes)[5] | ~30-100 ng/band | ~0.1-1 ng/band |
| Staining Time | 5-15 minutes[2][3][4] | 1 hour to overnight[2][3] | 30-60 minutes |
| Destaining Time | 30 minutes to overnight[2][3][4] | 1 hour to overnight[2] | 5-10 minutes (with stop solution) |
| Linear Dynamic Range | Not widely reported for agarose gels | Moderate | Narrow |
| Reversibility | Generally considered irreversible | Reversible with extensive washing | Irreversible |
| MS Compatibility | Generally compatible | Compatible | Often requires special protocols |
Experimental Protocols
Materials
-
This compound (Amido Black 10B)
-
Ethanol (95% or absolute)
-
Methanol
-
Glacial Acetic Acid
-
Distilled or deionized water
-
Staining trays
-
Orbital shaker
Solution Preparation
Staining Solution (1% w/v Amido Black):
-
Dissolve 1 gram of this compound in 90 ml of ethanol.[2]
-
Add 10 ml of glacial acetic acid.[2]
-
Mix until the dye is completely dissolved. Store at room temperature.
Destaining Solution:
-
Mix 50 ml of methanol and 7 ml of glacial acetic acid.[2]
-
Add distilled water to a final volume of 100 ml.[2]
-
Mix well. Store at room temperature.
Staining Protocol for Agarose Gels
This protocol is adapted for standard "thick" agarose gels and thinner "slide" gels.[2][3][4]
-
Fixation (Optional but Recommended): After electrophoresis, place the agarose gel in a tray containing a solution of 10% acetic acid and 45% methanol in water for 15-30 minutes. This step helps to precipitate and immobilize the proteins within the gel matrix.
-
Staining:
-
Destaining:
-
Pour off the staining solution. The staining solution can often be reused.
-
Add a generous volume of destaining solution to the tray.
-
Incubate on an orbital shaker with gentle agitation.
-
Replace the destaining solution every 30-60 minutes until the protein bands are clearly visible against a pale blue or clear background. The destaining process can take anywhere from 30 minutes to overnight, depending on the desired background clarity.[2][3][4]
-
-
Gel Imaging and Storage:
-
Once destaining is complete, the gel can be photographed or scanned for documentation.
-
For short-term storage, the gel can be kept in distilled water at 4°C. For long-term storage, the gel can be dried between two sheets of cellophane.
-
Visualizations
The following diagrams illustrate the experimental workflow and the underlying principle of protein staining with this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Incomplete destaining. | Continue destaining with fresh destaining solution. Increase agitation. |
| Staining time was too long. | Reduce the staining time, especially for thin gels.[2] | |
| Weak or No Bands | Insufficient protein loaded. | Increase the amount of protein loaded onto the gel. |
| Over-destaining. | Reduce the destaining time. Monitor the gel closely during destaining. | |
| Protein migrated out of the gel. | Ensure electrophoresis run time is appropriate for the protein size and gel percentage. | |
| Precipitate on Gel | Staining solution was not fully dissolved or is old. | Filter the staining solution before use. Prepare fresh staining solution. |
Conclusion
This compound is a reliable and rapid dye for the staining of proteins in agarose gels. Its straightforward protocol and acceptable sensitivity make it a valuable tool for routine protein analysis in research and development settings. By following the detailed protocols and troubleshooting guidelines provided, researchers can achieve consistent and high-quality staining results.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Forensic Enhancement of Bloody Fingerprints with Amido Black
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amido Black, also known as Naphthol Blue Black or Acid Black 1, is a sensitive, protein-specific stain used extensively in forensic science for the enhancement of latent or faint bloody fingerprints and footwear impressions.[1][2] Its application is crucial in criminal investigations where blood evidence is present, as it reacts with the protein constituents of blood to produce a distinct blue-black coloration, revealing ridge detail that may be invisible to the naked eye.[2][3] This document provides detailed application notes and protocols for the use of Amido Black in a laboratory setting.
Amido Black is effective on both porous and non-porous surfaces; however, it tends to yield the best results on non-porous substrates.[2][4] There are several formulations of the Amido Black reagent, primarily categorized as methanol-based, water-based (aqueous), and ethanol/water-based.[5][6] The choice of formulation often depends on the nature of the surface being treated and safety considerations. Methanol-based solutions are known for producing sharper detail but are toxic and flammable, making them more suitable for laboratory use.[2][6] Water-based solutions are a safer alternative, particularly for crime scene use.[6]
It is important to note that Amido Black is a protein stain and not a confirmatory test for blood, as it may react with other protein-containing substances.[6] Therefore, presumptive testing for blood should be conducted prior to the application of Amido Black. Furthermore, while Amido Black is a powerful tool for fingerprint enhancement, it has been shown to have a detrimental effect on the subsequent recovery of DNA from the bloodstain, potentially reducing the quantity of blood-derived DNA by half.[7][8]
Data Presentation
Table 1: Performance of Amido Black with Diluted Blood
| Blood Dilution (Blood:Water) | Reagent | Observed Result | Reference |
| 1:9 | Amido Black | Enhancement of clear level II fingerprint details. | [9] |
| 1:1 | Hungarian Red | Enhancement of only the contours of the prints. | [9] |
| 1:200 | Amido Black | Revealed highly diluted bloody fingerprints. | [8][10] |
| 1:200 | Luminol | Revealed highly diluted bloody fingerprints. | [8][10] |
| 1:200 | Crowle's Double Stain | Revealed highly diluted bloody fingerprints. | [8][10] |
Table 2: Comparison of Amido Black Formulations
| Formulation | Advantages | Disadvantages | Recommended Use |
| Methanol-based | Develops sharper detail.[2] | Toxic and flammable; may damage certain surfaces.[6] | Laboratory processing of non-porous items.[2] |
| Water-based (Aqueous) | Safer for use at crime scenes; includes a blood fixative in some ready-to-use applications.[2][6] | May cause background staining on porous surfaces.[4] | Field use and on surfaces susceptible to damage by methanol. |
| Ethanol/Water-based | Non-toxic and non-flammable alternative to methanol-based solutions.[11] | May result in less intense staining on some surfaces.[11] | General laboratory use as a safer alternative. |
Experimental Protocols
Protocol 1: Methanol-Based Amido Black Staining (Laboratory Use)
This protocol is adapted for laboratory application on non-porous surfaces.
Materials:
-
Amido Black powder
-
Methanol
-
Glacial Acetic Acid
-
Distilled Water
-
Blood fixative (e.g., 2% 5-sulfosalicylic acid in water)
-
Glass or metal trays
-
Wash bottle
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat, fume hood
Solutions Preparation:
-
Blood Fixative Solution (2% 5-Sulfosalicylic Acid):
-
Dissolve 20g of 5-sulfosalicylic acid in 1 liter of distilled water. Stir until fully dissolved.[6]
-
-
Methanol-Based Staining Solution:
-
In a fume hood, dissolve 1g of Amido Black powder in 900ml of methanol.
-
Slowly add 100ml of glacial acetic acid.
-
Stir until the powder is completely dissolved.
-
-
Rinse Solution A (Methanol/Acetic Acid):
-
In a fume hood, mix 900ml of methanol with 100ml of glacial acetic acid.[9]
-
-
Rinse Solution B (5% Aqueous Acetic Acid):
-
Mix 50ml of glacial acetic acid with 950ml of distilled water.[9]
-
Procedure:
-
Fixation: Submerge the item with the suspected bloody fingerprint in the blood fixative solution for 5-6 minutes. This step is crucial to prevent the blood from washing away during staining.[6]
-
Staining: Remove the item from the fixative and immerse it in the methanol-based Amido Black staining solution for approximately 30 seconds to 3 minutes.[9][12]
-
First Rinse: Transfer the item to Rinse Solution A (methanol/acetic acid) and agitate gently for 10-15 seconds to remove excess stain.[9]
-
Second Rinse: Transfer the item to Rinse Solution B (5% aqueous acetic acid) to further reduce background staining.[9]
-
Final Rinse: Rinse the item with cold tap water or distilled water until the background is clear and the fingerprint is well-defined.[2][9]
-
Drying: Allow the item to air dry completely at room temperature.[6]
-
Photography: Photograph the enhanced fingerprints using appropriate lighting and a camera with a macro lens.
Protocol 2: Aqueous-Based Amido Black Staining (Field or Laboratory Use)
This protocol is a safer alternative, suitable for both field and lab use, especially on surfaces that may be damaged by methanol.
Materials:
-
Amido Black powder
-
5-Sulfosalicylic Acid
-
Citric Acid
-
Distilled Water
-
Glass beakers
-
Magnetic stirrer and stir bar
-
Spray bottle or wash bottle
-
Personal Protective Equipment (PPE): gloves, safety glasses
Solutions Preparation:
-
Aqueous Fixing Solution (Solution 1):
-
Weigh 20g of 5-Sulfosalicylic Acid and place it in a 2-liter glass beaker.
-
Add 1 liter of distilled water and stir with a magnetic stirrer until fully dissolved.[6]
-
-
Aqueous Working Solution (Solution 2):
-
Weigh 2g of Amido Black powder and 20g of citric acid and place them in a 2-liter glass beaker.
-
Add 1 liter of distilled water.
-
Stir with a magnetic stirrer for at least 30 minutes to ensure the dye is completely dissolved.[6]
-
Procedure:
-
Fixation: Apply the Aqueous Fixing Solution to the area of interest using a spray or wash bottle, or by immersing the item in the solution for 5-6 minutes.[6]
-
Staining: Apply the Aqueous Working Solution to the fixed area and allow it to develop for 3-5 minutes.[12]
-
Rinsing: Gently rinse the item with distilled water until the excess reagent is removed and the background is clear.[6]
-
Drying: Allow the item to air dry completely.[6]
-
Photography: Document the developed fingerprints through photography.
Visualizations
References
- 1. forensicresources.org [forensicresources.org]
- 2. arrowheadforensics.com [arrowheadforensics.com]
- 3. Amido black 10B - Wikipedia [en.wikipedia.org]
- 4. latent fingerprints, chemical enhancement of fingerprints in blood [latent-prints.com]
- 5. researchgate.net [researchgate.net]
- 6. Latent Blood Prints – Methods For Chemical Enhancement [crime-scene-investigator.net]
- 7. Back to Amido Black: Uncovering touch DNA in blood-contaminated fingermarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fingerprint enhancement revisited and the effects of blood enhancement chemicals on subsequent profiler Plus fluorescent short tandem repeat DNA analysis of fresh and aged bloody fingerprints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arch.ies.gov.pl [arch.ies.gov.pl]
- 10. archive.gfjc.fiu.edu [archive.gfjc.fiu.edu]
- 11. scribd.com [scribd.com]
- 12. forensicresources.org [forensicresources.org]
Troubleshooting & Optimization
How to reduce high background in Naphthol Blue Black protein staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with Naphthol Blue Black protein staining, with a focus on reducing high background.
Troubleshooting Guide: High Background Staining
High background can obscure protein bands and interfere with accurate quantification. This guide provides a systematic approach to identifying and resolving the root causes of high background in Naphthol Blue Black staining.
Logical Workflow for Troubleshooting High Background
The following diagram illustrates a step-by-step process for troubleshooting high background issues.
Caption: A flowchart for systematically troubleshooting high background in Naphthol Blue Black staining.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in Naphthol Blue Black staining?
High background is often due to one or more of the following:
-
Insufficient Washing/Destaining: Failure to remove unbound stain from the gel or membrane.[1][2][3]
-
Inadequate Destaining Solution: The composition of the destaining solution may not be optimal for removing excess dye.[4][5]
-
Over-staining: Incubating the gel or membrane in the staining solution for too long.[6]
-
High Protein Load: Overloading the gel with protein can lead to diffuse bands and high background.[1][7]
-
Poor Quality Reagents or Water: Using contaminated reagents or water of low purity can introduce artifacts and increase background.[1]
-
Membrane Type (for Western Blots): Some membranes, like PVDF, have a higher binding capacity and may be more prone to background than nitrocellulose.[3]
-
Contaminated Equipment: Dirty trays or imaging surfaces can contribute to background noise.[1]
Q2: How can I optimize my washing and destaining steps to reduce background?
-
Increase the number and duration of washes: Instead of a few brief washes, try multiple washes of 5-10 minutes each with constant agitation.[2][3]
-
Ensure adequate buffer volume: Use enough destaining solution to completely submerge the gel or membrane.
-
Change the destaining solution frequently: For heavy background, replacing the destaining solution with a fresh batch multiple times can be effective.[8][9]
-
Extend destaining time: In some cases, destaining overnight may be necessary to achieve a clear background.[5]
Q3: What are some different destaining solutions I can try?
The composition of the destaining solution is critical. Here are a few common formulations. It is recommended to start with a standard solution and modify it if background remains high.
| Destaining Solution Component | Concentration Range | Notes |
| Acetic Acid | 7% - 10% (v/v) | The primary component for removing background stain.[4][5] |
| Methanol or Ethanol | 10% - 50% (v/v) | Can be added to increase the efficiency of destaining.[4] |
| Isopropanol | 25% (v/v) | An alternative to methanol, particularly for nitrocellulose membranes.[5] |
Q4: Can the staining time affect the background?
Yes, staining for too long can lead to a higher background that is more difficult to remove. For membranes, staining times can be as short as 1 minute.[6] For gels, a longer incubation of up to 2 hours is common, but this can be optimized.[4] If you are experiencing high background, consider reducing the staining time.
Q5: Does the type of membrane matter for background in Western blotting?
Yes, the choice of membrane can influence the level of background. Nitrocellulose membranes generally tend to have lower background compared to PVDF membranes, which have a higher protein binding capacity.[3] If you consistently face high background issues with PVDF, consider switching to a nitrocellulose membrane.
Experimental Protocols
Standard Naphthol Blue Black Staining Protocol for Polyacrylamide Gels
This protocol is a general guideline and may require optimization for specific applications.
Solutions:
-
Fixing Solution (Optional but Recommended): 50% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water.
-
Staining Solution: 0.1% (w/v) Naphthol Blue Black in 7% (v/v) Acetic Acid. Filter the solution before use.[4]
-
Destaining Solution: 7% (v/v) Acetic Acid in deionized water.
Procedure:
-
Fixation (Optional): After electrophoresis, place the gel in the Fixing Solution for at least 1 hour. This step helps to precipitate the proteins within the gel matrix.
-
Staining: Immerse the gel in the Staining Solution for at least 2 hours at room temperature with gentle agitation.[4]
-
Destaining: Transfer the gel to the Destaining Solution. Gently agitate at room temperature. Change the destaining solution several times until the protein bands are clearly visible against a clear background.[8][9]
Rapid Naphthol Blue Black Staining Protocol for Membranes (Nitrocellulose or PVDF)
This protocol is suitable for quickly visualizing total protein on a Western blot membrane.
Solutions:
-
Staining Solution: 0.1% (w/v) Naphthol Blue Black in 10% (v/v) Methanol and 2% (v/v) Acetic Acid.[4]
-
Destaining Solution: 50% (v/v) Methanol and 7% (v/v) Acetic Acid in deionized water.[4]
-
Rinse Solution: Deionized water.
Procedure:
-
Washing: After protein transfer, wash the membrane in deionized water three times for 5 minutes each.[6]
-
Staining: Immerse the membrane in the Staining Solution for 15-30 minutes.[4] Shorter incubation times (e.g., 1 minute) can also be effective and may reduce background.[6]
-
Destaining: Transfer the membrane to the Destaining Solution and agitate for 5-10 minutes, or until the protein bands are clearly visible.[4]
-
Rinsing: Rinse the membrane with deionized water twice for 10 minutes each to remove residual acid and alcohol, then air dry.[6]
Comparison of Staining and Destaining Solutions
| Application | Staining Solution | Destaining Solution | Reference |
| Gels (General) | 0.1% Naphthol Blue Black in 7% Acetic Acid | 7% Acetic Acid | [4] |
| Membranes | 0.1% Naphthol Blue Black in 10% Methanol, 2% Acetic Acid | 50% Methanol, 7% Acetic Acid | [4] |
| Membranes (Rapid) | Amido Black 10B stain | 5% Acetic Acid | [6] |
| Membranes | 0.1% Amido Black, 25% Isopropanol, 10% Acetic Acid | 25% Isopropanol, 10% Acetic Acid | [5] |
Signaling Pathways and Workflows
Chemical Interaction in Naphthol Blue Black Staining
Naphthol Blue Black is an anionic dye that binds non-specifically to proteins. The staining process is based on the electrostatic interactions between the negatively charged sulfonic acid groups of the dye and the positively charged amino groups of proteins under acidic conditions.
Caption: The electrostatic interaction between Naphthol Blue Black and proteins in an acidic environment.
References
- 1. Protein Stains Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 3. clyte.tech [clyte.tech]
- 4. actascientific.com [actascientific.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 8. bioscience.fi [bioscience.fi]
- 9. chem.ufl.edu [chem.ufl.edu]
Optimizing staining concentration of C.I. Acid Black 94 for low abundance proteins
Technical Support Center: C.I. Acid Black 94 Staining
Welcome to the technical support center for optimizing this compound (also known as Naphthol Blue Black or Amido Black 10B) for staining low-abundance proteins. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help researchers, scientists, and drug development professionals achieve sensitive and reliable protein detection.
Frequently Asked Questions (FAQs)
Q1: What is the optimal staining concentration of this compound for low-abundance proteins?
For most applications, a 0.1% (w/v) staining solution provides a good balance between signal intensity and background. For low-abundance proteins, extending the incubation time is often more effective than increasing the dye concentration. Higher concentrations can lead to increased background staining that may obscure faint protein bands. Always filter the staining solution before use to remove any particulate matter that could cause speckling on the gel or membrane.
Q2: My protein bands are very faint or undetectable. How can I improve the signal?
Faint staining is a common issue when working with low-abundance proteins. Consider the following troubleshooting steps:
-
Increase Protein Load: Ensure you are loading a sufficient amount of total protein onto the gel. It may be necessary to concentrate your sample or perform enrichment steps for the protein of interest.
-
Extend Staining Time: For gels, increasing the staining time from the standard 2 hours to 4 hours, or even overnight at room temperature with gentle agitation, can enhance the signal from faint bands. For membranes, staining for up to 5 minutes may improve sensitivity, but longer times can increase background.[1][2]
-
Ensure Proper Fixation: Before staining a gel, use a fixing solution (e.g., 40% methanol, 10% acetic acid) to precipitate the proteins within the gel matrix. This prevents the proteins from diffusing out during staining and washing steps.
-
Evaluate Staining Method: this compound has a detection limit comparable to Coomassie R-250, which is around >50 ng/band.[1][3] If your protein is below this level, consider a more sensitive staining method.
Q3: I am experiencing high background staining on my gel or membrane. What is the cause and how can I reduce it?
High background can mask protein bands and complicate analysis. The primary causes are excess dye remaining in the porous matrix of the gel or membrane and impurities in the staining solution.
-
Optimize Destaining: This is the most critical step for reducing background. Increase the destaining time and use a sufficient volume of destaining solution. Changing the destain solution several times will improve its effectiveness. For polyacrylamide gels, overnight destaining is often required.
-
Filter the Staining Solution: Undissolved dye particles can settle on the surface of the gel or membrane, causing a speckled or uneven background. Always pass the staining solution through a 0.22 µm or 0.45 µm filter before use.
-
Rinse After Transfer: Before staining a membrane, rinse it with deionized water to remove any residual transfer buffer components that might contribute to background.[2]
-
Avoid Over-staining: While extending staining time can help with low-abundance proteins, excessive staining will inevitably lead to higher background. For membranes, staining for longer than 5-10 minutes is generally not recommended as it only increases background.[1]
Q4: How does this compound compare to other common protein stains for detecting low-abundance proteins?
The choice of stain is critical and depends on the required sensitivity, budget, and downstream applications. This compound is a cost-effective general protein stain, but other methods offer significantly higher sensitivity.
| Feature | This compound (Amido Black) | Coomassie Blue (R-250/G-250) | Silver Staining | Fluorescent Stains (e.g., SYPRO Ruby) |
| Sensitivity | Moderate (~50 ng)[1] | Moderate (~10-100 ng)[4][5] | High (~0.5 ng)[5][6] | Very High (~1-10 ng)[7] |
| Pros | Fast, inexpensive, good for membranes.[1][3] | Inexpensive, simple protocol, MS compatible.[7][8] | Highest colorimetric sensitivity.[8] | High sensitivity, wide linear range, MS compatible.[9][10] |
| Cons | Less sensitive than silver or fluorescent stains. | Moderate sensitivity, destaining required.[4] | Complex protocol, low reproducibility, potential MS incompatibility.[7][8][9] | Requires a fluorescence imager, more expensive.[9] |
| Best For | Routine check of transfer efficiency on membranes, staining abundant proteins. | General purpose gel staining, preparations for mass spectrometry. | Visualizing very low-abundance proteins when MS is not required. | Quantitative proteomics, 2-D gels, sensitive detection for mass spectrometry. |
Q5: Is this compound compatible with downstream applications like mass spectrometry (MS)?
Yes, this compound is generally compatible with mass spectrometry. The dye binds non-covalently to proteins, similar to Coomassie, and can be removed. The mild staining and destaining conditions (using acetic acid-based solutions rather than harsh reagents) minimize protein modification or extraction from the gel or membrane.[1] For sensitive applications like N-terminal sequencing from a PVDF membrane, it is recommended to omit acetic acid from the staining and destaining solutions to minimize protein loss.[1]
Experimental Protocols & Workflows
Detailed Protocol 1: Staining Low-Abundance Proteins in Polyacrylamide Gels
-
Fixation: After electrophoresis, place the gel in a clean container with a sufficient volume of fixing solution (e.g., 40% methanol, 10% acetic acid in deionized water). Incubate for at least 1 hour with gentle agitation. This step is crucial to prevent the diffusion of low-abundance protein bands.
-
Staining: Discard the fixing solution and add the filtered staining solution (0.1% w/v this compound in 7% v/v acetic acid). For low-abundance proteins, stain for 4 hours to overnight at room temperature with gentle agitation.
-
Destaining: Pour off the staining solution and add the destaining solution (e.g., 7% v/v acetic acid or 20% methanol, 7.5% acetic acid).[2] Agitate gently. Change the destaining solution every 1-2 hours initially, then leave overnight for a clear background.
-
Imaging & Storage: Once the protein bands are clearly visible against a transparent background, the gel can be imaged. For long-term storage, keep the gel in deionized water at 4°C.
Detailed Protocol 2: Staining Proteins on PVDF or Nitrocellulose Membranes
-
Post-Transfer Wash: After protein transfer, rinse the membrane three times for 5 minutes each with deionized water to remove residual transfer buffer.[1]
-
Staining: Immerse the membrane in the filtered staining solution (0.1% w/v this compound, 10% glacial acetic acid, 40% methanol).[2] Stain for 1-5 minutes with gentle agitation. Do not exceed 5 minutes to avoid high background.[1]
-
Destaining: Transfer the membrane to a destaining solution (e.g., 40% ethanol, 10% acetic acid).[11] Destain for 5-10 minutes, or until protein bands are sharp against a faint background. Change the solution if necessary.
-
Final Rinse & Documentation: Rinse the membrane thoroughly with deionized water to stop the destaining process. The membrane can now be air-dried and imaged.
Visualization Tools
Experimental Workflow for Optimization
The following diagram outlines the general workflow for staining with this compound, including the key decision point for optimizing the detection of low-abundance proteins.
Caption: Workflow for protein staining and optimization.
Troubleshooting Guide
This decision tree helps diagnose and resolve common issues encountered during the staining process for low-abundance proteins.
References
- 1. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biognost.com [biognost.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Protein Gel Staining Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Protein Gel and Membrane Stains | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Your Go-To Guide for Protein Stains - Biotium [biotium.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amido Black staining of the transfer membrane › Western Blotting › Electrophoresis › Information Center › SERVA Electrophoresis GmbH [serva.de]
Troubleshooting uneven protein staining with Amido Black 10B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with uneven protein staining using Amido Black 10B.
Frequently Asked Questions (FAQs)
Q1: What is Amido Black 10B and what is it used for?
Amido Black 10B is a sensitive protein stain used to visualize proteins on membranes (nitrocellulose or PVDF) after gel electrophoresis and transfer.[1] It produces dark blue to black protein bands against a lighter background, making it a reliable method for confirming protein transfer and assessing protein loading.[1]
Q2: How sensitive is Amido Black 10B staining?
Amido Black 10B is a moderately sensitive protein stain, capable of detecting nanogram amounts of protein.[1][2] Its sensitivity is often compared to that of Coomassie Brilliant Blue R-250.[3]
Q3: Is Amido Black staining reversible?
Amido Black staining is generally considered irreversible, meaning the stain cannot be completely removed from the proteins after binding.[4] This is an important consideration if downstream applications such as immunoblotting are planned.
Q4: Can I use Amido Black on any type of blotting membrane?
Amido Black is compatible with both nitrocellulose and PVDF membranes. However, some formulations may be optimized for specific membrane types to reduce background staining.[5] It is generally not suitable for use with charge-modified nylon membranes.[5]
Troubleshooting Uneven Protein Staining
Uneven or problematic staining can manifest in several ways, including patchy or blotchy appearance, high background, or faint protein bands. Below are common issues and their potential causes and solutions.
Issue 1: Patchy or Blotchy Staining
| Cause | Solution |
| Incomplete wetting of the membrane | Ensure the membrane is fully submerged in all solutions (pre-wetting, staining, destaining, and washing steps). Use adequate volumes to cover the membrane completely. |
| Air bubbles trapped between the membrane and the gel during transfer | Carefully remove any air bubbles by rolling a clean pipette or a roller over the gel-membrane sandwich before initiating the transfer.[6] |
| Uneven agitation during incubation steps | Use a rocker or shaker to ensure gentle and uniform agitation during all incubation and washing steps.[6] |
| Contaminated buffers or equipment | Prepare fresh buffers and ensure that all trays and equipment are thoroughly cleaned to avoid particulate matter that can settle on the membrane.[7] |
| Membrane drying out during the process | Do not allow the membrane to dry out at any stage of the staining and destaining process.[6] |
Issue 2: High Background Staining
| Cause | Solution |
| Staining time is too long | Reduce the incubation time in the Amido Black staining solution. Prolonged staining can lead to increased background.[8] |
| Inadequate destaining | Increase the number of destaining washes or the duration of each wash. Using fresh destaining solution for each wash can also improve results. |
| Suboptimal destaining solution composition | Adjust the composition of your destaining solution. The concentration of methanol/ethanol and acetic acid can be optimized to effectively remove background without destaining the protein bands. |
| High concentration of Amido Black stain | Prepare the staining solution with the recommended concentration of Amido Black. An overly concentrated stain can contribute to high background. |
Issue 3: Faint or Weak Protein Bands
| Cause | Solution |
| Low protein concentration in the sample | Increase the amount of protein loaded onto the gel. |
| Inefficient protein transfer from the gel to the membrane | Optimize the protein transfer conditions (e.g., transfer time, voltage/amperage). After transfer, you can stain the gel with Coomassie Blue to check for residual protein.[9] |
| Over-destaining | Reduce the duration of the destaining steps or decrease the number of washes to prevent the removal of the stain from the protein bands. |
| Protein degradation | Ensure proper sample handling and storage to prevent protein degradation. Add protease inhibitors to your lysis buffer.[6] |
Quantitative Data Summary
The following tables provide a summary of common compositions for Amido Black staining and destaining solutions, as well as typical incubation times.
Table 1: Amido Black Staining Solution Compositions
| Component | Concentration Range | Common Solvent(s) | Reference |
| Amido Black 10B | 0.05% - 1% (w/v) | Methanol, Ethanol, Isopropanol | [4][8][10][11][12] |
| Acetic Acid | 7% - 10% (v/v) | Distilled Water | [4][8][10][11][12] |
| Methanol/Ethanol/Isopropanol | 25% - 90% (v/v) | - | [4][8][10][11][12] |
Table 2: Amido Black Destaining Solution Compositions
| Component | Concentration Range | Common Solvent(s) | Reference |
| Acetic Acid | 5% - 10% (v/v) | Distilled Water | [4][8][10][11][12] |
| Methanol/Ethanol/Isopropanol | 20% - 90% (v/v) | - | [4][8][10][11][12] |
| Glycerol | 2% (v/v) (Optional) | - | [4] |
Table 3: Recommended Incubation Times
| Step | Duration | Notes | Reference |
| Staining | 1 - 10 minutes | Longer times can increase background. | [8][13] |
| Destaining | 5 - 20 minutes (multiple washes) | Monitor background clearing visually. | [8] |
Experimental Protocols
Standard Amido Black Staining Protocol for Membranes
This protocol provides a general guideline for staining proteins on nitrocellulose or PVDF membranes.
Materials:
-
Blotting membrane with transferred proteins
-
Amido Black Staining Solution (e.g., 0.1% w/v Amido Black 10B in 45% v/v methanol and 10% v/v glacial acetic acid)
-
Destaining Solution (e.g., 45% v/v methanol, 10% v/v glacial acetic acid in distilled water)
-
Distilled water
-
Clean trays for incubation
-
Orbital shaker or rocker
Procedure:
-
Post-Transfer Wash: After protein transfer, wash the membrane briefly with distilled water to remove any residual transfer buffer components.
-
Staining: Immerse the membrane in the Amido Black Staining Solution. Incubate for 1 to 5 minutes at room temperature with gentle agitation.[10] The optimal time may vary depending on the protein abundance and membrane type.
-
Initial Destain/Wash: Briefly rinse the membrane with Destaining Solution to remove excess stain.
-
Destaining: Transfer the membrane to a clean tray with fresh Destaining Solution. Incubate with gentle agitation. Change the destaining solution every 5-10 minutes until the protein bands are clearly visible against a low background.
-
Final Wash: Once the desired level of destaining is achieved, wash the membrane with distilled water to remove the destaining solution.
-
Drying and Storage: The membrane can be air-dried for documentation and storage.
Visual Workflow and Troubleshooting Diagrams
The following diagrams illustrate the experimental workflow for Amido Black staining and a logical approach to troubleshooting common issues.
Caption: A typical experimental workflow for Amido Black protein staining.
Caption: A decision tree for troubleshooting uneven Amido Black staining.
Caption: A decision tree for troubleshooting high background with Amido Black.
References
- 1. Amido Black Aqueous [rmreagents.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Ten Minute Stain to Detect Proteins in Polyacrylamide Electrophoresis Gels with Direct Red 81 and Amido Black - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amido Black staining of the transfer membrane › Western Blotting › Electrophoresis › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 5. アミドブラック染色液2× electrophoresis reagent | Sigma-Aldrich [sigmaaldrich.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. biocompare.com [biocompare.com]
- 8. actascientific.com [actascientific.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. biognost.com [biognost.com]
- 11. Team:Freiburg/Protocols/AmidoBlack - 2015.igem.org [2015.igem.org]
- 12. bvda.com [bvda.com]
- 13. users.ox.ac.uk [users.ox.ac.uk]
Preventing precipitation of Acid Black 94 in staining solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of C.I. Acid Black 94 in staining solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a water-soluble, trisazo dye.[1] Its molecular structure contains multiple sulfonic acid groups, which contribute to its high solubility in aqueous solutions.[2] It is commonly used for dyeing materials like wool, silk, and leather, and also serves as a multifunctional dye in various biological experiments.[1][3]
Q2: What are the primary causes of Acid Black 94 precipitation in my staining solution?
Precipitation of Acid Black 94 from a solution that was initially clear can be attributed to several factors:
-
Incorrect pH: Significant shifts in pH, particularly towards more acidic conditions, can reduce the dye's solubility.[2]
-
High Salt Concentration: Excessive ionic strength in the solution, caused by high concentrations of salts or buffers, can lead to the "salting out" of the dye.[2]
-
Supersaturation: Attempting to dissolve the dye beyond its solubility limit at a given temperature will result in precipitation, especially if the solution cools down.
-
Solvent Incompatibility: While soluble in water, its solubility may decrease significantly in solvents with a high organic content (e.g., high percentages of ethanol or methanol).
-
Contaminants: The presence of impurities in the dye powder or contaminants in the solvent or other reagents can act as nucleation sites for precipitation. Commercial dyes can contain various impurities from the manufacturing process.[4]
Q3: How does pH affect the stability of Acid Black 94 solutions?
Acid Black 94's solubility is enhanced by its sulfonic acid groups (-SO₃H), which are typically ionized (as -SO₃⁻ Na⁺) in neutral to alkaline solutions, making the molecule highly polar and water-soluble.[2] Decreasing the pH can protonate these groups, reducing the overall negative charge and polarity of the dye molecule. This reduction in charge can lead to aggregation and precipitation.[2]
Q4: What is the recommended method for preparing a stable Acid Black 94 staining solution?
To prepare a stable solution, it is recommended to start by creating a concentrated stock solution in high-purity water (e.g., distilled or deionized). The dye powder should be added gradually to the water while stirring continuously to ensure it dissolves completely. Gentle warming can aid dissolution but avoid boiling. The final staining solution should then be prepared by diluting this stock solution with the appropriate buffer or solvent system immediately before use.
Q5: How should I store my Acid Black 94 stock and working solutions?
Stock solutions should be stored in a well-sealed container, protected from light, and kept at a stable temperature (refrigeration at 2-8°C is common practice for many dye solutions). Avoid freezing, as this can promote precipitation during the thaw cycle. Working solutions are often less stable and should ideally be prepared fresh for each experiment.
Troubleshooting Guide
If you encounter precipitation with your Acid Black 94 staining solution, consult the following guide for potential causes and corrective actions.
| Symptom | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon mixing | Supersaturation: The concentration of the dye is too high for the chosen solvent or temperature. | 1. Prepare a new solution with a lower concentration of Acid Black 94.2. Gently warm the solution while stirring to redissolve the precipitate. If it dissolves, ensure the solution is used at or above that temperature.3. Filter the solution through a 0.22 µm or 0.45 µm filter to remove undissolved particles before use. |
| Precipitate forms after adding buffer or salt | Salting Out: The ionic strength of the solution is too high, reducing the dye's solubility.[2] | 1. Reduce the concentration of the buffer or salt in your formulation.2. Prepare the dye in pure water first, then add it slowly to the buffer solution while stirring vigorously. |
| Solution becomes cloudy or precipitates over time | pH Shift: The pH of the solution may have changed or is outside the optimal range for solubility. | 1. Measure the pH of the staining solution. 2. Adjust the pH to be closer to neutral or slightly alkaline, if compatible with your experimental protocol. |
| Precipitate appears after adding an organic solvent | Solvent Incompatibility: Acid Black 94 has lower solubility in organic solvents compared to water. | 1. Reduce the percentage of the organic co-solvent (e.g., ethanol) in your final solution.2. Test the solubility of the dye in different solvent ratios to find a stable composition. |
| Precipitate forms when the solution is cooled | Temperature-Dependent Solubility: The dye is less soluble at lower temperatures. | 1. Store and use the staining solution at room temperature or the temperature at which it was prepared.2. If the solution must be cooled, use a lower concentration of the dye to prevent it from falling out of solution. |
Data Presentation
Chemical Properties of this compound
| Property | Value | Reference |
| C.I. Name | Acid Black 94 | [1] |
| C.I. Number | 30336 | [1] |
| CAS Number | 6358-80-1 | [1] |
| Molecular Formula | C₄₁H₂₉N₈Na₃O₁₁S₃ | [1] |
| Molecular Weight | 974.88 g/mol | [1] |
| Class | Trisazo | [1] |
| Appearance | Blu-ray black powder | [1] |
| Solubility | Soluble in water | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 1% (w/v) Aqueous Stock Solution of Acid Black 94
-
Preparation: Weigh 1.0 g of this compound powder using an analytical balance.
-
Dissolution: Add the powder to 80 mL of high-purity (distilled or deionized) water in a glass beaker with a magnetic stir bar.
-
Mixing: Place the beaker on a magnetic stir plate and stir at a moderate speed. To aid dissolution, you may gently warm the solution to 40-50°C. Do not boil.
-
Completion: Continue stirring until all the dye powder has completely dissolved, which may take 15-30 minutes. The solution should be clear and free of visible particles.
-
Volume Adjustment: Carefully transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of pure water and add the rinsing to the flask to ensure a complete transfer. Add pure water to bring the final volume to the 100 mL mark.
-
Filtration (Recommended): For critical applications, filter the stock solution through a 0.45 µm syringe filter to remove any micro-particulates or impurities.
-
Storage: Transfer the filtered solution to a clearly labeled, light-blocking (amber) bottle. Store at 2-8°C. Allow the solution to return to room temperature before use to avoid precipitation due to temperature changes.
Protocol 2: General Staining Procedure with Quality Control
-
Prepare Working Solution: Dilute the 1% stock solution to the desired final concentration (e.g., 0.1%) using the appropriate aqueous buffer for your experiment. Prepare this solution fresh before each use.
-
Quality Control: Before staining, visually inspect the working solution for any signs of cloudiness or precipitation.
-
Application: Apply the staining solution to the sample according to your specific experimental protocol (e.g., tissue section, cell culture).
-
Incubation: Incubate for the required duration as determined by your protocol.
-
Washing: Wash the sample with the appropriate buffer to remove excess, unbound dye.
-
Observation: Proceed with sample analysis (e.g., microscopy).
Visualizations
Caption: Troubleshooting workflow for Acid Black 94 precipitation.
Caption: Recommended workflow for preparing Acid Black 94 solutions.
References
Increasing the sensitivity of Naphthol Blue Black staining for western blots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals increase the sensitivity of Naphthol Blue Black staining for western blots.
Frequently Asked Questions (FAQs)
Q1: What is the typical sensitivity of Naphthol Blue Black (Amido Black 10B) staining?
Naphthol Blue Black, also known as Amido Black 10B, is a rapid and inexpensive protein stain. Its typical detection limit on western blot membranes, such as nitrocellulose and PVDF, is approximately 50 ng per protein band.[1]
Q2: How does Naphthol Blue Black sensitivity compare to other common total protein stains?
Naphthol Blue Black offers sensitivity comparable to Coomassie Brilliant Blue R-250.[1] It is more sensitive than Ponceau S, which has a detection limit of around 100-200 ng.[2] However, it is less sensitive than other methods like colloidal gold, silver staining, or fluorescent stains, which can detect proteins in the low nanogram range.[1]
Q3: Can I use the membrane for immunodetection after staining with Naphthol Blue Black?
While some sources suggest Amido Black 10B may interfere with downstream immunodetection, others indicate it can be removed.[2] However, it is generally considered a permanent stain, and its use prior to immunodetection is not widely recommended. For confirming protein transfer before immunodetection, a reversible stain like Ponceau S is a more common choice.
Q4: What are the main factors that can affect the sensitivity of Naphthol Blue Black staining?
Several factors can influence the final staining sensitivity, including:
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Protein Transfer Efficiency: Incomplete transfer of proteins from the gel to the membrane will result in weaker bands.
-
Staining and Destaining Times: Over-staining can lead to high background, while excessive destaining can remove the dye from the protein bands.
-
Reagent Quality: The age and quality of the Naphthol Blue Black dye and other reagents can impact staining intensity.
-
Membrane Type: While compatible with both nitrocellulose and PVDF, binding characteristics can vary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Faint or No Bands | Inefficient Protein Transfer: Low protein transfer from the gel to the membrane. | - Confirm transfer efficiency by staining the gel with Coomassie Blue after transfer to visualize remaining proteins. - Optimize transfer time and voltage/current according to the molecular weight of the target protein. - Ensure proper contact between the gel and the membrane, removing any air bubbles. |
| Insufficient Protein Loaded: The amount of protein in the sample is below the detection limit of the stain. | - Increase the amount of protein loaded onto the gel. - For very low abundance proteins, consider a more sensitive staining method or a concentration step prior to electrophoresis. | |
| Over-Destaining: Excessive washing has removed the stain from the protein bands. | - Reduce the destaining time. - Monitor the membrane closely during destaining and stop when the background is clear and the bands are still distinct. | |
| High Background | Prolonged Staining: The membrane was incubated in the staining solution for too long. | - Adhere to the recommended staining time of 1-5 minutes. Longer staining times generally only increase the background.[1] |
| Inadequate Destaining: Insufficient washing to remove the unbound stain from the membrane. | - Increase the number of destaining washes or the duration of each wash. - Ensure adequate volume of destaining solution to fully cover the membrane. | |
| Contaminated Reagents: Old or contaminated staining or destaining solutions. | - Prepare fresh staining and destaining solutions. - Filter the staining solution if a precipitate is visible. | |
| Uneven Staining | Uneven Agitation: The membrane was not uniformly exposed to the staining and destaining solutions. | - Use a rocking platform to ensure gentle and even agitation during all incubation and washing steps. |
| Membrane Dried Out: Parts of the membrane dried out during the staining process. | - Ensure the membrane remains fully submerged in all solutions throughout the procedure. |
Experimental Protocols
Standard Naphthol Blue Black Staining Protocol
This protocol is suitable for staining proteins on nitrocellulose or PVDF membranes.
Materials:
-
Naphthol Blue Black (Amido Black 10B)
-
Methanol or Isopropanol
-
Glacial Acetic Acid
-
Deionized Water
-
Orbital shaker
Solution Preparation:
-
Staining Solution: 0.1% (w/v) Naphthol Blue Black in a solution of 10% acetic acid and 25% isopropanol (or 40% methanol).
-
Destaining Solution: 25% isopropanol (or 40% methanol) and 10% acetic acid in deionized water.
Procedure:
-
Following protein transfer, wash the membrane briefly with deionized water.
-
Immerse the membrane in the Staining Solution and incubate for 1 to 5 minutes at room temperature with gentle agitation.
-
Transfer the membrane to the Destaining Solution and agitate for 5-10 minutes, or until protein bands are clearly visible against a faint background. Change the destaining solution if necessary.
-
Rinse the membrane with deionized water to stop the destaining process.
-
The stained membrane can be air-dried and photographed for documentation.
High-Sensitivity Staining with Naphthol Blue Black and Colloidal Gold
This "nanoassay" protocol significantly enhances the detection sensitivity of Naphthol Blue Black staining, allowing for the detection of as little as 2.5 ng of protein.[3][4] This method is particularly useful for detecting low-abundance proteins on nitrocellulose membranes.[3][4]
Materials:
-
Completed Naphthol Blue Black stained membrane
-
Tris-Buffered Saline with Tween 20 (TBS-T)
-
Colloidal Gold Total Protein Stain
-
Deionized Water
-
Orbital shaker
Procedure:
-
After staining with Naphthol Blue Black as per the standard protocol, destain the membrane.
-
Wash the stained membrane in TBS-T three times for 15 minutes each with gentle shaking.
-
Rinse the membrane with deionized water.
-
Immerse the membrane in a commercially available colloidal gold total protein stain for 3-5 minutes with gentle agitation.
-
Briefly rinse the membrane with deionized water to destain.
-
Air-dry the membrane and document the results.
Quantitative Data Summary
| Staining Method | Typical Sensitivity | Membrane Compatibility | Reversibility |
| Ponceau S | 100 - 200 ng | Nitrocellulose, PVDF, Nylon | Reversible |
| Naphthol Blue Black (Amido Black 10B) | ~ 50 ng[1] | Nitrocellulose, PVDF, Nylon | Generally considered irreversible |
| Coomassie Brilliant Blue R-250 | ~ 50 ng | PVDF, Nylon | Irreversible |
| Naphthol Blue Black + Colloidal Gold | ~ 2.5 ng[3][4] | Nitrocellulose | Irreversible |
| Colloidal Gold | ~ 2 ng | Nitrocellulose, PVDF | Irreversible |
| Silver Staining | ~ 5 ng | Nitrocellulose, PVDF | Irreversible |
| Fluorescent Stains (e.g., SYPRO Ruby) | 2 - 8 ng | Nitrocellulose, PVDF | Compatible with downstream applications |
Visualizations
References
- 1. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. A modified protein assay from microgram to low nanogram levels in dilute samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A MODIFIED PROTEIN ASSAY FROM MICROGRAM TO LOW NANOGRAM LEVELS IN DILUTE SAMPLES - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C.I. Acid Black 94 (Amido Black 10B) Staining and Destaining on Polyacrylamide Gels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for destaining polyacrylamide gels stained with C.I. Acid Black 94, commonly known as Amido Black 10B.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind destaining Amido Black-stained polyacrylamide gels?
A1: The destaining process for Amido Black-stained gels relies on the differential affinity of the dye for proteins versus the polyacrylamide gel matrix. Destaining solutions, typically composed of a mixture of alcohol (methanol or ethanol) and acetic acid in water, work to solubilize and wash away the unbound or weakly bound dye from the gel, while the dye that is tightly bound to the protein bands remains. This results in the visualization of distinct protein bands against a clear background.[1][2]
Q2: How does Amido Black compare to Coomassie Brilliant Blue in terms of sensitivity and destaining time?
A2: Amido Black and Coomassie Brilliant Blue have similar detection sensitivities, generally in the range of 50-100 ng of protein per band. However, Amido Black staining can often be completed more rapidly than traditional Coomassie staining methods.[1] While Coomassie staining can take an hour to reach saturation, Amido Black staining can be complete in as little as 10 minutes.[1][3] Consequently, destaining times for Amido Black can also be shorter.
Q3: Can I reuse the destaining solution?
A3: While it is possible to reuse destaining solution, it is generally not recommended for optimal results, especially for quantitative analysis. As the destaining solution becomes saturated with dye, its efficiency in removing background staining decreases, potentially leading to a darker background and reduced contrast. For critical applications, it is best to use fresh destaining solution.
Troubleshooting Guide
Problem: High Background Staining
Q: My gel has a high blue background after destaining, obscuring the protein bands. What could be the cause and how can I fix it?
A: High background staining is a common issue and can be caused by several factors:
-
Inadequate Destaining Time or Volume: The gel may not have been destained for a sufficient amount of time, or the volume of the destaining solution may be too low to effectively remove the excess dye.
-
Solution: Increase the destaining time, performing changes of the destaining solution every 30-60 minutes. Ensure the gel is fully submerged and can move freely in the destaining solution.[4]
-
-
Staining Time Was Too Long: Leaving the gel in the staining solution for an extended period can lead to excessive dye uptake by the gel matrix, making it more difficult to destain.
-
Inefficient Agitation: Without proper agitation, the dye concentration in the solution immediately surrounding the gel remains high, slowing down the diffusion of the dye out of the gel.
-
Solution: Ensure gentle but consistent agitation of the gel in the destaining solution using an orbital shaker.
-
-
Poor Quality of Reagents: The purity of the alcohol and acetic acid used in the destaining solution can affect its efficiency.
-
Solution: Use high-quality, analytical grade reagents to prepare your destaining solution.
-
Problem: Weak or No Protein Bands
Q: I don't see any protein bands, or they are very faint after staining and destaining. What went wrong?
A: Weak or absent protein bands can be due to issues with the protein sample, the electrophoresis, or the staining/destaining process itself:
-
Low Protein Concentration: The amount of protein loaded onto the gel may be below the detection limit of Amido Black.
-
Solution: Increase the amount of protein loaded in each well. Consider concentrating your sample before loading. The detection limit for Amido Black is typically around 50 ng per band.[5]
-
-
Excessive Destaining: Destaining for too long or using a destaining solution with a very high alcohol concentration can lead to the removal of dye from the protein bands as well as the background.
-
Solution: Reduce the destaining time. Monitor the gel periodically during destaining and stop the process once the bands are clearly visible against a reasonably clear background.
-
-
Protein Loss During Electrophoresis: Proteins may have run off the bottom of the gel.
-
Solution: Ensure the electrophoresis run time is appropriate for the percentage of the gel and the size of the proteins of interest.
-
-
Inefficient Staining: The staining time may have been too short, or the staining solution may have been old or improperly prepared.
-
Solution: Increase the staining time and ensure your staining solution is fresh and correctly formulated.
-
Problem: Uneven Staining or Destaining
Q: The staining on my gel is patchy, with some areas being darker than others. Why is this happening?
A: Uneven staining or destaining is often a result of inconsistent contact between the gel and the solutions:
-
Gel Sticking to the Container: If parts of the gel are stuck to the bottom or sides of the container, the exchange of dye and destaining solution will be hindered in those areas.
-
Solution: Use a container that is slightly larger than the gel and ensure there is enough solution for the gel to float freely. Gentle agitation is also crucial.
-
-
Gels Sticking Together: If destaining multiple gels in the same container, they can stick to each other, preventing uniform destaining.
-
Solution: Destain gels in separate containers or use a container large enough to prevent them from overlapping.
-
Experimental Protocols
Protocol 1: Standard Passive Destaining
This is the most common and straightforward method for destaining Amido Black-stained polyacrylamide gels.
Materials:
-
Stained polyacrylamide gel
-
Destaining Solution: 40% Methanol, 10% Glacial Acetic Acid, 50% ddH₂O
-
Shallow tray or container
-
Orbital shaker
Methodology:
-
After staining, briefly rinse the gel with deionized water to remove excess staining solution.
-
Place the gel in the shallow tray and add a sufficient volume of Destaining Solution to completely submerge the gel (approximately 100-200 mL for a standard mini-gel).
-
Place the tray on an orbital shaker and agitate gently at room temperature.
-
After 30-60 minutes, pour off the destaining solution, which will have turned blue, and replace it with fresh destaining solution.
-
Continue to destain with gentle agitation, changing the destaining solution every 1-2 hours until the desired background clarity is achieved and the protein bands are sharp and distinct. This can take several hours to overnight.[6]
-
Once destaining is complete, the gel can be stored in a solution of 7% acetic acid or deionized water.
Protocol 2: Rapid Microwave-Assisted Destaining
This method significantly reduces the destaining time by using heat to accelerate the diffusion of the dye out of the gel matrix.
Materials:
-
Stained polyacrylamide gel
-
Destaining Solution: 40% Methanol, 10% Glacial Acetic Acid, 50% ddH₂O
-
Microwave-safe container with a loose-fitting lid
-
Orbital shaker
Methodology:
-
Place the stained gel in the microwave-safe container and add enough Destaining Solution to cover it.
-
Loosely cover the container and heat in a microwave oven on high for 40-60 seconds, or until the solution is hot but not boiling. Caution: Methanol is flammable and its vapors are toxic. This step should be performed in a well-ventilated area, and the container should be opened carefully to avoid inhaling the vapors.
-
Remove the container from the microwave and place it on an orbital shaker with gentle agitation for 10-15 minutes.
-
Pour off the colored destaining solution and replace it with fresh solution.
-
Repeat the heating and shaking steps until the background is clear. Typically, 2-3 cycles are sufficient for complete destaining.
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After the final destaining step, wash the gel with deionized water.
Quantitative Data Summary
| Destaining Method | Destaining Solution Composition | Typical Destaining Time | Detection Sensitivity (Approx.) | Key Advantages | Key Disadvantages |
| Standard Passive | 40% Methanol, 10% Acetic Acid | 4 hours - Overnight | ~50 ng | Simple, requires minimal hands-on time | Time-consuming |
| Rapid Microwave | 40% Methanol, 10% Acetic Acid | 30 - 60 minutes | ~50 ng | Fast | Requires careful handling of hot, flammable liquids |
| Isopropanol-based | 25% Isopropanol, 10% Acetic Acid | 30 minutes - Overnight | ~50 ng | Isopropanol is less volatile than methanol | May be slightly slower than methanol-based destaining |
Visualizations
Caption: A simplified workflow for protein visualization using Amido Black staining.
Caption: A troubleshooting decision tree for high background staining issues.
References
- 1. researchgate.net [researchgate.net]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Ten Minute Stain to Detect Proteins in Polyacrylamide Electrophoresis Gels with Direct Red 81 and Amido Black - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. actascientific.com [actascientific.com]
Technical Support Center: Amido Black 10B Staining for 2D Gels
Welcome to the technical support center for Amido Black 10B staining on 2D gels. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common staining artifacts and procedural issues.
Frequently Asked Questions (FAQs)
Q1: What is Amido Black 10B and why is it used for staining 2D gels?
Amido Black 10B, also known as Naphthol Blue Black, is an amino acid-staining azo dye.[1][2] It is a rapid and sensitive method for the visualization of total protein on 2D gels and transferred membranes.[3] While not as sensitive as silver staining, it offers a good balance of sensitivity and ease of use, with a lower background than some Coomassie Brilliant Blue R250 protocols.[3]
Q2: What is the general principle behind Amido Black 10B staining?
Amido Black 10B is an anionic dye that binds to proteins through electrostatic interactions with positively charged amino acid residues and non-polar interactions. The staining process involves fixing the proteins in the gel matrix, staining with the Amido Black 10B solution, and then destaining to remove unbound dye from the gel background, leaving the protein spots visualized as blue-black bands.
Q3: Can Amido Black 10B staining interfere with downstream applications like mass spectrometry?
While Amido Black 10B is generally considered compatible with downstream analysis, thorough destaining is crucial. Residual dye can interfere with subsequent immunodetection or mass spectrometry analysis.[3] For sensitive mass spectrometry applications, alternative staining methods with lower interference potential, such as Coomassie-based stains specifically designed for MS compatibility, might be preferable.
Troubleshooting Guide
High Background Staining
Problem: The entire gel has a dark blue or black background, making it difficult to visualize protein spots.
| Possible Cause | Recommended Solution |
| Inadequate Destaining | Increase the number of destaining washes or the duration of each wash. Ensure the gel is fully submerged and gently agitated during destaining.[4] You can continue washing until the gel background is clearer.[4] |
| Contaminated Staining or Destaining Solutions | Prepare fresh staining and destaining solutions using high-purity reagents and water. Filter the staining solution before use to remove any precipitates. |
| Excessive Staining Time | Reduce the staining incubation time. While overnight staining is mentioned in some protocols, shorter incubation times of 5-15 minutes are often sufficient.[5] |
| High Acrylamide Concentration in Gel | High percentage gels may retain more stain. Ensure optimal destaining times are used for your specific gel concentration. |
Uneven or Patchy Staining
Problem: The staining is not uniform across the gel, with some areas appearing darker or lighter than others.
| Possible Cause | Recommended Solution |
| Incomplete Gel Submersion | Ensure the gel is completely covered by the staining and destaining solutions during incubation. The gel should be able to float freely.[4] |
| Gel Sticking to the Staining Container | Use a container that is large enough to allow the gel to move freely. Gentle agitation on an orbital shaker can prevent the gel from sticking. |
| Presence of Air Bubbles | Ensure no air bubbles are trapped between the gel surface and the solutions. |
| Uneven Polymerization of the Gel | Ensure proper mixing of gel components and a consistent temperature during polymerization to create a uniform gel matrix. |
Protein Precipitation or Aggregation
Problem: Protein spots appear fuzzy, streaky, or as aggregates rather than sharp, well-defined spots.
| Possible Cause | Recommended Solution |
| Improper Sample Solubilization | Ensure complete solubilization of proteins in the sample buffer before loading onto the first-dimension IEF strip.[2] |
| High Protein Load | Overloading the gel can lead to protein aggregation and precipitation during staining. Optimize the protein load for your specific sample. |
| Inadequate Equilibration of IEF Strip | Ensure proper equilibration of the IEF strip before the second-dimension electrophoresis to allow for efficient protein transfer and separation.[2] |
Faint or No Protein Spots
Problem: Protein spots are very faint or not visible after staining and destaining.
| Possible Cause | Recommended Solution |
| Low Protein Concentration | Increase the amount of protein loaded onto the gel. For unknown samples, performing a dilution series can help determine the optimal loading amount. |
| Over-Destaining | Reduce the destaining time or use a milder destaining solution. Monitor the gel closely during destaining to avoid excessive loss of stain from the protein spots. |
| Inefficient Protein Transfer (if staining a blot) | If staining a western blot membrane, ensure efficient protein transfer from the gel. A reversible stain like Ponceau S can be used to check transfer efficiency before proceeding with Amido Black. |
| Expired or Improperly Prepared Staining Solution | Prepare fresh staining solution. Amido Black 10B solutions are typically stable for several months when stored correctly.[6] |
Experimental Protocols
Standard Amido Black 10B Staining Protocol
This protocol is a general guideline and may require optimization based on your specific experimental conditions.
Solutions:
| Solution | Composition |
| Fixing Solution | 40% Methanol, 10% Acetic Acid |
| Staining Solution | 0.1% (w/v) Amido Black 10B in 40% Methanol, 10% Acetic Acid[6] |
| Destaining Solution | 20% Methanol, 7.5% Acetic Acid[6] |
Methodology:
-
Fixation: After electrophoresis, place the 2D gel in the fixing solution for at least 1 hour. This step helps to precipitate the proteins within the gel matrix.
-
Staining: Remove the fixing solution and add the Amido Black 10B staining solution. Incubate for 10-30 minutes with gentle agitation.[4]
-
Destaining: Decant the staining solution and wash the gel briefly with the destaining solution. Replace with fresh destaining solution and incubate with gentle agitation. Change the destaining solution every 30 minutes until the desired background clarity is achieved.[4]
-
Storage: Once destained, the gel can be stored in distilled water.
Rapid Amido Black 10B Staining Protocol
For quicker visualization, the following protocol can be used.
Solutions:
| Solution | Composition |
| Staining Solution | 1g Amido Black 10B, 90ml Ethanol, 10ml Glacial Acetic Acid[5] |
| Destaining Solution | 50ml Methanol, 7ml Glacial Acetic Acid, made up to 100ml with distilled water[5] |
Methodology:
-
Staining: Immerse the gel in the staining solution for 5-15 minutes at room temperature.[5]
-
Destaining: Transfer the gel to the destaining solution and incubate overnight at room temperature with gentle agitation.[5]
Visualizations
References
Improving the stability of Naphthol Blue Black staining solutions
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the stability and performance of their Naphthol Blue Black (NBB) staining solutions.
Frequently Asked Questions (FAQs)
Q1: My Naphthol Blue Black staining solution has developed a precipitate. What is the cause and how can I fix it?
A1: Precipitate formation in NBB solutions is a common issue that can arise from several factors:
-
Poor Dye Solubility: The dye may not have fully dissolved during preparation. It is crucial to ensure the dye powder is completely solubilized in the solvent, which may require vigorous mixing or stirring.[1]
-
Solution Instability: Over time, especially when stored at room temperature, the dye can aggregate and fall out of solution.
-
Contamination: The presence of contaminants can act as nucleation sites for precipitation.
-
pH Changes: Significant shifts in the pH of the staining solution can affect dye solubility.
To resolve this, you can filter the staining solution through a 0.22 μm filter before use.[2] For future preparations, ensure the NBB powder is fully dissolved and consider preparing fresh solution more frequently.
Q2: What is the recommended solvent for preparing Naphthol Blue Black staining solutions?
A2: The most common and recommended solvent for NBB staining is a solution of 7% (v/v) acetic acid in water.[3][4] A typical preparation involves dissolving 0.1% (w/v) of Naphthol Blue Black in this acidic solution.[3][4] Some protocols also utilize a solvent containing methanol and acetic acid.[3]
Q3: How should I store my Naphthol Blue Black staining solution to ensure its stability?
A3: Proper storage is critical for maintaining the stability of your NBB solution. While the powdered form of NBB is stable at room temperature, stock solutions are more sensitive.[5][6] For optimal stability, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[2] When using aqueous stock solutions, they should be filtered and sterilized before use.[2] Always store solutions in tightly sealed containers to prevent evaporation and contamination.[6]
Q4: My protein bands appear very faint after staining with Naphthol Blue Black. What could be the problem?
A4: Faint staining can be due to several reasons:
-
Insufficient Staining Time: Ensure that the gel or membrane is incubated in the staining solution for the recommended duration, typically at least 2 hours for gels.[3][4]
-
Depleted Staining Solution: The dye in the solution may have been depleted from repeated use. It is advisable to use fresh staining solution regularly.
-
Low Protein Concentration: The amount of protein in your sample may be below the detection limit of Naphthol Blue Black. NBB has a lower detection sensitivity compared to other stains like Coomassie Brilliant Blue R250.[5]
-
Excessive Destaining: Over-destaining can lead to the removal of the dye from the protein bands. Reduce the duration of the destaining steps.
Q5: Can I reuse my Naphthol Blue Black staining solution?
A5: While it is possible to reuse the staining solution, it is generally not recommended for achieving the most consistent and sensitive results. With each use, the dye concentration decreases, and potential contaminants are introduced, which can affect staining efficiency and solution stability. For critical applications, it is always best to use a fresh solution.
Troubleshooting Guide
This guide addresses specific issues you may encounter with your Naphthol Blue Black staining solution.
| Problem | Potential Cause | Recommended Solution |
| Precipitate or Crystals in Staining Solution | 1. Incomplete dissolution of NBB powder.2. Solution is old or has been stored improperly.3. Contamination of the solution. | 1. Ensure complete dissolution by stirring for an adequate amount of time (e.g., 30 minutes).[1]2. Filter the solution using a 0.22 µm filter before use.[2]3. Prepare fresh staining solution.4. Store the solution at recommended temperatures (-20°C or -80°C).[2] |
| Weak or No Staining | 1. Staining solution is depleted or expired.2. Insufficient staining time.3. Low protein concentration on the gel/membrane.4. Incompatible solvent composition. | 1. Prepare a fresh staining solution.2. Increase the incubation time in the staining solution (at least 2 hours for gels).[3][4]3. Ensure your protein load is within the detection limits of NBB.4. Verify the composition of your staining solution (e.g., 0.1% NBB in 7% acetic acid).[3][4] |
| High Background Staining | 1. Inadequate destaining.2. Staining solution is too concentrated. | 1. Increase the duration of the destaining steps or perform additional washes with the destaining solution (7% acetic acid).[4][5]2. Prepare a new staining solution with the correct NBB concentration (0.1% w/v).[3][4] |
| Inconsistent Staining Results | 1. Reuse of old staining solution.2. Variations in staining or destaining times.3. Inconsistent solution preparation. | 1. Use fresh staining solution for each experiment for optimal consistency.2. Standardize all incubation times in your protocol.3. Follow a precise and consistent protocol for preparing the staining solution. |
Experimental Protocols
Preparation of Standard Naphthol Blue Black Staining Solution
This protocol outlines the preparation of a standard NBB staining solution for general protein staining on polyacrylamide or agarose gels.
Materials:
-
Naphthol Blue Black (Amido Black 10B) powder
-
Glacial Acetic Acid
-
Distilled or Deionized Water
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Storage bottle
-
0.22 µm filter (optional but recommended)
Procedure:
-
To prepare a 7% (v/v) acetic acid solution, add 70 mL of glacial acetic acid to 930 mL of distilled water.
-
Weigh out 1 gram of Naphthol Blue Black powder.
-
Slowly add the Naphthol Blue Black powder to the 1 liter of 7% acetic acid solution while stirring continuously with a magnetic stirrer.
-
Continue stirring for at least 30 minutes to ensure the dye is completely dissolved.[1]
-
For improved stability and to remove any micro-precipitates, filter the solution through a 0.22 µm filter.[2]
-
Store the solution in a clearly labeled, tightly sealed bottle. For long-term storage, aliquot and store at -20°C.[2]
Visual Guides
Caption: Standard workflow for protein staining using Naphthol Blue Black.
References
Minimizing protein loss during Naphthol Blue Black destaining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize protein loss during Naphthol Blue Black destaining.
Frequently Asked Questions (FAQs)
Q1: What is Naphthol Blue Black and why is it used for protein staining?
Naphthol Blue Black, also known as Amido Black 10B, is a sensitive dye used for the detection of proteins in polyacrylamide and agarose gels, as well as on nitrocellulose and PVDF membranes.[1][2] It binds to proteins, allowing for their visualization as distinct bands.[1] It is a popular choice due to its rapid staining time and high sensitivity, capable of detecting microgram quantities of protein.[2]
Q2: What are the primary causes of protein loss during the destaining step?
Protein loss during destaining can be attributed to several factors:
-
Harsh Destaining Solutions: The composition of the destaining solution, particularly the concentration of methanol/ethanol and acetic acid, can lead to the elution of proteins from the gel matrix or membrane. Milder conditions are generally preferred to minimize this effect.[3]
-
Prolonged Destaining Time: Leaving the gel or membrane in the destaining solution for an extended period can gradually strip the stain from the protein and may also lead to the loss of the protein itself, especially smaller proteins.
-
Excessive Agitation: Vigorous shaking or agitation during destaining can contribute to the physical loss of protein from the gel.
-
Protein Properties: Smaller, low molecular weight proteins are more susceptible to being washed out of the gel matrix during destaining.
Q3: Is it possible to completely eliminate protein loss during destaining?
While it is challenging to eliminate protein loss entirely, it can be significantly minimized by optimizing the destaining protocol. The goal is to achieve a clear background with minimal loss of protein band intensity.
Q4: Can I reuse the Naphthol Blue Black staining or destaining solutions?
It is not recommended to reuse the staining solution as its concentration will decrease with each use, leading to inconsistent staining. The destaining solution can be changed several times during the destaining process for optimal results, but reusing a spent destaining solution from a previous experiment is not advisable as it will be saturated with stain and less effective.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Faint or No Protein Bands After Destaining | - Excessive destaining time.- Destaining solution is too harsh.- Low protein concentration in the sample. | - Reduce the destaining time and monitor the gel/membrane closely.- Use a milder destaining solution with lower concentrations of alcohol and/or acetic acid.- For PVDF membranes where protein yield is critical (e.g., for sequencing), consider omitting acetic acid from the destain solution.[3]- Ensure sufficient protein is loaded onto the gel. |
| Loss of Low Molecular Weight Proteins | - Small proteins are more prone to being washed out of the gel. | - Use a milder destaining solution and shorter destaining times.- Consider using a two-step destaining process, starting with a harsher solution for a very short time, followed by a milder solution.- If using a membrane, ensure it is completely dry after transfer and before staining to help fix the proteins. |
| High Background After Destaining | - Insufficient destaining time.- Staining time was too long.- Destaining solution is not effective. | - Increase the destaining time or change the destaining solution periodically.- Optimize the staining time; longer staining times may require longer destaining.[4]- Ensure the destaining solution is fresh and has the correct composition. |
| Uneven Destaining | - Gel/membrane not fully submerged in the destaining solution.- Inadequate agitation. | - Ensure the gel or membrane is completely covered by the destaining solution.- Use gentle, consistent agitation to ensure even destaining. |
Experimental Protocols
Protocol 1: Standard Naphthol Blue Black Staining and Destaining for Gels
This protocol is a general-purpose method for staining proteins in polyacrylamide gels.
-
Fixation (Optional but Recommended): After electrophoresis, place the gel in a fixing solution (e.g., 50% methanol, 10% acetic acid) for 30-60 minutes. This step helps to precipitate the proteins within the gel matrix and removes interfering substances.
-
Staining:
-
Destaining:
Protocol 2: Rapid Staining and Mild Destaining for Membranes (to Minimize Protein Loss)
This protocol is optimized for staining proteins on nitrocellulose or PVDF membranes where minimizing protein loss is a priority.
-
Washing: After protein transfer, wash the membrane with deionized water three times for 5 minutes each.[3]
-
Staining:
-
Destaining:
-
Prepare a mild destaining solution of 5% (v/v) acetic acid.[3]
-
Destain the membrane with two changes of the mild destaining solution for 1 minute each.[3]
-
For applications like protein sequencing from PVDF membranes where maximizing protein yield is critical, acetic acid can be omitted from the staining and destaining solutions to minimize protein extraction.[3]
-
-
Rinsing and Drying:
Data on Destaining Solutions and Protein Retention
While direct quantitative data on protein loss during Naphthol Blue Black destaining is limited in the reviewed literature, the following table summarizes the characteristics of different destaining approaches based on qualitative descriptions and established protocols. Milder conditions are consistently associated with better protein retention.
| Destaining Solution Composition | Typical Application | Protein Retention | Destaining Speed | Reference |
| 7% Acetic Acid | Gels | Good | Slow | [5] |
| 50% Methanol, 7% Acetic Acid | Membranes (Rapid Destain) | Moderate | Fast | [5] |
| 5% Acetic Acid | Membranes (Mild Destain) | High | Moderate | [3] |
| 25% Isopropanol, 10% Acetic Acid | Membranes | Good | Moderate to Slow | [2] |
| Water | Membranes (after initial destain) | Very High | Very Slow | [3] |
| No Acetic Acid in Destain | PVDF Membranes for Sequencing | Highest | Slower | [3] |
Visualizing the Workflow
Standard Workflow for Gel Staining and Destaining
Caption: Standard workflow for Naphthol Blue Black staining of polyacrylamide gels.
Optimized Workflow for Membrane Staining to Minimize Protein Loss
Caption: Optimized workflow for membrane staining to minimize protein loss.
References
Validation & Comparative
A Head-to-Head Comparison: Amido Black 10B vs. Ponceau S for Reversible Membrane Staining
In the realm of protein analysis, particularly in the context of Western blotting, the ability to visualize total protein on a membrane is a critical checkpoint. It allows researchers to verify transfer efficiency and provides a basis for total protein normalization, a more accurate method for quantifying protein expression than relying on housekeeping genes. Two of the most common reversible stains employed for this purpose are Amido Black 10B and Ponceau S. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal stain for their specific needs.
At a Glance: Key Performance Characteristics
| Feature | Amido Black 10B | Ponceau S |
| Sensitivity | High (~50 ng/band)[1][2] | Low (~200-250 ng/band)[1][2] |
| Reversibility | Considered reversible, but may interfere with downstream immunodetection[3][4] | Easily and completely reversible with water or buffer washes[1][5] |
| Staining Time | Fast (minutes)[2][6] | Fast (minutes)[1][5][7] |
| Visualization | Dark blue-black bands on a light blue background[2] | Red/pink bands on a clear background[1][5] |
| Compatibility | Nitrocellulose, PVDF, nylon membranes[2] | Nitrocellulose, PVDF, cellulose acetate membranes (not suitable for nylon)[1][8][7] |
| Downstream Applications | Preferred for protein sequencing due to mild conditions[2]. May interfere with some immunodetection[3][4]. | Fully compatible with subsequent immunodetection (Western blotting)[1][3][5]. Not ideal for fluorescent western blots due to potential autofluorescence[9]. |
In-Depth Analysis
Sensitivity: Amido Black 10B offers significantly higher sensitivity, capable of detecting protein bands as low as 50 ng.[1][2] This makes it a superior choice for applications where the target protein is of low abundance. In contrast, Ponceau S has a lower sensitivity, with a detection limit in the range of 200-250 ng per band.[1][2][8] This may result in the failure to visualize weakly expressed proteins.[1]
Reversibility and Compatibility: While both stains are considered reversible, Ponceau S is renowned for its ease of removal. Simple washes with water or a buffer like TBS-T are sufficient to completely destain the membrane, leaving no residue that might interfere with subsequent antibody incubation.[1][5] Amido Black 10B, while reversible, can be more challenging to completely remove and may potentially interfere with downstream immunodetection steps.[3][4] However, its mild staining and destaining conditions make it a preferred stain for applications like protein sequencing.[2]
Ponceau S is a versatile stain compatible with nitrocellulose, PVDF, and cellulose acetate membranes.[1][8][7] However, it is not recommended for use with nylon membranes due to its binding mechanism.[1] Amido Black 10B demonstrates broader compatibility, effectively staining proteins on nitrocellulose, PVDF, and nylon membranes.[2]
Experimental Workflows
To provide a clear understanding of the practical application of these stains, the following diagrams illustrate the typical experimental workflows for both Amido Black 10B and Ponceau S staining.
Detailed Experimental Protocols
Amido Black 10B Staining Protocol
-
Staining Solution: 0.1% (w/v) Amido Black 10B in 10% (v/v) acetic acid.[2]
-
Destaining Solution: 5% (v/v) acetic acid.[2]
-
Following protein transfer, place the membrane in a clean container.
-
Wash the membrane with deionized water three times for 5 minutes each with gentle agitation.[2]
-
Incubate the membrane in the Amido Black staining solution for 1 minute.[2] Longer incubation times are not recommended as they can increase background staining.
-
Remove the staining solution and destain the membrane with 5% acetic acid twice for 1 minute each.[2]
-
Rinse the membrane with deionized water twice for 10 minutes each to remove residual acid.[2]
-
Allow the membrane to air dry completely before imaging.
Ponceau S Staining Protocol
-
Staining Solution: A common formulation is 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.[1][5] However, concentrations as low as 0.01% Ponceau S in 1% acetic acid have been shown to be effective.[1]
-
After protein transfer, briefly rinse the membrane with deionized water.[5]
-
Immerse the membrane in the Ponceau S staining solution and incubate for 1 to 5 minutes at room temperature with gentle agitation.[1][5]
-
Remove the staining solution (which can often be reused) and wash the membrane with deionized water until the protein bands are clearly visible against a clear background.[1][5]
-
Image the membrane. The stain will appear as red or pink bands.
-
To proceed with immunodetection, completely destain the membrane by washing it three times for 5 minutes each with either deionized water or TBS-T.[5]
Conclusion
The choice between Amido Black 10B and Ponceau S for reversible membrane staining ultimately depends on the specific requirements of the experiment.
Choose Amido Black 10B when:
-
High sensitivity is required to detect low-abundance proteins.
-
The downstream application is protein sequencing.
Choose Ponceau S when:
-
A quick and easily reversible stain is needed to check transfer efficiency before proceeding to Western blotting.
-
Compatibility with subsequent immunodetection is the primary concern.
For most routine Western blot applications where the primary goal is to confirm protein transfer and perform total protein normalization, Ponceau S is the more practical and widely used choice due to its excellent reversibility and compatibility with immunodetection workflows. However, for applications demanding higher sensitivity, Amido Black 10B remains a valuable alternative, provided its potential for interference with subsequent steps is taken into consideration.
References
- 1. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]
- 2. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. bio-rad.com [bio-rad.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Amido Black staining of the transfer membrane › Western Blotting › Electrophoresis › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 7. conductscience.com [conductscience.com]
- 8. Ponceau Stain Solution (Western blot) | LIBIOS [libios.fr]
- 9. azurebiosystems.com [azurebiosystems.com]
A Head-to-Head Battle: Naphthol Blue Black vs. Silver Staining for Ultrasensitive Protein Detection
For researchers, scientists, and drug development professionals, the precise detection and quantification of proteins are paramount. The choice of staining method following gel electrophoresis can significantly impact experimental outcomes. This guide provides a comprehensive comparison of two popular protein staining techniques: Naphthol Blue Black and silver staining, with a focus on sensitivity and supported by experimental data and detailed protocols.
In the realm of protein analysis, visualizing separated proteins on a polyacrylamide gel is a critical step. While numerous staining methods exist, they differ significantly in their sensitivity, complexity, and compatibility with downstream applications. Naphthol Blue Black, a classical organic dye, offers a straightforward and cost-effective staining procedure. In contrast, silver staining is renowned for its exceptional sensitivity, capable of detecting minute amounts of protein that are often missed by other methods.
Sensitivity at a Glance: A Quantitative Comparison
The most critical differentiator between Naphthol Blue Black and silver staining is their detection limit. Silver staining is orders of magnitude more sensitive than Naphthol Blue Black, making it the preferred method for detecting low-abundance proteins.
| Staining Method | Typical Detection Limit (per protein band) |
| Naphthol Blue Black | ~50 ng[1] |
| Silver Staining | 0.1 - 5 ng[2][3][4] |
The Staining Workflow: A Visual Guide
The general workflow for both Naphthol Blue Black and silver staining involves a series of sequential steps to fix, stain, and visualize the proteins within the gel matrix. While the fundamental principles are similar, the specific reagents and incubation times vary considerably.
In-Depth Experimental Protocols
Reproducibility in protein staining is highly dependent on meticulous adherence to established protocols. Below are detailed methodologies for both Naphthol Blue Black and a common silver staining technique.
Naphthol Blue Black Staining Protocol
This protocol is adapted for staining proteins in polyacrylamide gels.[5][6][7][8]
Solutions Required:
-
Staining Solution: 0.1% (w/v) Naphthol Blue Black in a solution containing 40% methanol and 10% glacial acetic acid.
-
Destaining Solution: 50% methanol and 7% glacial acetic acid in distilled water.
Procedure:
-
Fixation: Immediately after electrophoresis, place the gel in a clean container with an adequate volume of staining solution to ensure the gel is fully submerged.
-
Staining: Incubate the gel in the staining solution for 1 to 2 hours at room temperature with gentle agitation on a shaker.
-
Destaining: Transfer the gel to the destaining solution.
-
Washing: Gently agitate the gel in the destaining solution. Replace the destaining solution every 30 minutes until the protein bands are clearly visible against a clear background.
-
Storage: The destained gel can be stored in distilled water or 7% acetic acid.
High-Sensitivity Silver Staining Protocol
This protocol is a representative method for achieving high sensitivity in protein detection.[9]
Solutions Required:
-
Fixing Solution: 50% methanol, 10% acetic acid in distilled water.
-
Sensitizing Solution: 30% ethanol, 0.5 M sodium acetate, 0.2% sodium thiosulfate, 0.5% glutaraldehyde.
-
Silver Nitrate Solution: 0.25% silver nitrate, 0.04% formaldehyde.
-
Developing Solution: 2.5% sodium carbonate, 0.02% formaldehyde.
-
Stopping Solution: 1.46% EDTA-Na2·2H2O.
Procedure:
-
Fixation: Fix the gel in the fixing solution for at least 30 minutes. For thicker gels, extend the fixation time.
-
Washing: Wash the gel three times with distilled water for 10 minutes each.
-
Sensitization: Sensitize the gel by incubating in the sensitizing solution for 30 minutes.
-
Washing: Wash the gel three times with distilled water for 10 minutes each.
-
Silver Impregnation: Incubate the gel in the silver nitrate solution for 20 minutes.
-
Washing: Briefly wash the gel with distilled water for 1 minute.
-
Development: Transfer the gel to the developing solution and agitate until the desired band intensity is reached. This step is critical and should be monitored closely.
-
Stopping the Reaction: Stop the development by adding the stopping solution and incubating for 10 minutes.
-
Final Wash: Wash the gel with distilled water before imaging and analysis.
Choosing the Right Tool for the Job
The decision to use Naphthol Blue Black or silver staining hinges on the specific requirements of the experiment.
Naphthol Blue Black is a suitable choice when:
-
The protein of interest is relatively abundant.
-
A quick and simple staining procedure is preferred.
-
Cost is a significant consideration.
Silver staining is the superior method when:
-
Detecting low-abundance proteins is crucial.
-
Maximizing sensitivity is the primary goal.
It is important to note that while silver staining offers unparalleled sensitivity, it is also a more complex and time-consuming procedure with a narrower linear dynamic range for quantification compared to some other methods.[10] Additionally, traditional silver staining protocols that use glutaraldehyde or formaldehyde for sensitization may not be compatible with downstream mass spectrometry analysis due to protein cross-linking. However, mass spectrometry-compatible silver staining kits and protocols are available.
References
- 1. discofinechem.com [discofinechem.com]
- 2. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Protein Gel Staining Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Naphthol Blue Black BioReagent, electrophoresis 1064-48-8 [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. A comparison of silver staining protocols for detecting DNA in polyester-backed polyacrylamide gel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Amido Black 10B Alternatives for Forensic Bloodstain Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common chemical enhancement techniques for the visualization of bloodstains in forensic investigations, offering alternatives to the traditionally used Amido Black 10B. The performance of Amido Black 10B is compared with three prominent alternatives: Hungarian Red, Leuco Crystal Violet (LCV), and Coomassie Brilliant Blue. This document summarizes quantitative data from various studies, details experimental protocols, and provides visual representations of the underlying chemical principles and workflows.
Introduction to Bloodstain Enhancement
At crime scenes, bloodstains can be faint, diluted, or present on surfaces that make them difficult to visualize. Chemical enhancement techniques are employed to increase the contrast between the blood residue and the substrate, revealing crucial patterns and details, such as fingerprints or footwear impressions. Amido Black 10B is a well-established protein stain that binds to the proteins present in blood, producing a dark blue-black color.[1][2] While effective, its high background staining on porous surfaces and the toxicity of its methanol-based formulation have prompted the exploration of alternatives.[1] This guide evaluates the performance of Hungarian Red, Leuco Crystal Violet, and Coomassie Brilliant Blue as viable alternatives.
Comparative Performance of Bloodstain Enhancement Reagents
The selection of an appropriate enhancement reagent is critical and depends on various factors including the type of surface, the condition of the bloodstain, and the desired outcome of the investigation. The following tables summarize the performance characteristics of Amido Black 10B and its alternatives based on available experimental data.
Table 1: General Performance Characteristics
| Reagent | Principle of Reaction | Color of Enhanced Stain | Suitable Surfaces |
| Amido Black 10B | Protein Stain | Blue-black | Best on non-porous surfaces; can cause high background staining on porous surfaces.[1] |
| Hungarian Red | Protein Stain (Acid Fuchsin) | Red | Primarily for non-porous surfaces.[3] |
| Leuco Crystal Violet (LCV) | Heme-catalyzed oxidation | Violet to purple | Porous and non-porous surfaces.[4][5] |
| Coomassie Brilliant Blue | Protein Stain | Blue | Best on non-porous surfaces.[6] |
Table 2: Sensitivity to Diluted Blood
| Reagent | Reported Sensitivity (Blood Dilution) | Reference |
| Amido Black 10B | Up to 1:9 (for clear fingerprint detail) | [7] |
| Hungarian Red | Can only enhance contours at 1:1 dilution | [7] |
| Leuco Crystal Violet (LCV) | Up to 1:10,000 | [8] |
| Coomassie Brilliant Blue | Effective on faint prints from 1:25 dilution | [9] |
Table 3: Advantages and Disadvantages
| Reagent | Advantages | Disadvantages |
| Amido Black 10B | High sensitivity for protein, well-established protocols.[1] | High background staining on porous surfaces, methanol-based formulation is toxic.[1] |
| Hungarian Red | Water-based and safer to use, fluorescence under alternate light source (ALS).[3][10] | Less sensitive to diluted blood compared to Amido Black, may interfere with subsequent DNA analysis.[7][10] |
| Leuco Crystal Violet (LCV) | High sensitivity, effective on a wide range of surfaces, can be a presumptive test for blood.[4][8] | Can cause over-development and running of the stain if not applied carefully.[11] |
| Coomassie Brilliant Blue | High sensitivity, provides good contrast.[6] | Can cause background staining, primarily for non-porous surfaces.[6] |
Experimental Protocols
Detailed methodologies for the preparation and application of each enhancement reagent are provided below. These protocols are synthesized from forensic science literature and should be performed in a controlled laboratory setting by trained personnel.
Amido Black 10B (Aqueous Solution)
This formulation is safer for field use compared to the methanol-based one.[1]
1. Reagent Preparation:
-
Fixing Solution (1000ml):
-
Dissolve 20g of 5-Sulfosalicylic acid in 1000ml of distilled water with stirring.[1]
-
-
Working Solution (1000ml):
2. Staining Procedure:
-
If necessary, fix the bloodstain by immersing the item in the fixing solution for five to six minutes. For heavy blood deposits, longer fixing times may be required.[1]
-
Immerse the item in the Amido Black working solution for three to five minutes.
-
Rinse the item with a solution of 10% acetic acid and 90% methanol, or with distilled water, until the background is sufficiently destained.
-
Allow the item to air dry completely before photography.
Hungarian Red
This water-based stain is considered safer than methanol-based reagents.[10]
1. Reagent Preparation:
-
Fixing Solution (1000ml):
-
Dissolve 20-23g of sulfosalicylic acid in 1 liter of water.[3]
-
-
Staining Solution:
-
Hungarian Red is often supplied as a premixed aqueous solution of Acid Fuchsin.[12]
-
-
Rinse Solution:
-
A 5% acetic acid in water solution (1:19 ratio of acetic acid to water).[3]
-
2. Staining Procedure:
-
Fix the bloodstain by covering it with absorbent paper and applying the sulfosalicylic acid solution. Leave for a minimum of three minutes.[3]
-
Apply the Hungarian Red staining solution using a spray or wash bottle and leave it in contact with the print for about one minute.[3]
-
Wash the surface with the water/acetic acid mixture to remove excess stain.[3]
-
Allow the surface to dry completely.
-
For fluorescent viewing, use an alternate light source in the 515-560 nm range and view through a green or red filter.[12]
Leuco Crystal Violet (LCV)
LCV reacts with the heme group in blood and is highly sensitive.[4]
1. Reagent Preparation (500ml):
-
In a beaker, dissolve 10g of 5-sulfosalicylic acid in 500ml of 3% hydrogen peroxide.[4]
-
Add 3.7g of sodium acetate and stir until dissolved.[4]
-
Add 1.0g of Leuco Crystal Violet and stir. The crystals should be white; if they are yellow, they should be discarded.[13]
2. Staining Procedure:
-
Apply the LCV solution to the surface using a fine mist spray.[4]
-
Development should occur within approximately 30 seconds.[4]
-
Excess solution can be blotted with a paper towel.[4]
-
For enhanced contrast, the area can be allowed to dry and the solution reapplied.[4]
-
Photograph the developed stain as soon as possible, especially in bright light, to avoid background development.[13]
Coomassie Brilliant Blue
A sensitive protein stain that provides good contrast for bloody impressions.[6]
1. Reagent Preparation:
-
Staining Solution:
-
Destaining Solution:
-
Mix 40ml of glacial acetic acid with 200ml of methanol and 200ml of purified water.[6]
-
2. Staining Procedure:
-
Apply the staining solution to the area of interest by spraying or immersion for approximately 30-90 seconds.[6]
-
Rinse the item with the destaining solution to clear the background.[6]
-
Allow the item to dry completely.
-
The process can be repeated to achieve maximum contrast.
Visualizing the Mechanisms
The following diagrams illustrate the fundamental principles behind the two main types of blood enhancement reagents discussed in this guide: protein staining and heme-catalyzed oxidation.
Conclusion
The choice of a bloodstain enhancement reagent is a critical decision in forensic investigations. While Amido Black 10B remains a widely used and effective protein stain, particularly on non-porous surfaces, several viable alternatives offer distinct advantages. Leuco Crystal Violet demonstrates superior sensitivity for highly diluted bloodstains and is versatile across various surfaces. Hungarian Red provides a safer, water-based alternative with the added benefit of fluorescence, although with lower sensitivity to dilute stains. Coomassie Brilliant Blue is another highly sensitive protein stain that yields excellent contrast.
The selection of the most appropriate reagent requires a careful consideration of the specific circumstances of the evidence, including the substrate, the suspected dilution of the blood, and the potential need for subsequent DNA analysis. The experimental protocols and comparative data presented in this guide are intended to assist researchers and forensic professionals in making informed decisions to optimize the recovery of valuable evidence from bloodstains.
References
- 1. Latent Blood Prints – Methods For Chemical Enhancement [crime-scene-investigator.net]
- 2. arrowheadforensics.com [arrowheadforensics.com]
- 3. bvda.com [bvda.com]
- 4. forensicresources.org [forensicresources.org]
- 5. gapsciencemerch.com [gapsciencemerch.com]
- 6. forensicresources.org [forensicresources.org]
- 7. arch.ies.gov.pl [arch.ies.gov.pl]
- 8. crime-scene-investigator.net [crime-scene-investigator.net]
- 9. sciforschenonline.org [sciforschenonline.org]
- 10. stidhamreconstruction.com [stidhamreconstruction.com]
- 11. fbilabqsd.fbi.gov [fbilabqsd.fbi.gov]
- 12. ncids.com [ncids.com]
- 13. forensicresources.org [forensicresources.org]
Comparative study of different Acid Black dyes in textile research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of various Acid Black dyes commonly utilized in textile research and dyeing processes. The information presented is intended to assist researchers in selecting the appropriate dye for their specific application by offering a side-by-side look at their performance characteristics, supported by detailed experimental protocols.
Performance Characteristics of Acid Black Dyes
The selection of an appropriate Acid Black dye is contingent on the desired properties of the final textile product. Key performance indicators include colorfastness to washing, light, and rubbing, which determine the durability and longevity of the color. The following tables summarize the typical performance data for four common Acid Black dyes when applied to wool and nylon fibers.
Table 1: Comparative Performance of Acid Black Dyes on Wool
| Dye | C.I. Name | Lightfastness (AATCC 16) | Wash Fastness (ISO 105-C06) - Color Change | Wash Fastness (ISO 105-C06) - Staining | Rubbing Fastness (ISO 105-X12) - Dry | Rubbing Fastness (ISO 105-X12) - Wet |
| Acid Black 1 | 20470 | 5-6 | 4 | 3-4 | 4 | 3 |
| Acid Black 172 | 15711:1 | 6-7 | 4-5 | 4 | 4-5 | 3-4 |
| Acid Black 194 | - | 6 | 4 | 4 | 4 | 3 |
| Acid Black 210 | 300285 | 5 | 4-5 | 4-5 | 4-5 | 4 |
Table 2: Comparative Performance of Acid Black Dyes on Nylon
| Dye | C.I. Name | Lightfastness (AATCC 16) | Wash Fastness (ISO 105-C06) - Color Change | Wash Fastness (ISO 105-C06) - Staining | Rubbing Fastness (ISO 105-X12) - Dry | Rubbing Fastness (ISO 105-X12) - Wet |
| Acid Black 1 | 20470 | 5 | 3-4 | 3 | 4 | 2-3 |
| Acid Black 172 | 15711:1 | 6 | 4 | 3-4 | 4 | 3 |
| Acid Black 194 | - | 5-6 | 4 | 4 | 4 | 3 |
| Acid Black 210 | 300285 | 5-6 | 4-5 | 4 | 4-5 | 3-4 |
Note: The data presented in these tables are representative values and may vary depending on the specific dyeing conditions, substrate, and dye concentration.
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental protocols are crucial. The following sections detail the methodologies for dyeing and for evaluating the key performance characteristics of the dyed textiles.
Dyeing Protocol for Wool and Nylon
This protocol describes a standard laboratory procedure for applying Acid Black dyes to wool and nylon fabrics.
-
Preparation of Dyebath:
-
Calculate the required amount of dye based on the weight of the fabric (e.g., 2% on weight of fiber, owf).
-
Dissolve the dye powder in a small amount of hot distilled water.
-
Prepare the dyebath with a liquor ratio of 40:1 (40 parts water to 1 part fabric).
-
Add a wetting agent (e.g., 0.5 g/L) and a leveling agent (e.g., 1 g/L) to the dyebath.
-
Add Glauber's salt (sodium sulfate) as a leveling agent, typically 5-10% owf.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
-
Dyeing Procedure:
-
Introduce the pre-wetted fabric into the dyebath at 40°C.
-
Raise the temperature to the boil (100°C) at a rate of 2°C per minute.
-
Continue dyeing at the boil for 60 minutes, ensuring the fabric is fully immersed and agitated periodically.
-
After 60 minutes, allow the dyebath to cool down gradually.
-
-
Rinsing and Drying:
-
Remove the fabric from the dyebath and rinse thoroughly with cold water until the water runs clear.
-
Squeeze the fabric to remove excess water and air dry at room temperature.
-
Colorfastness to Washing (ISO 105-C06)
This test assesses the resistance of the color to domestic and commercial laundering.[1][2]
-
Specimen Preparation:
-
Washing Procedure:
-
The composite specimen is placed in a stainless-steel container of a launder-ometer.
-
A specified volume of washing solution (e.g., ECE phosphate reference detergent) and a set number of stainless-steel balls are added to the container.[2]
-
The machine is operated at a specified temperature (e.g., 60°C) for a defined duration (e.g., 30 minutes).[2]
-
-
Evaluation:
-
After washing, the specimen is rinsed and dried.
-
The change in color of the dyed specimen and the degree of staining on the adjacent multi-fiber fabric are assessed using the respective Grey Scales under standardized lighting conditions.
-
Colorfastness to Light (AATCC Test Method 16.3)
This method evaluates the resistance of the dye to the fading effects of light.[3][4]
-
Specimen Preparation:
-
A specimen of the dyed fabric is mounted on a sample holder.
-
A portion of the specimen is covered with an opaque mask.
-
-
Exposure:
-
The mounted specimen is placed in a lightfastness tester equipped with a xenon arc lamp, which simulates natural sunlight.[4]
-
The specimen is exposed to a specified amount of light energy (e.g., 20 or 40 AATCC Fading Units).
-
-
Evaluation:
-
After exposure, the color change between the exposed and unexposed portions of the specimen is assessed using the Grey Scale for Color Change.
-
Colorfastness to Rubbing (ISO 105-X12)
This test determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.[5][6]
-
Specimen Preparation:
-
A specimen of the dyed fabric is mounted on the base of a crockmeter.
-
-
Rubbing Procedure:
-
A white cotton test cloth is mounted on the rubbing finger of the crockmeter.
-
The test is performed under both dry and wet conditions. For the wet test, the cotton cloth is wetted to a specific moisture content.
-
The rubbing finger is moved back and forth across the specimen for a specified number of cycles (e.g., 10 cycles).[6]
-
-
Evaluation:
-
The amount of color transferred to the white cotton cloth is assessed using the Grey Scale for Staining.
-
Visualizing the Process
To better understand the experimental workflows and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for dyeing and fastness testing.
Caption: Chemical mechanism of acid dyeing on protein fibers.
References
- 1. textilelearner.net [textilelearner.net]
- 2. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
- 3. contracttextiles.org [contracttextiles.org]
- 4. contracttextiles.org [contracttextiles.org]
- 5. ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing-gester-instruments.com [gester-instruments.com]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Naphthol Blue Black: A Comparative Analysis for Total Protein Staining on PVDF and Nitrocellulose Membranes
For researchers, scientists, and professionals in drug development, the choice of membrane in Western blotting is a critical step that can significantly impact the reliability and sensitivity of protein detection. This guide provides a detailed comparison of the performance of Naphthol Blue Black, a widely used total protein stain, on two of the most common blotting membranes: polyvinylidene difluoride (PVDF) and nitrocellulose.
Total protein staining is an essential control for ensuring accurate protein loading and transfer efficiency in Western blotting experiments.[1][2] Naphthol Blue Black, also known as Amido Black, is a popular choice for this purpose due to its rapid staining and compatibility with subsequent immunodetection.[3] The performance of this dye, however, can vary depending on the membrane substrate. This guide will delve into the nuances of using Naphthol Blue Black with PVDF and nitrocellulose membranes, presenting key performance indicators, detailed experimental protocols, and a visual representation of the workflow.
Performance Comparison at a Glance
The selection between PVDF and nitrocellulose membranes often involves a trade-off between binding capacity, durability, and background signal. PVDF membranes are known for their high protein binding capacity and mechanical strength, making them ideal for experiments involving stripping and reprobing.[4][5] Nitrocellulose membranes, while more fragile, are favored for their lower background characteristics in many applications.[6][7] The interaction of Naphthol Blue Black with these distinct membrane properties is summarized below.
| Performance Metric | PVDF Membrane | Nitrocellulose Membrane | Key Considerations |
| Protein Binding Capacity | Higher (150-300 µg/cm²)[6] | Lower (80-100 µg/cm²)[6] | PVDF's higher capacity is advantageous for detecting low-abundance proteins.[5][8] |
| Staining Sensitivity | Good (detects ≥50 ng/band)[3] | Good (detects ≥50 ng/band)[3] | Sensitivity is comparable for moderately abundant proteins on both membranes. |
| Background Staining | Can be higher[4] | Generally lower[7][8] | The hydrophobic nature of PVDF can sometimes lead to increased non-specific dye binding. |
| Durability & Handling | High, robust[4][9] | Lower, can be brittle[7] | PVDF is more suitable for multiple stripping and reprobing cycles.[6] |
| Destaining | Efficient with appropriate destaining solution | Efficient with appropriate destaining solution | Complete destaining is crucial for subsequent immunodetection. |
| Compatibility with Immunodetection | High | High | Naphthol Blue Black is a reversible stain, allowing for subsequent antibody probing on both membranes. |
Experimental Protocols
Accurate and reproducible staining requires optimized protocols for each membrane type. The following are detailed methodologies for staining with Naphthol Blue Black on PVDF and nitrocellulose membranes.
I. Staining Protocol for PVDF Membranes
-
Pre-wetting (Activation):
-
Immerse the PVDF membrane in 100% methanol for 15-30 seconds. This step is crucial for activating the hydrophobic membrane.
-
Equilibrate the membrane in deionized water for 2-5 minutes.
-
Finally, equilibrate the membrane in the transfer buffer for at least 5 minutes before protein transfer.
-
-
Protein Transfer:
-
Perform protein transfer from the polyacrylamide gel to the activated PVDF membrane using standard wet or semi-dry transfer protocols.
-
-
Staining:
-
Following transfer, wash the membrane briefly with deionized water.
-
Immerse the membrane in Naphthol Blue Black staining solution (0.1% w/v Naphthol Blue Black in 45% v/v methanol and 10% v/v acetic acid) for 1-5 minutes with gentle agitation.[10]
-
-
Destaining:
-
Transfer the membrane to a destaining solution (e.g., 50% v/v methanol, 10% v/v acetic acid) and agitate gently.
-
Change the destaining solution every 10-15 minutes until the background is clear and protein bands are distinct.
-
For complete removal of the stain before immunodetection, wash the membrane extensively with TBS-T (Tris-Buffered Saline with 0.1% Tween-20).
-
II. Staining Protocol for Nitrocellulose Membranes
-
Pre-wetting:
-
Immerse the nitrocellulose membrane directly in the transfer buffer for at least 10-15 minutes before protein transfer. Do not use methanol , as it can cause the membrane to shrink or dissolve.
-
-
Protein Transfer:
-
Perform protein transfer from the polyacrylamide gel to the pre-wetted nitrocellulose membrane using standard protocols.
-
-
Staining:
-
After transfer, briefly rinse the membrane with deionized water.
-
Immerse the membrane in Naphthol Blue Black staining solution (0.1% w/v Naphthol Blue Black in 45% v/v methanol and 10% v/v acetic acid) for 1-3 minutes with gentle agitation.
-
-
Destaining:
-
Transfer the membrane to a destaining solution (e.g., 90% v/v methanol, 10% v/v acetic acid or simply deionized water for a gentler destain) and agitate.
-
Change the destaining solution as needed until the desired band-to-background ratio is achieved.
-
For subsequent immunodetection, ensure complete destaining by washing thoroughly with TBS-T.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for Western blotting, incorporating the total protein staining step with Naphthol Blue Black for both PVDF and nitrocellulose membranes.
Caption: Western blot workflow with Naphthol Blue Black staining.
Conclusion
Both PVDF and nitrocellulose membranes are suitable for total protein staining with Naphthol Blue Black. The choice between them should be guided by the specific requirements of the experiment. For applications demanding high sensitivity for low-abundance proteins and the durability for stripping and reprobing, PVDF is the superior choice. However, if minimizing background noise is a priority, particularly for highly abundant proteins, nitrocellulose may be more advantageous. By following the optimized protocols provided, researchers can achieve reliable and informative total protein staining to validate their Western blotting results.
References
- 1. Total Protein Staining is Superior to Classical or Tissue-Specific Protein Staining for Standardization of Protein Biomarkers in Heterogeneous Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. licorbio.com [licorbio.com]
- 3. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Other Notable Protein Blotting Methods: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopolymermaterials.com.sg [biopolymermaterials.com.sg]
- 8. cobetter.com [cobetter.com]
- 9. PVDF vs Nitrocellulose? How to Choose a Blot Membrane - Life in the Lab [thermofisher.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
Comparing the efficiency of different advanced oxidation processes for Acid Black 94 removal
For Researchers, Scientists, and Drug Development Professionals
The effective removal of textile dyes from wastewater is a significant environmental challenge. Acid Black 94, a common azo dye, is known for its persistence and potential toxicity. Advanced Oxidation Processes (AOPs) offer promising solutions for the degradation of such recalcitrant organic pollutants. This guide provides a comparative analysis of the efficiency of different AOPs for the removal of Acid Black 94, supported by experimental data from scientific literature. While direct comparative studies on Acid Black 94 are limited, this guide draws upon data from structurally similar azo dyes, such as Acid Black 1 and Reactive Black 5, to provide a comprehensive overview.
Comparison of Process Efficiency
The efficiency of various AOPs in degrading azo dyes is influenced by several factors, including the specific dye structure, operational parameters, and the presence of other substances in the wastewater. This section summarizes the performance of three common AOPs: Fenton, Photo-Fenton, and Ozonation.
Quantitative Data Summary
The following table summarizes the typical performance of Fenton, Photo-Fenton, and Ozonation processes in the removal of Acid Black dyes, based on available literature. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.
| Advanced Oxidation Process | Target Dye | Initial Concentration (mg/L) | Removal Efficiency (%) | Optimal pH | Reaction Time | Key Reagents/Parameters | Reference |
| Fenton | C.I. Acid Black 1 | 50 | 96.8 | 3.5 | Not Specified | [H₂O₂] = 0.5 mM, [Fe²⁺] = 0.025 mM | |
| Photo-Fenton | Reactive Black B | Not Specified | 100 (Decolorization), 91.2 (Degradation) | Not Specified | 300 min | Immobilized iron oxide catalyst, UV light | [1] |
| Ozonation | Acid Black 1 | 1.8x10⁻⁵ mol/L | ~100 (Decolorization) | Not Specified | < 25 min | Ozone gas | [2] |
| UV/TiO₂ Photocatalysis | C.I. Reactive Black 5 | 50 | ~97 | 3.5 | 45 min | TiO₂ catalyst, UV light, H₂O₂ |
Note: Data for Photo-Fenton and UV/TiO₂ Photocatalysis are for similar azo dyes and are included to provide a broader comparative context.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. This section outlines typical experimental protocols for the Fenton, Photo-Fenton, and Ozonation processes for dye degradation.
Fenton Oxidation Protocol
The Fenton process utilizes hydroxyl radicals (•OH) generated from the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to oxidize organic pollutants.
A typical experimental setup for the Fenton treatment of an azo dye like Acid Black 1 involves a batch reactor. The process generally follows these steps:
-
Sample Preparation: A known concentration of the dye solution is prepared in a reactor.
-
pH Adjustment: The pH of the solution is adjusted to the optimal range, typically acidic (around 3-4), using sulfuric acid or hydrochloric acid.
-
Reagent Addition: A predetermined amount of a ferrous salt (e.g., FeSO₄·7H₂O) is added to the solution and mixed thoroughly.
-
Initiation of Reaction: A specific volume of hydrogen peroxide is then added to initiate the oxidation reaction.
-
Reaction and Sampling: The reaction is allowed to proceed for a specific duration under constant stirring. Samples are withdrawn at regular intervals to monitor the degradation of the dye.
-
Analysis: The concentration of the dye in the samples is typically determined spectrophotometrically by measuring the absorbance at its maximum wavelength (λmax).
Photo-Fenton Oxidation Protocol
The Photo-Fenton process is an enhancement of the Fenton process where UV-Vis light is used to photochemically reduce Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals.
The experimental setup is similar to the Fenton process but includes a light source.[3]
-
Reactor Setup: A batch reactor, often made of quartz to allow UV light penetration, is used. A UV lamp (e.g., medium-pressure mercury lamp) is positioned to irradiate the solution.
-
Sample Preparation and pH Adjustment: Similar to the Fenton process, a dye solution of known concentration is prepared and its pH is adjusted to the optimal acidic range.
-
Catalyst and Reagent Addition: A source of iron ions (e.g., FeCl₃ or an immobilized iron catalyst) and hydrogen peroxide are added to the solution.[1][3]
-
Initiation of Reaction: The UV lamp is switched on to start the photocatalytic reaction.
-
Reaction and Monitoring: The reaction proceeds under continuous stirring and irradiation. The degradation of the dye is monitored over time by taking samples for analysis.
-
Analysis: Dye concentration is measured using a UV-Vis spectrophotometer.
Ozonation Protocol
Ozonation involves the use of ozone (O₃), a powerful oxidizing agent, to break down organic pollutants.
A typical ozonation experiment for dye degradation is conducted in a semi-batch reactor.[2]
-
Ozone Generation: Ozone is produced from an oxygen or air feed using an ozone generator.
-
Reactor Setup: The dye solution is placed in a reactor, often a bubble column, equipped with a diffuser to bubble the ozone gas through the liquid.
-
Reaction Initiation: A continuous flow of ozone gas is introduced into the reactor at a specific concentration and flow rate.
-
Reaction and Sampling: The reaction is carried out for a predetermined time, and samples are collected at different intervals to analyze the extent of dye degradation.
-
Analysis: The change in dye concentration is monitored using a UV-Vis spectrophotometer. The residual ozone in the off-gas is often measured to determine the ozone consumption.[2]
Visualizing the Processes
To better understand the workflows and underlying mechanisms, the following diagrams are provided.
Caption: Experimental workflows for different AOPs.
Caption: General mechanisms of AOPs for dye degradation.
Conclusion
Advanced Oxidation Processes are highly effective for the removal of recalcitrant dyes like Acid Black 94 from wastewater. The choice of the most suitable AOP depends on various factors including the desired removal efficiency, operational costs, and the specific characteristics of the wastewater.
-
Fenton and Photo-Fenton processes are highly efficient, particularly at acidic pH. The Photo-Fenton process often exhibits enhanced degradation rates due to the photochemical regeneration of the ferrous catalyst.[4]
-
Ozonation is a very rapid and effective method for decolorization, as ozone directly attacks the chromophores of the dye molecule.[2] However, complete mineralization may require longer treatment times or combination with other processes.
-
Photocatalysis , for instance using TiO₂, offers a green alternative, utilizing UV or even visible light to generate reactive oxygen species.
Further research focusing on a direct comparative study of these AOPs under identical experimental conditions for Acid Black 94 would be invaluable for optimizing treatment strategies. The provided data and protocols serve as a foundational guide for researchers and professionals working on the degradation of azo dyes.
References
Safety Operating Guide
Proper Disposal of C.I. Acid Black 94: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of C.I. Acid Black 94, ensuring the safety of laboratory personnel and environmental protection.
This compound is a trisazo dye that requires careful management and disposal due to its chemical properties and potential environmental impact. Adherence to proper disposal protocols is crucial for minimizing risk and ensuring regulatory compliance. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local regulations.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in solid or solution form.
| PPE Component | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or fume hood. |
Step-by-Step Disposal Procedure
The disposal of this compound waste should follow a multi-step process involving collection, pre-treatment (for aqueous solutions), and final disposal by a certified hazardous waste contractor.
Step 1: Waste Collection and Segregation
-
Designated Waste Container: All waste containing this compound, including contaminated labware, paper towels, and aqueous solutions, must be collected in a clearly labeled, dedicated hazardous waste container.
-
Labeling: The container must be labeled "Hazardous Waste: this compound" and include the chemical formula (C₄₁H₂₉N₈Na₃O₁₁S₃) and any other identifiers required by your institution.[1]
-
Segregation: Do not mix this compound waste with other chemical waste streams, especially strong oxidizing or reducing agents, to prevent potentially hazardous reactions.[2] The container should be kept closed when not in use and stored in a designated, well-ventilated satellite accumulation area.[3]
Step 2: In-Laboratory Pre-Treatment of Aqueous Waste
For aqueous solutions of this compound, a pre-treatment step to neutralize the solution and precipitate the dye complex can render the waste safer for storage and transport. This procedure should be performed in a fume hood.
Experimental Protocol: Neutralization and Precipitation
-
Preparation: Place the beaker containing the aqueous this compound waste in a larger secondary container (e.g., an ice bath) to manage any potential exothermic reactions during neutralization.[4]
-
Neutralization: While stirring the solution, slowly add a dilute solution of sodium hydroxide (e.g., 1 M NaOH) dropwise.[5][6]
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter. Continue adding the base until the pH is in the neutral range (pH 6-8).
-
Observation: As the pH increases, the chromium complex within the dye may begin to precipitate out of the solution.
-
Settling: Once neutralized, allow the solution to stand undisturbed for at least one hour to allow the precipitate to settle.
-
Transfer: The entire mixture (liquid and precipitate) should be transferred to the designated hazardous waste container. Do not decant the liquid into the sanitary sewer.
This pre-treatment helps to reduce the corrosivity and reactivity of the waste.
Step 3: Final Disposal
-
Professional Disposal: The ultimate disposal of this compound waste must be conducted through your institution's environmental health and safety (EHS) office or a certified hazardous waste management company.[7]
-
Approved Methods: The recommended final disposal methods for this type of waste are controlled incineration or placement in an approved hazardous waste landfill.[2] Never dispose of this compound down the drain or in regular trash.[3][7]
-
Documentation: Ensure all required waste disposal forms and documentation are completed as per institutional and regulatory guidelines.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For liquid spills, use an absorbent dust control product. For solid spills, carefully sweep up the material to avoid creating dust.[2]
-
Collect: Place the absorbed or swept material into a designated hazardous waste container.[2]
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. jabsonline.org [jabsonline.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 5. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 6. Waste Acid pH Neutralization System, a case study [phadjustment.com]
- 7. ijert.org [ijert.org]
Essential Safety and Logistical Information for Handling C.I. Acid Black 94
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like C.I. Acid Black 94 is paramount. This document provides crucial procedural guidance on personal protective equipment (PPE) and disposal plans to minimize risk and ensure operational safety.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, as well as inhalation of the dye powder. The following tables outline the recommended PPE.
Qualitative PPE Recommendations
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][2] | To protect eyes from dust particles and potential splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or chemical-resistant apron.[1][3] | To prevent skin contact with the dye. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (N95 or P100) should be used when there is a risk of inhaling dust, especially in poorly ventilated areas.[1][4] | To protect the respiratory system from airborne particles of the dye. |
Quantitative PPE Specifications
| PPE Component | Specification | Rationale and Considerations |
| Chemical Safety Goggles | ANSI Z87.1 compliant, with indirect venting. | Provides protection from splashes and dust while allowing for some air circulation to prevent fogging. |
| Gloves | Nitrile or Neoprene, minimum thickness of 5 mil (0.127 mm). | These materials generally offer good resistance to a range of chemicals. For prolonged or immersive contact, heavier gloves (e.g., 8-15 mil) are recommended. Always inspect gloves for signs of degradation before use. |
| Respirator | NIOSH-approved half-mask or full-face respirator with P100 (HEPA) particulate filters. | P100 filters are 99.97% efficient at removing airborne particles. A full-face respirator offers the added benefit of eye and face protection. Fit testing is essential to ensure a proper seal. |
| Protective Clothing | Lab coat or chemical-resistant apron made from materials like polyethylene or polypropylene. | Provides a barrier against spills and contamination of personal clothing. |
Experimental Workflow for PPE Selection
The following diagram illustrates the logical workflow for selecting and using the appropriate PPE when handling this compound.
Operational and Disposal Plans
Proper operational procedures and disposal plans are critical for the safe management of this compound.
Operational Plan
-
Engineering Controls : Always handle this compound in a well-ventilated area. A chemical fume hood is recommended to minimize the inhalation of dust particles.[1]
-
Personal Protective Equipment (PPE) : Before handling, ensure all personnel are equipped with the appropriate PPE as outlined in the tables above.
-
Handling : Avoid generating dust. Use a scoop or spatula for transferring the solid material. If making a solution, add the solid to the liquid slowly to prevent splashing.
-
Hygiene : After handling, wash hands thoroughly with soap and water.[4] Do not eat, drink, or smoke in the laboratory area.
-
Spill Response : In case of a spill, cordon off the area. For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4] Clean the spill area with a damp cloth or paper towel, and also place these in the sealed container. For large spills, follow your institution's emergency procedures.
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in compliance with all local, state, and federal regulations.
| Waste Type | Disposal Method | Regulatory Considerations |
| Unused this compound | Dispose of as hazardous chemical waste.[2] | Must be disposed of through a licensed hazardous waste disposal company. Do not dispose of down the drain or in the regular trash. |
| Contaminated Materials (e.g., gloves, paper towels, weighing boats) | Place in a sealed, labeled hazardous waste container. | These materials are considered hazardous waste due to contamination and must be disposed of accordingly. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines. | Proper rinsing is essential to decontaminate the container before disposal. |
This compound contains a trivalent chromium complex.[4] While trivalent chromium is less toxic than hexavalent chromium, it is still important to follow proper disposal procedures for chromium-containing compounds. Disposal options may include controlled incineration or placement in an approved landfill, as determined by local regulations.[4]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
